(r)-1-Fmoc-piperidine-3-carboxylic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXGQXNIBNREL-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589228 | |
| Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-67-3 | |
| Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Conformationally Constrained Building Block for Advanced Peptide and Drug Design
An In-depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid: Properties, Synthesis, and Applications
This compound is a pivotal chiral building block for researchers and scientists at the forefront of peptide chemistry and drug development. As a non-proteinogenic amino acid analogue, it integrates two critical chemical moieties: the rigid, six-membered piperidine ring and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique combination allows for its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS), offering a strategic tool to impose conformational constraints.
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to create structurally defined molecules with improved metabolic stability and receptor-binding affinity.[1][2][3] By introducing this compound into a peptide backbone, chemists can move beyond the flexibility of natural amino acids to design peptidomimetics with predictable secondary structures, enhanced resistance to proteolytic degradation, and potentially superior therapeutic profiles.[1][4] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and field-proven applications for professionals in synthetic chemistry and drug discovery.
Core Physicochemical Properties
This compound is typically supplied as a stable, off-white to white solid powder.[5][6] Its physicochemical characteristics are foundational to its handling, reactivity, and integration into synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 193693-67-3 | [5][6] |
| Molecular Formula | C₂₁H₂₁NO₄ | [6] |
| Molecular Weight | 351.40 g/mol | [6] |
| Appearance | White to off-white solid powder | [5][6] |
| Storage Temperature | 2–8°C, dry conditions | [6] |
| Predicted Boiling Point | 561.6 ± 43.0 °C | [6] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 4.47 ± 0.20 | [6] |
Note: Predicted values are computationally derived and should be used as an estimate. Experimental data should be consulted where available, particularly the Certificate of Analysis from the supplier for batch-specific information like optical rotation.
The Chemistry of the Fmoc Protecting Group: A Cornerstone of Modern SPPS
The utility of this compound in peptide synthesis is fundamentally enabled by the Fmoc group protecting its secondary amine. The Fmoc group is the basis of one of the most common orthogonal protection strategies in SPPS, prized for its stability to acidic conditions (which are often used to cleave side-chain protecting groups) and its clean removal under mild basic conditions.[7][8][9]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[10][11] The process is typically carried out using a 20-50% solution of a secondary amine base, like piperidine, in an organic solvent such as N,N-dimethylformamide (DMF).[8][12]
-
Proton Abstraction: The reaction is initiated when the base abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[11][12] The resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[9]
-
β-Elimination: This deprotonation facilitates an elimination reaction, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the piperidine building block, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[11]
-
Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the dibenzofulvene to form a stable, soluble adduct that can be easily washed away from the solid-phase resin.[11][12] This scavenging step is critical to prevent the dibenzofulvene from reacting with the newly deprotected amine of the growing peptide chain.[11]
Caption: Base-catalyzed elimination mechanism for Fmoc group removal.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use as a building block in Fmoc-based SPPS.[5][6] Its incorporation follows the standard, cyclical process of deprotection and coupling.
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the standard methodology for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the solid support has been completely removed using a 20% piperidine/DMF solution.
-
Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene adduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).
-
-
Activation of Carboxylic Acid:
-
In a separate vessel, dissolve this compound (3–5 equivalents relative to resin loading) and coupling reagents like HBTU/HOBt (3–5 eq.) in DMF.
-
Add DIPEA (6–10 eq.) to the mixture. This acts as a non-nucleophilic base to facilitate the formation of the activated ester, which is highly reactive towards the free amine on the resin. The solution will typically undergo a color change upon activation.
-
Causality Note: Using an activating agent like HBTU converts the carboxylic acid into a more reactive species, dramatically increasing the rate and efficiency of the amide bond formation. DIPEA is used because it is a hindered base and will not compete as a nucleophile.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1–2 hours. The reaction time can be extended for sterically hindered couplings.
-
Self-Validation: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin to remove excess reagents and byproducts. Use the same wash cycle as in Step 1 (DMF, DCM). The resin is now ready for the next cycle of deprotection and coupling.
-
Caption: Workflow for a single SPPS coupling cycle.
Impact on Peptide Structure and Drug Discovery
The incorporation of rigid structural elements like the piperidine ring is a well-established strategy in medicinal chemistry to develop compounds with improved pharmacological properties.[2][13]
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic utility. The non-natural piperidine structure is not recognized by proteases, and its inclusion can significantly increase the peptide's half-life.[1]
-
Scaffold for Further Modification: The piperidine ring serves as a versatile scaffold. Its stereochemistry and substitution patterns can be systematically varied to explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.[2]
The use of piperidine-based amino acids has led to the development of inhibitors for enzymes like cysteine proteases and has been explored in a wide range of therapeutic areas, including oncology and neurodegenerative diseases.[4][14]
Caption: Constraining a peptide backbone with a piperidine moiety.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Profile: It is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid the formation and inhalation of dust.[15] Standard practices for good industrial hygiene should be followed.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2–8°C.[6] This prevents degradation from moisture and atmospheric contaminants.
Conclusion
This compound is more than just a protected amino acid; it is a strategic design element for the modern peptide chemist and drug developer. Its robust Fmoc chemistry allows for straightforward integration into established synthetic protocols, while its inherent structural rigidity provides a powerful method for controlling peptide conformation. By leveraging this building block, researchers can engineer peptidomimetics and other complex molecules with enhanced stability, higher binding affinity, and improved therapeutic potential, accelerating the journey from chemical synthesis to novel drug candidates.
References
- Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. URL
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. URL
- ChemicalBook. This compound | 193693-67-3. URL
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. URL
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). URL
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL
- Pharmaffiliates.
- ChemicalBook. This compound. URL
- ResearchGate. (2022).
- Chem-Impex. (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid. URL
- PubMed Central. (2021).
- AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. URL
- ChemicalBook. This compound(193693-67-3) 1 h nmr. URL
- Benchchem. Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties. URL
- Sigma-Aldrich. (S)-1-Fmoc-piperidine-3-carboxylic acid. URL
- Encyclopedia.pub. (2023).
- National Institutes of Health. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. URL
- J&K Scientific. (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 1415018-77-7. URL
- Fisher Scientific. SAFETY DATA SHEET for (R)-N-BOC-Piperidine-3-carboxylic acid. URL
- Iris Biotech GmbH.
- Sigma-Aldrich.
- Peptideweb.com. Synthesis protocols. URL
- The Royal Society of Chemistry. Supplementary Material (ESI)
- Benchchem. Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. URL
- PubChem. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. URL
- AAPPTec.
- UCI Department of Chemistry.
- ResearchGate. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 193693-67-3 [chemicalbook.com]
- 6. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. genscript.com [genscript.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. jk-sci.com [jk-sci.com]
- 15. peptide.com [peptide.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Introduction: The Imperative of Stereochemical Integrity in Modern Drug Development
An In-Depth Technical Guide to the Structural Elucidation of (R)-1-Fmoc-piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects.[4] This principle underscores the necessity for rigorous, unambiguous structural and stereochemical characterization of all chiral building blocks used in drug synthesis.
(R)-1-(9-Fluorenylmethoxycarbonyl)-piperidine-3-carboxylic acid (Fmoc-D-Nipecotic acid), is a vital chiral building block, particularly in the synthesis of peptide and non-peptide therapeutics.[5][6] The piperidine scaffold is a common motif in neurologically active compounds, and the Fmoc protecting group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[3][5] Verifying the absolute configuration (R) and the overall structure of this molecule is a non-negotiable prerequisite for its use in any GMP-regulated process.
Core Physicochemical & Structural Data
A foundational step in any structural elucidation workflow is the compilation of known properties. This data provides the initial benchmarks against which experimental results will be compared.
| Property | Value | Source(s) |
| CAS Number | 193693-67-3 | [1][5] |
| Molecular Formula | C₂₁H₂₁NO₄ | [3][4][7] |
| Molecular Weight | 351.40 g/mol | [3][4][7] |
| Appearance | White to off-white solid/powder | [3][5] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 561.6 ± 43.0 °C | [3] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-3-Piperidinecarboxylic Acid, N-Fmoc-D-Nipecotic Acid | [5] |
Workflow for Structural Verification
A robust elucidation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each analysis provides a unique piece of the puzzle, and together, they form a self-validating system.
Caption: Integrated workflow for structural elucidation.
Part 1: Molecular Mass and Formula Confirmation via Mass Spectrometry (MS)
Expertise & Causality: The first and most fundamental question is: "What is the mass of the molecule?" Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like our target compound. It is a 'soft' ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion. We will run this in both positive and negative ion modes to maximize the information gathered.
Expected Results:
-
Positive Ion Mode [M+H]⁺: Expected m/z = 351.40 + 1.01 = 352.41
-
Negative Ion Mode [M-H]⁻: Expected m/z = 351.40 - 1.01 = 350.39
-
High-Resolution MS (HRMS): An HRMS instrument (e.g., TOF or Orbitrap) should yield a mass accurate to within 5 ppm of the theoretical value for C₂₁H₂₁NO₄, confirming the elemental composition.
Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The Fmoc group is known to produce characteristic fragments. The most common fragmentation involves the cleavage of the Fmoc group and subsequent rearrangement.[8] A key expected fragment would arise from the loss of the fluorenylmethoxy group, providing further structural confirmation.[9][10]
Protocol 1: ESI-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The acid/base aids in ionization efficiency.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Directly infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Parameter Settings (Typical):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200 °C
-
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Analysis: Identify the [M+H]⁺ and [M-H]⁻ peaks and compare their m/z values to the theoretical values. If using HRMS, confirm the elemental composition.
Part 2: Functional Group Identification via FT-IR Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation. This allows us to confirm the presence of the carboxylic acid, the carbamate (from the Fmoc group), the aromatic rings, and the aliphatic piperidine ring.[11][12]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad, strong |
| ~3050 | C-H stretch (Aromatic) | Medium, sharp |
| 2950-2850 | C-H stretch (Aliphatic) | Medium, sharp |
| ~1740 | C=O stretch (Fmoc Carbamate) | Strong, sharp |
| ~1690 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| 1610, 1580, 1450 | C=C stretch (Aromatic Rings) | Medium to weak, sharp |
| ~1250 | C-O stretch (Carboxylic Acid/Carbamate) | Strong |
Source: Adapted from[11][12][13][14]
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No further preparation is needed, making this method highly efficient.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum.
-
Parameters:
-
Scan Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise)
-
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the expected values.
Part 3: Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing the connectivity between atoms, allowing us to piece together the molecular skeleton with certainty.[15] The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton.
Caption: Structure of this compound.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.5 ppm (1H, broad singlet): Carboxylic acid proton (COOH).
-
7.9-7.3 ppm (8H, multiplets): Aromatic protons of the Fmoc group.
-
~4.4-4.2 ppm (3H, multiplet): Protons of the -O-CH₂-CH- system of the Fmoc group.
-
~4.1-3.8 ppm (2H, multiplet): Axial and equatorial protons at C2 and C6 of the piperidine ring, deshielded by the Fmoc group.
-
~3.0-2.8 ppm (2H, multiplet): Protons at C2 and C6.
-
~2.5 ppm (1H, multiplet): Proton at C3 (methine proton).
-
~2.0-1.5 ppm (4H, multiplets): Protons at C4 and C5 of the piperidine ring.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~174 ppm: Carboxylic acid carbon (COOH).
-
~154 ppm: Carbamate carbonyl carbon (N-COO-).
-
~144, 141, 128-120 ppm: Aromatic carbons of the Fmoc group.
-
~66 ppm: Methylene carbon of the Fmoc group (-O-CH₂-).
-
~47 ppm: Methine carbon of the Fmoc group (-CH-).
-
~45-50 ppm: C2 and C6 carbons of the piperidine ring.
-
~40 ppm: C3 carbon of the piperidine ring.
-
~25-30 ppm: C4 and C5 carbons of the piperidine ring.
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: To establish ¹H-¹H correlations within the piperidine ring.
-
HSQC: To correlate each proton directly to its attached carbon atom.
-
-
Analysis:
-
Assign all signals in the ¹H and ¹³C spectra.
-
Use COSY to trace the spin systems, confirming the -CH₂-CH₂-CH(COOH)-CH₂-N-CH₂- sequence of the piperidine ring.
-
Use HSQC to unambiguously assign the carbon signals based on the already-assigned proton signals.
-
Part 4: Stereochemical Confirmation via Chiral HPLC
Expertise & Causality: While NMR and MS confirm the structure, they cannot easily distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[16] The technique relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.[17][18] Polysaccharide-based CSPs are often highly effective for resolving Fmoc-protected amino acid derivatives.[19] The presence of the large, chromophoric Fmoc group makes UV detection highly sensitive.[20]
Protocol 4: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: An HPLC system with a UV detector and a chiral column.
-
Recommended Column: Chiralpak® IA or a similar polysaccharide-based CSP.
-
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid. An example could be Hexane:Ethanol:TFA (90:10:0.1).
-
Sample Preparation:
-
Prepare a stock solution of a racemic (R/S)-1-Fmoc-piperidine-3-carboxylic acid standard at ~1 mg/mL in the mobile phase. This is critical for identifying the elution order of the two enantiomers.
-
Prepare the sample to be tested at the same concentration.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (an absorbance maximum for the Fmoc group)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to confirm the system is capable of separation (resolution > 1.5).
-
Inject the sample. A pure sample should show a single peak corresponding to the retention time of the desired (R)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
-
Conclusion
The structural elucidation of a chiral building block like this compound is a systematic process of evidence accumulation. By integrating data from Mass Spectrometry (confirming mass and formula), FT-IR (confirming functional groups), 1D and 2D NMR (mapping the molecular skeleton), and Chiral HPLC (verifying enantiomeric purity), we can establish the identity, structure, and stereochemical integrity of the material with a high degree of scientific certainty. This rigorous, multi-faceted approach ensures that the building blocks used in drug development are of the requisite quality, safeguarding the integrity of the final therapeutic product.
References
- Javier, A. (n.d.). Stereochemistry in Drug Action. PMC, National Institutes of Health.
- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Chemical Reviews.
- Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse.
- Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry.
- Chem-Impex. (n.d.). (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Chem-Impex.
- Zhang, T., et al. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Hulme, A. N., et al. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. ResearchGate.
- Debnath, S., et al. (n.d.). FT-IR spectra of the Fmoc-Trp-OH bulk compound, shake and non-shake xerogels. ResearchGate.
- Chemistry LibreTexts. (2022). Amine Fragmentation. Chemistry LibreTexts.
- Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder, Department of Chemistry.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.
- Yunianto, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Giraud, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science.
Sources
- 1. This compound | 193693-67-3 [chemicalbook.com]
- 2. This compound(193693-67-3) 1H NMR spectrum [chemicalbook.com]
- 3. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 4. 193693-67-3 Fmoc-D-Pic(3)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 5. CAS 193693-67-3: this compound [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (R)-1-Fmoc-piperidine-3-carboxylic acid (CAS No. 193693-67-3). It delves into the compound's core properties, synthesis, applications in peptide chemistry, and analytical characterization, providing field-proven insights and detailed methodologies.
Introduction: A Unique Building Block for Peptide and Pharmaceutical Innovation
This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-D-Nipecotic Acid, is a chiral, non-proteinogenic amino acid analogue.[1] Its structure features a six-membered piperidine ring, which serves as a rigid scaffold, conformationally constraining the molecules into which it is incorporated.[1][2] This property is of significant interest in medicinal chemistry for the design of peptides and small molecules with enhanced biological activity and metabolic stability.
The molecule is functionalized with two key groups that define its utility:
-
A carboxylic acid at the 3-position, which allows it to be coupled into a growing peptide chain or used in other organic syntheses.[1]
-
A 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the piperidine nitrogen. The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), renowned for its stability and its clean, mild removal under basic conditions, which is essential for orthogonal protection strategies.[2][]
The specific "(R)" stereochemistry at the chiral center is critical, as the spatial arrangement can profoundly influence binding affinity and biological activity in chiral environments like protein targets.[1] This makes the compound an invaluable tool for exploring structure-activity relationships (SAR) in drug discovery.
Physicochemical and Structural Properties
Understanding the fundamental properties of this reagent is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 193693-67-3 | [1][4][5] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][5][6] |
| Molecular Weight | 351.40 g/mol | [1][6] |
| Appearance | White to off-white solid powder | [4][5] |
| Predicted pKa | 4.47 ± 0.20 | [5] |
| Predicted Boiling Point | 561.6 ± 43.0 °C | [5] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [5] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-3-Piperidinecarboxylic Acid, N-(9-Fluorenylmethoxycarbonyl)-D-Nipecotic Acid, (R)-N-Fmoc-Piperidine-3-Carboxylic Acid | [1] |
Synthesis and Purification
The standard synthesis of this compound involves the protection of the secondary amine of the parent compound, (R)-Nipecotic acid. The most common laboratory-scale procedure utilizes an N-hydroxysuccinimide ester of Fmoc (Fmoc-OSu) for an efficient and clean reaction.
Caption: Synthesis of the title compound from (R)-Nipecotic acid.
Experimental Protocol: Synthesis
Objective: To synthesize this compound with high purity.
Materials:
-
(R)-Nipecotic acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Dissolution: Dissolve (R)-Nipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture in an ice bath to cool to 0-5°C.
-
Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring solution of (R)-Nipecotic acid over 30 minutes, ensuring the temperature remains below 10°C.
-
Causality: The basic aqueous conditions (Schotten-Baumann reaction) facilitate the deprotonation of the carboxylic acid and promote the nucleophilic attack of the secondary amine onto the electrophilic carbonyl of Fmoc-OSu. Adding the Fmoc-OSu solution slowly prevents unwanted side reactions and ensures controlled temperature.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup & Extraction:
-
Reduce the reaction volume by approximately half using a rotary evaporator to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Causality: Acidification protonates the carboxylic acid, making the product less water-soluble and easily extractable into an organic solvent like ethyl acetate. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final product as a white powder.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary and most significant application of this compound is as a building block in Fmoc-based SPPS.[4][5][7][8] It allows for the site-specific introduction of a conformationally restricted D-nipecotic acid moiety into a peptide sequence.
The Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process involving two main steps: Fmoc deprotection to reveal a free amine and coupling of the next Fmoc-protected amino acid.[][9]
Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocol: Incorporation into a Peptide Chain
Objective: To couple this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus (e.g., after Fmoc deprotection).
-
This compound
-
Coupling/Activating Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the starting peptide-resin has been completely removed using a solution of 20% piperidine in DMF.[2][10] This is typically done with two treatments: one for 2-5 minutes, followed by a second for 15-20 minutes. Subsequently, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq relative to resin loading) and an equimolar amount of HBTU (or HATU) in DMF.
-
Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the free amine on the resin.
-
-
Coupling Reaction:
-
Add the activation solution to the washed, deprotected peptide-resin.
-
Immediately add DIPEA (6-10 eq) to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to raise the pH to facilitate the activation and coupling reactions without competing as a nucleophile itself.
-
-
Reaction Monitoring: Perform a qualitative Kaiser test or a Chloranil test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the reaction is complete, as there are no remaining primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts, preparing the resin for the next synthesis cycle.[12]
Analytical Characterization
Rigorous analytical control is essential to verify the quality of the building block and the success of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the this compound starting material.[6][13] Chiral HPLC methods can be developed to confirm the enantiomeric purity. For final peptides incorporating this moiety, RP-HPLC is used for both purity analysis and purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[14] The spectra should show characteristic peaks for the Fmoc group protons and the protons of the piperidine ring.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound (351.40 g/mol ) and the final synthesized peptide.[6][9]
Role in Drug Discovery
The incorporation of piperidine scaffolds is a validated strategy in medicinal chemistry to improve the pharmacological properties of drug candidates.[15] Piperidine derivatives are found in numerous approved drugs.[15]
Using this compound allows for:
-
Conformational Constraint: The rigid piperidine ring reduces the conformational flexibility of a peptide backbone, which can lock it into a bioactive conformation, increasing potency and selectivity for its target.
-
Improved Pharmacokinetics: The non-natural structure can enhance stability against proteolytic degradation, extending the half-life of the peptide therapeutic in vivo.
-
Scaffold for Further Diversification: The piperidine ring serves as a versatile scaffold that can be further functionalized to optimize binding interactions or tailor pharmacokinetic properties. Its use is particularly valuable in the development of therapeutics for neurological disorders and other conditions where specific receptor interactions are key.[7][15]
Safety and Handling
As a fine chemical, this compound should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[16] Avoid dust formation.[17] Do not get in eyes, on skin, or on clothing.
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[5][17]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[16]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[16]
-
This information is a summary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec.
- CAS NO. 193693-67-3 | this compound - Local Pharma Guide. (n.d.). Local Pharma Guide.
- Synthesis protocols - Peptideweb.com. (n.d.). Peptideweb.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2016, October). ResearchGate.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2016, October 26). National Institutes of Health.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). National Institutes of Health.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.). Google Patents.
Sources
- 1. CAS 193693-67-3: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 193693-67-3 [chemicalbook.com]
- 5. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 6. aceschem.com [aceschem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptideweb.com [peptideweb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound(193693-67-3) 1H NMR spectrum [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. peptide.com [peptide.com]
An In-Depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Fmoc-piperidine-3-carboxylic acid is a non-proteinogenic amino acid analogue that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid piperidine scaffold, when incorporated into peptides, imparts unique conformational constraints that can enhance biological activity, improve metabolic stability, and modulate receptor selectivity. This technical guide provides a comprehensive overview of the core properties of this compound, detailed protocols for its efficient incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and robust analytical methodologies for the characterization of the resulting peptidomimetics.
Core Properties of this compound
This compound, also known as Fmoc-D-nipecotic acid, is a chiral building block essential for the synthesis of advanced peptidomimetics.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 351.4 g/mol | [1] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1] |
| CAS Number | 193693-67-3 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Storage | 2-8°C | |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |
The molecule's structure is characterized by a piperidine ring with a carboxylic acid group at the 3-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The "(R)" designation specifies the stereochemistry at the chiral center of the piperidine ring, which plays a crucial role in the three-dimensional arrangement of the final peptide.
The Fmoc group is a base-labile protecting group, fundamental to modern SPPS. It remains stable throughout the coupling reactions and is selectively removed under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[2] This orthogonality allows for the use of acid-labile protecting groups on other amino acid side chains, which are removed during the final cleavage step.[2]
Strategic Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-SPPS. However, due to its non-proteinogenic nature and potentially increased steric hindrance compared to standard amino acids, careful optimization of the coupling step is crucial for achieving high yields and purity.
Overall Workflow of Fmoc-SPPS
The synthesis is a cyclical process involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
This compound and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Step 1: Resin Preparation
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Swell the resin in DMF for at least 30 minutes.[3]
Step 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.[4]
-
Agitate the mixture for 5-10 minutes.[5]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
Step 3: Coupling of this compound Causality Behind Choices: Due to the potential for steric hindrance with non-proteinogenic amino acids, a highly efficient coupling reagent such as HATU is often preferred over HBTU as it forms a more reactive OAt-ester.[6] A longer coupling time and/or double coupling may be necessary to ensure the reaction goes to completion.
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (5 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, extending the time or performing the reaction at a slightly elevated temperature (e.g., 40°C) can be beneficial.[6]
-
To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed on a small sample of the resin beads. A negative result (colorless to yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) will form. Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Quality Control and Characterization
Rigorous analytical techniques are essential to verify the purity and identity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the crude peptide and for purifying it to the desired level.[7]
Typical HPLC Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[7]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
The purity of the peptide is calculated by integrating the peak area of the main product and dividing it by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique for peptide analysis.
Expected Mass: The expected mass of the protonated peptide ([M+H]⁺) can be calculated by summing the molecular weights of the constituent amino acid residues and adding the mass of a proton.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the this compound residue. The fragmentation of peptides in the mass spectrometer typically occurs at the amide bonds, producing a series of b- and y-ions. The fragmentation pattern of the piperidine ring itself can also provide structural confirmation, often involving α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9]
The Structural and Functional Impact of this compound
The incorporation of the piperidine scaffold into a peptide chain has profound effects on its structure and function. The cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures. This can result in:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the affinity and selectivity for its target receptor can be significantly increased.
-
Improved Metabolic Stability: The non-natural piperidine structure is often resistant to degradation by proteases, leading to a longer in vivo half-life.[10]
-
Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility and lipophilicity of the peptide, which are critical parameters for drug development.[10]
The (R)-stereochemistry at the 3-position of the piperidine ring dictates a specific spatial orientation of the carboxylic acid group and, consequently, the direction of the growing peptide chain. This precise stereochemical control is essential for designing peptides that fit into the specific binding pockets of their biological targets.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptidomimetics with enhanced therapeutic potential. A thorough understanding of its properties, combined with optimized solid-phase synthesis protocols and rigorous analytical characterization, is paramount for its successful application in drug discovery and development. The ability to introduce conformational constraints and improve metabolic stability makes this and other non-proteinogenic amino acids indispensable tools for the modern medicinal chemist.
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals, 14(5), 419.
- Mst. Irin, et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
- Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.
- Kumar, A., et al. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(18), 7083-7089.
- AAPPTec. (n.d.). Peptide Purification.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.
- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.
- ResearchGate. (n.d.). Synthesis of polyhydroxylated pyrrolidine‐ and piperidine‐based....
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. (2022, September 8). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Mst. Irin, et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
- Galdeano, C., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7090-7098.
- BenchChem. (2025). Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')-OH in Automated Peptide Synthesizers.
- Asthana, A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7963-7973.
- Wessjohann, L. A., et al. (2020).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of (r)-1-Fmoc-piperidine-3-carboxylic acid in Peptidomimetic Design: A Technical Guide
Abstract
The transition of therapeutic peptides from laboratory curiosities to clinical realities is often hampered by inherent liabilities, namely proteolytic instability and poor bioavailability. Peptidomimetics, molecules that replicate the pharmacophoric features of peptides in non-peptidic scaffolds, offer a compelling solution to these challenges. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and stability. This technical guide provides an in-depth exploration of (r)-1-Fmoc-piperidine-3-carboxylic acid , a chiral, non-natural amino acid, as a powerful tool for inducing specific secondary structures in peptide scaffolds. We will dissect the rationale behind its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and analyze its structural and functional impact on the resulting peptidomimetic.
The Imperative for Conformational Constraint in Drug Design
Native peptides often exist as a dynamic ensemble of conformers in solution, with only a fraction adopting the specific three-dimensional structure required for receptor binding.[1] This conformational flexibility comes at an entropic cost upon binding, which can reduce affinity.[2] Furthermore, the amide bonds of the peptide backbone are susceptible to cleavage by proteases. Peptidomimetics aim to overcome these limitations by introducing structural modifications that pre-organize the molecule into its bioactive shape and replace or shield susceptible bonds.[2][3]
The incorporation of rigid scaffolds is a proven strategy to achieve this pre-organization.[3] Cyclic structures, such as the piperidine ring, are particularly effective as they significantly limit the rotational freedom of the peptide backbone.[4] The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, valued for its chemical stability, and its ability to modulate physicochemical properties like solubility and lipophilicity.[5] By incorporating a piperidine-based amino acid like (r)-piperidine-3-carboxylic acid, we can engineer specific turns and folds within a peptide sequence, effectively creating a stable and potent peptidomimetic.
This compound: A Profile
This compound, also known as (R)-Fmoc-nipecotic acid, is a synthetic building block designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] Its structure combines three key features:
-
The Piperidine Ring: A six-membered saturated heterocycle that acts as the core constraining element.
-
The (R)-Stereocenter: The specific chirality at the 3-position of the piperidine ring dictates the spatial orientation of the peptide chain as it enters and exits the cyclic constraint.
-
The Fmoc Protecting Group: A base-labile protecting group on the ring nitrogen, making it fully compatible with the orthogonal protection schemes of Fmoc-SPPS.[6]
Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 193693-67-3 |
| Appearance | White to off-white solid |
| Primary Application | Fmoc solid-phase peptide synthesis |
(Data aggregated from supplier information)
Structural Impact: Engineering the β-Turn
The primary structural role of incorporating (r)-piperidine-3-carboxylic acid is to induce a β-turn. β-turns are secondary structure motifs where the polypeptide chain reverses its direction, a crucial feature for the folding of many biologically active peptides and proteins.[7] Mimetics that replicate these turns are a major focus of peptidomimetic research.[7][8]
NMR and X-ray crystallography studies of related piperidine-containing molecules have consistently shown that the six-membered ring preferentially adopts a stable chair conformation .[9][10] This rigid chair structure forces a sharp bend in the peptide backbone, effectively nucleating a β-turn. While direct structural data for peptides containing this specific (R)-isomer is limited in the public domain, studies on analogous cyclic amino acids, such as 3-aminoazetidine-3-carboxylic acid, have demonstrated their capacity as potent β-turn inducers.[11] The (R)-stereochemistry at the C3 position, combined with the fixed geometry of the piperidine chair, pre-organizes the entry and exit vectors of the peptide chain in a manner consistent with type I or type II β-turns.[7]
Synthetic Incorporation: A Step-by-Step Protocol
The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-SPPS.[6] However, as a sterically hindered amino acid, special consideration must be given to the coupling step to ensure high efficiency and prevent deletion sequences.
Experimental Workflow for SPPS
Protocol: Optimized Coupling for a Sterically Hindered Residue
Objective: To achieve >99% coupling efficiency of this compound onto the resin-bound peptide chain.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (4 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Methodology:
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thorough washing with DMF, ensure the peptide-resin is well-swollen in a reaction vessel.[6]
-
Pre-activation of the Amino Acid:
-
In a separate vessel, dissolve this compound, HATU, and DIPEA in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color. This step is critical as it forms the highly reactive HOBt-ester of the amino acid, which can overcome the steric barrier.[9]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for a minimum of 45-60 minutes at room temperature. For particularly difficult sequences, extending the coupling time to 2 hours or performing a double coupling may be necessary.[9]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Causality Behind Choices:
-
Why HATU? Standard carbodiimide activators like DIC are often insufficient for sterically demanding couplings.[9] Aminium/uronium reagents like HATU are significantly more potent, forming highly reactive esters that drive the reaction to completion.[9]
-
Why Pre-activation? Allowing the formation of the active ester before adding it to the resin ensures that the most reactive species is immediately available for coupling, maximizing efficiency.
-
Why extended time? Steric hindrance slows down the reaction kinetics.[9] Providing adequate time is essential to achieve complete acylation of the N-terminal amine.
Case Study: Potential Application in Drug Development
While specific clinical candidates using this exact building block are not widely publicized, we can extrapolate its utility from related compounds. Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K for the treatment of osteoporosis and as inducers of senescence in melanoma cells.[7][12]
Hypothetical Scenario: Targeting a Protein-Protein Interaction (PPI)
Consider a therapeutic target where a key binding interaction is mediated by a peptide ligand adopting a β-turn conformation.
-
Initial Lead: A linear peptide shows activity but has poor stability (t½ < 1 hour in serum).
-
Peptidomimetic Design: The central i+1 and i+2 residues, identified as being crucial for the turn, are replaced by a single (r)-piperidine-3-carboxylic acid moiety.
-
Synthesis and Evaluation: The new peptidomimetic is synthesized using the optimized SPPS protocol.
-
Expected Outcome:
-
Increased Potency: By locking the peptide into its bioactive β-turn conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity (lower IC₅₀ or Kᵢ value).
-
Enhanced Stability: The piperidine ring is not a substrate for common proteases. Replacing two natural amino acid residues with this scaffold removes two amide bonds from the backbone, significantly increasing the peptidomimetic's half-life in the presence of proteolytic enzymes.
-
Improved Solubility: The incorporation of a heterocyclic amine can, in some cases, enhance the aqueous solubility of a peptide sequence, a beneficial property for drug formulation.[13]
-
Data Comparison (Hypothetical)
| Compound | Sequence | IC₅₀ (nM) | Serum Half-life (hours) |
| Linear Peptide | Ac-Arg-Gly-Asp -Phe-NH₂ | 150 | < 1 |
| Peptidomimetic | Ac-Arg-(r-Pip)-Phe-NH₂ | 15 | > 24 |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its rigid, chair-like conformation provides a reliable method for inducing β-turn secondary structures, a critical element in mimicking the bioactive conformation of many peptide ligands. By leveraging optimized SPPS protocols to overcome the challenges of its steric bulk, researchers can efficiently synthesize conformationally constrained peptidomimetics. The resulting molecules are poised to exhibit superior potency, enhanced proteolytic stability, and improved pharmacokinetic profiles, thereby accelerating the development of novel peptide-based therapeutics. Future work will likely focus on exploring the full range of turn types that can be stabilized by different stereoisomers and substitution patterns on the piperidine scaffold, further expanding the toolkit for rational drug design.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL not available)
- Didierjean, C., Boussard, G., & Aubry, A. (2002). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o394–o396. (URL not available)
- Abraham, R. J., & Medforth, C. J. (1989). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Magnetic Resonance in Chemistry, 27(8), 752-758. (URL not available)
- Szolnoki, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. (URL not available)
- Vila-Perelló, M., & Muir, T. W. (2010). Biological applications of protein splicing. Cell, 143(2), 191-200. (URL not available)
- ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. (URL not available)
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. (URL not available)
- Russo, L., et al. (2017). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Molecules, 22(12), 2167. (URL not available)
- Orlov, A. A., et al. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. The Journal of Organic Chemistry, 83(10), 5859–5868. (URL not available)
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. (URL not available)
- O'Neil, I. A., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(21), 7118-7124. (URL not available)
- Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. (URL not available)
- Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 14(2), 111-123. (URL not available)
- Aubry, A., & Marraud, M. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. (URL not available)
- Bogusky, M. J., et al. (1992). NMR and molecular modeling characterization of RGD containing peptides. International Journal of Peptide and Protein Research, 39(1), 63-76. (URL not available)
- Sigma-Aldrich. (n.d.). (R)-(-)-3-Piperidinecarboxylic acid 97%. (URL not available)
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116645. (URL not available)
- Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. (URL not available)
- Nicholson, L. K., et al. (1987). Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. Biochemistry, 26(21), 6621-6626. (URL not available)
- BenchChem. (n.d.). Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties. (URL not available)
- ResearchGate. (n.d.). The structures of piperidine-3-carboxylic acid (I) and tiagabine (II). (URL not available)
- Van Doren, S. R., & Bruton, M. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. (URL not available)
- Otaka, A., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2496. (URL not available)
- E-mail, S., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. (URL not available)
- Lee, H. Y., et al. (2015). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 13(22), 6296-6300. (URL not available)
- Kumar, S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. (URL not available)
- Juárez-Chairez, M. F., et al. (2024). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Sustainable Food Systems, 8. (URL not available)
- Song, L., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5727. (URL not available)
Sources
- 1. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 8. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of (r)-1-Fmoc-piperidine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of (R)-1-Fmoc-piperidine-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone structural motif in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to act as a conformationally constrained scaffold, which can present appended functional groups in well-defined three-dimensional orientations for optimal interaction with biological targets.[2][3] When chirality is introduced to the piperidine ring, the stereochemistry of its substituents often becomes critical for biological activity, potency, and selectivity.[1]
This compound is a highly valuable chiral building block, particularly in the fields of peptidomimetics and solid-phase peptide synthesis (SPPS).[2][4][5] The (R)-configuration at the 3-position provides a specific spatial arrangement, while the fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen is essential for modern SPPS. The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases like piperidine, allowing for an orthogonal protection strategy that is fundamental to the stepwise assembly of complex peptide chains.[6][7]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will delve into two principal strategies: classical chiral resolution of a racemic mixture and modern catalytic asymmetric synthesis. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to provide a field-proven and technically accurate resource.
Synthetic Strategies: Pathways to Enantiopurity
The synthesis of the target molecule can be broadly categorized into two distinct approaches, each with its own set of advantages and challenges. The choice of strategy often depends on factors such as scale, available starting materials, and the desired level of enantiomeric purity.
Caption: High-level overview of the two primary synthetic routes.
Approach 1: Chiral Resolution via Diastereomeric Salt Formation
This classical, robust, and industrially scalable method involves the separation of a racemic mixture of piperidine-3-carboxylic acid (or its ester derivative) by reacting it with a single enantiomer of a chiral resolving agent. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.[8]
The carboxylic acid is often first converted to an ester (e.g., ethyl or methyl nipecotate) to improve handling and crystallization properties.[9][10]
Causality in Experimental Design:
-
Choice of Resolving Agent: The selection of the resolving agent is paramount. Agents like di-benzoyl-L-tartaric acid and (R)-mandelic acid are frequently used because they form well-defined, crystalline salts with piperidine derivatives.[8][10] The goal is to maximize the solubility difference between the two diastereomeric salts in a given solvent system to achieve efficient separation.
-
Solvent Selection: The solvent must be chosen to ensure that one diastereomeric salt preferentially precipitates while the other remains in solution. Alcohols like methanol, ethanol, or isopropanol are common choices.[10]
-
Recrystallization: A single crystallization rarely yields perfect enantiomeric purity. Therefore, one or more recrystallization steps are typically necessary to enhance the enantiomeric excess (ee) of the desired diastereomer to >99%.[9]
Comparative Data for Chiral Resolution
| Substrate | Resolving Agent | Solvent | Key Outcome | Reference |
| Ethyl 3-piperidinecarboxylate | (D)-2-(4-hydroxyphenoxy)propionic acid | Not specified | Optically pure ethyl (3S)-piperidinecarboxylate obtained. | [9] |
| Ethyl nipecotate (racemic) | di-benzoyl-L-tartaric acid | Not specified | Precipitates the (S)-enantiomer salt, leaving (R) in solution. | [8] |
| Methyl piperidine-3-carboxylate | (R)-(-)-mandelic acid | Isopropanol | Forms diastereomer salt with (R)-methyl piperidine-3-carboxylate. | [10] |
| N-Cbz-3-piperidine carboxylic acid | R-phenylethylamine | Ethanol | Resolution via diastereomeric salt formation and recrystallization. | [11] |
Experimental Protocol: Resolution and Liberation
This protocol is a representative workflow based on established principles.[8][9][10]
Caption: Workflow for the chiral resolution process.
Part A: Diastereomeric Salt Formation & Purification
-
Esterification: Begin with racemic piperidine-3-carboxylic acid. React with thionyl chloride in methanol to produce methyl piperidine-3-carboxylate hydrochloride. Neutralize with a base to obtain the free ester.[10]
-
Salt Formation: Dissolve racemic methyl piperidine-3-carboxylate (1.0 equiv) in isopropanol at an elevated temperature (e.g., 50-60 °C).[10]
-
In a separate flask, dissolve the chiral resolving agent, for example, (R)-(-)-mandelic acid (1.0 equiv), in a minimal amount of the same solvent.
-
Add the resolving agent solution to the ester solution. Stir and allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization. The diastereomeric salt of (R)-methyl piperidine-3-carboxylate with (R)-mandelic acid will preferentially precipitate.[10]
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: Recrystallize the salt from a suitable solvent (e.g., ethanol) one or more times until the desired enantiomeric excess is achieved, as confirmed by chiral HPLC analysis.[11]
Part B: Liberation of the Free (R)-Piperidine-3-Carboxylic Acid
-
Salt Decomposition: Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate or diethyl ether) and an aqueous alkali solution (e.g., 20% sodium carbonate).[9]
-
Stir vigorously at room temperature until the salt has completely decomposed.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Isolation of Ester: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-ester.
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the free carboxylic acid using standard aqueous base (e.g., NaOH) followed by acidic workup, if the acid form is required for the subsequent Fmoc protection.
Approach 2: Catalytic Asymmetric Synthesis
Modern synthetic chemistry seeks to avoid resolution steps, which are inherently limited to a 50% theoretical yield for the desired enantiomer from a racemate. Catalytic asymmetric synthesis builds the chiral center directly with high enantioselectivity. A powerful method for synthesizing enantioenriched 3-substituted piperidines involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[12][13]
Mechanistic Rationale:
This strategy relies on the functionalization of a pyridine precursor. The key steps are:
-
Partial Reduction: Pyridine is first partially reduced to a dihydropyridine intermediate, making it susceptible to further functionalization.[12][14]
-
Asymmetric Carbometalation: A chiral Rhodium catalyst, coordinated with a chiral ligand (e.g., (S)-Segphos), facilitates the coupling of the dihydropyridine with a boronic acid. This is the crucial stereochemistry-determining step, where the chiral environment of the catalyst directs the addition to create the desired (R) or (S) stereocenter with high enantioselectivity.[13][14]
-
Final Reduction: The resulting tetrahydropyridine is then fully reduced to the desired piperidine ring.
This approach offers a highly efficient and versatile route to a wide variety of enantioenriched 3-substituted piperidines from readily available starting materials.[13]
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
This protocol is a conceptual representation based on published methods.[14]
-
Synthesis of Dihydropyridine: Prepare phenyl pyridine-1(2H)-carboxylate by reacting pyridine with phenyl chloroformate in the presence of a reducing agent like NaBH₄ at low temperature (-78 °C).[14]
-
Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vial with the Rhodium precursor (e.g., [Rh(cod)OH]₂) and the chiral ligand (e.g., (S)-Segphos).[14]
-
Asymmetric Reaction: Add solvents (e.g., toluene, THP, H₂O) and an aqueous base (e.g., CsOH). Heat the catalyst solution (e.g., 70 °C) for a short period to ensure activation.[14]
-
Add the boronic acid and the dihydropyridine substrate to the catalyst mixture.
-
Stir the reaction at an elevated temperature for an extended period (e.g., 20 hours) until completion is observed by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an appropriate aqueous workup and extract the product with an organic solvent. Purify the resulting 3-substituted tetrahydropyridine by column chromatography.
-
Final Reduction: Subject the purified tetrahydropyridine to standard reduction conditions (e.g., catalytic hydrogenation with H₂/Pd-C) to obtain the final enantiomerically enriched piperidine derivative.
Final Step: Fmoc Protection of (R)-Piperidine-3-Carboxylic Acid
Regardless of the route taken to obtain enantiopure (R)-piperidine-3-carboxylic acid, the final step is the protection of the secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.[6]
Causality in Experimental Design:
-
Fmoc Source: 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are commonly used reagents. Fmoc-OSu is often preferred as it is a stable solid and the N-hydroxysuccinimide byproduct is water-soluble and easily removed.[6]
-
Base and Solvent: The reaction is typically run in a mixture of an organic solvent (like dioxane or acetone) and an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. The base neutralizes the acid formed during the reaction and helps to deprotonate the amine, facilitating its nucleophilic attack on the Fmoc reagent.
Caption: Experimental workflow for the Fmoc-protection step.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve (R)-piperidine-3-carboxylic acid (1.0 equiv) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equiv) in a suitable solvent like acetone or dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred, cold solution of the amino acid over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with dilute HCl. A white precipitate of the product will form.
-
Isolation: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white or off-white powder.[15]
Conclusion
The synthesis of this compound is a critical process for advancing drug discovery and peptide science. Both the classical chiral resolution and modern asymmetric synthesis routes offer viable pathways to this essential building block. Chiral resolution remains a powerful and scalable technique, valued for its reliability, while catalytic asymmetric methods represent the forefront of synthetic efficiency and atom economy. The choice of method will ultimately be guided by the specific needs and resources of the research or development program. The protocols and insights provided in this guide serve as a comprehensive technical resource for the successful synthesis and application of this important molecule.
References
- BenchChem. (n.d.). Application of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Scaffolds for Drug Discovery.
- Oxford Academic. (2021-02-03). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Thieme Connect. (2023-03-16). Application of Chiral Piperidine Scaffolds in Drug Design.
- Chem-Impex. (n.d.). (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid.
- ACS Publications. (2023-06-22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ACS Publications. (2023-06-22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Royal Society of Chemistry. (2024-11-20). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.
- Google Patents. (n.d.). EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- ChemicalBook. (n.d.). This compound.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
- ChemicalBook. (2025-07-16). This compound.
- Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- J&K Scientific. (n.d.). (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 1415018-77-7.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- White Rose Research Online. (2022-06-14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- BenchChem. (n.d.). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid.
- BenchChem. (n.d.). Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties.
- ResearchGate. (2016-10-25). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 193693-67-3 [chemicalbook.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
- 10. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 11. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 15. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
The Strategic Incorporation of (R)-1-Fmoc-piperidine-3-carboxylic acid in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of peptide chemistry and modern drug discovery has underscored the immense value of non-proteinogenic amino acids in sculpting molecular architecture for enhanced therapeutic efficacy. Among these, conformationally constrained building blocks have emerged as powerful tools to imbue peptides and small molecules with desirable pharmacological properties. This guide provides a comprehensive technical overview of (R)-1-Fmoc-piperidine-3-carboxylic acid, a chiral piperidine-based building block, detailing its synthesis, strategic application in solid-phase peptide synthesis (SPPS), and its role in the development of next-generation therapeutics. We will explore the causal relationship between its rigid structure and the resulting improvements in metabolic stability, target affinity, and bioavailability, offering field-proven insights for its effective utilization in drug design and development.
Introduction: The Imperative for Conformational Constraint in Drug Design
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles. The introduction of conformational constraints is a widely adopted strategy to address these limitations. By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to enhanced potency and selectivity.
This compound, a derivative of (R)-nipecotic acid, serves as a valuable scaffold in this context. The piperidine ring introduces a rigid, six-membered cyclic constraint into the molecular structure, which can significantly influence the overall topology of a peptide or small molecule. This guide will elucidate the multifaceted advantages of this building block and provide practical guidance for its integration into drug discovery workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 193693-67-3 | |
| Molecular Formula | C21H21NO4 | |
| Molecular Weight | 351.4 g/mol | |
| Appearance | Off-white powder | |
| Storage Temperature | 2-8°C |
Synthesis of this compound: A Guided Pathway
The synthesis of this compound involves two key stages: the enantioselective synthesis of the (R)-nipecotic acid core and its subsequent protection with the fluorenylmethoxycarbonyl (Fmoc) group.
Enantioselective Synthesis of (R)-Nipecotic Acid
The asymmetric synthesis of the (R)-piperidine-3-carboxylic acid core is a critical step that establishes the desired stereochemistry. Various strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric catalysis. One common approach involves the use of chiral resolving agents to separate a racemic mixture of nipecotic acid. For instance, (S)-camphorsulfonic acid has been used for the resolution of racemic piperidine-3-carboxylic acid to obtain the (S)-enantiomer, and a similar principle can be applied to isolate the (R)-enantiomer.
More sophisticated methods involve asymmetric synthesis, such as the palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines, which allows for the stereoselective formation of multisubstituted nipecotic acid derivatives.
Fmoc Protection of the Piperidine Nitrogen
Once the chiral (R)-nipecotic acid is obtained, the secondary amine of the piperidine ring is protected with the Fmoc group. This is a crucial step to enable its use in Fmoc-based solid-phase peptide synthesis. The Fmoc group is base-labile, providing orthogonality with the acid-labile side-chain protecting groups commonly used in SPPS.
Experimental Protocol: Fmoc Protection of (R)-Nipecotic Acid
-
Dissolution: Dissolve (R)-nipecotic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Addition of Fmoc Reagent: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.1 equivalents) to the solution. Fmoc-OSu is often preferred due to its higher stability and reduced potential for side reactions.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Incorporation into Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
The true utility of this compound lies in its seamless integration into standard Fmoc-SPPS protocols. Its incorporation follows the iterative cycle of deprotection, coupling, and washing.
Figure 1: General workflow for the incorporation of this compound into a peptide chain via Fmoc-SPPS.
Fmoc Deprotection: Unmasking the Reactive Amine
The iterative cycle of SPPS begins with the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, which is anchored to the solid support. This is achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).
The mechanism of Fmoc deprotection is a base-catalyzed β-elimination (E1cB) reaction. The piperidine abstracts the acidic proton on the C9 position of the fluorenyl ring, forming a dibenzofulvene (DBF) intermediate, which is subsequently trapped by piperidine to form a stable adduct. This prevents the highly reactive DBF from participating in side reactions.
Figure 2: Mechanism of Fmoc deprotection using piperidine.
Coupling: Forging the Peptide Bond
Following the removal of the Fmoc group and thorough washing of the resin to remove excess piperidine and the DBF adduct, the next amino acid in the sequence, in this case, this compound, is introduced. Due to the steric hindrance of the piperidine ring, efficient coupling requires the use of a potent coupling reagent.
Recommended Coupling Reagents for Hindered Amino Acids:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective coupling reagent that forms a reactive OAt-active ester, which readily reacts with the free amine of the resin-bound peptide. It is particularly well-suited for coupling sterically hindered amino acids and minimizing racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another commonly used and effective coupling reagent.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency and a favorable safety profile.
Experimental Protocol: Coupling of this compound
-
Activation: In a separate reaction vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with HATU (3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
The Strategic Advantage of the Piperidine Scaffold in Drug Discovery
The incorporation of the (R)-piperidine-3-carboxylic acid moiety into a peptide or small molecule can confer several significant advantages, making it a strategic choice in drug design.
Enhanced Metabolic Stability
The rigid cyclic structure of the piperidine ring provides steric shielding to adjacent peptide bonds, rendering them less susceptible to cleavage by proteases. This increased resistance to enzymatic degradation can significantly extend the in vivo half-life of a therapeutic peptide, a critical factor for reducing dosing frequency and improving patient compliance.
Conformational Rigidity and Target Affinity
The conformational constraint imposed by the piperidine ring reduces the number of accessible conformations of the molecule. By locking the molecule into a more bioactive conformation, the entropic cost of binding to the target receptor is lowered, which can lead to a significant increase in binding affinity and potency. The specific stereochemistry of the (R)-enantiomer dictates a precise three-dimensional arrangement of the substituents on the piperidine ring, which can be rationally designed to optimize interactions with the target binding site.
Improved Pharmacokinetic Properties
The introduction of the piperidine scaffold can also favorably modulate the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity. These modifications can lead to improved membrane permeability and oral bioavailability, key challenges in the development of peptide-based drugs.
Case Study: The Piperidine Moiety in Approved and Investigational Drugs
The prevalence of the piperidine scaffold in a wide range of pharmaceuticals highlights its importance in medicinal chemistry.
-
Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer, Niraparib features a chiral piperidine ring that is crucial for its interaction with the enzyme's active site. The synthesis of Niraparib often involves the preparation of a key chiral piperidine intermediate.
-
Preclamol: An antipsychotic agent that contains a 3-phenylpiperidine moiety.
-
Piperidine-3-carboxamides: Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of platelet aggregation.
These examples underscore the versatility of the piperidine scaffold in targeting a diverse array of biological targets.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a powerful and versatile building block for the design and synthesis of novel therapeutics. Its ability to impart conformational rigidity, enhance metabolic stability, and improve pharmacokinetic properties makes it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying principles of its synthesis and application in SPPS, researchers can strategically leverage this unique scaffold to address key challenges in drug discovery and develop the next generation of innovative medicines.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
- Jones, J. (2002). The chemical synthesis of peptides. Oxford University Press.
Solubility Profile of (R)-1-Fmoc-piperidine-3-carboxylic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of (R)-1-Fmoc-piperidine-3-carboxylic acid, a key building block in modern peptide synthesis and drug discovery. The solubility of Fmoc-protected amino acids is a critical parameter that directly impacts reaction efficiency, purity, and yield in Solid-Phase Peptide Synthesis (SPPS).[1] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a complete solubility framework. It covers the physicochemical drivers of solubility for this molecule, presents qualitative solubility data in a range of common organic solvents, and details a rigorous, step-by-step experimental protocol for quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to optimize their synthetic workflows and make informed decisions regarding solvent selection.
Introduction: The Critical Role of Solubility in Synthesis
This compound (Fmoc-D-Nip-OH) is a non-canonical amino acid derivative widely utilized in the synthesis of peptidomimetics and complex drug molecules. Its structure incorporates three key chemical moieties:
-
The Fluorenylmethyloxycarbonyl (Fmoc) Group: A large, nonpolar, and base-labile protecting group essential for the orthogonal strategy of modern SPPS.[2][3] Its hydrophobicity is a dominant factor in the molecule's overall solubility profile.
-
The Piperidine Ring: A saturated heterocyclic scaffold that imparts conformational rigidity into peptide backbones.
-
The Carboxylic Acid: A polar functional group that is activated for amide bond formation during peptide coupling.
The successful incorporation of this building block into a growing peptide chain is fundamentally dependent on its ability to remain fully dissolved in the reaction solvent. Poor solubility can lead to significant challenges, including incomplete coupling reactions, the formation of deletion sequences, and on-resin aggregation, all of which complicate purification and severely reduce the final yield of the target peptide.[1][4] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a practical necessity for achieving success in the laboratory.
Physicochemical Principles Governing Solubility
The solubility of this compound is governed by the interplay of its constituent parts and their interaction with the solvent. The large, aromatic Fmoc group renders the molecule predominantly hydrophobic. Consequently, its solubility is poor in aqueous solutions but favorable in organic solvents that can effectively solvate this nonpolar moiety.[4]
The general principle of "like dissolves like" is paramount. Solvents are chosen based on their ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally the most effective for dissolving Fmoc-amino acids.[4][5] Their high polarity allows them to interact with the carboxylic acid group, while their non-polar character can solvate the Fmoc group, making them excellent choices for SPPS.
-
Chlorinated Solvents: Dichloromethane (DCM) can be a moderately effective solvent or co-solvent, primarily due to its ability to solvate the hydrophobic Fmoc group.[6]
-
Ethereal Solvents: Solvents like Tetrahydrofuran (THF) may offer limited solubility.
-
Protic Solvents: Alcohols like methanol and ethanol may show some solubility but are generally less effective than polar aprotic solvents. The presence of water in any solvent can significantly depress the solubility of hydrophobic Fmoc-protected compounds.[4]
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, a qualitative assessment can be extrapolated from the known behavior of structurally similar Fmoc-protected amino acids.[1][4][7] The following table summarizes the expected solubility profile at ambient temperature (20-25°C).
| Solvent | Chemical Class | Polarity Index | Expected Solubility | Rationale & Practical Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble | The gold-standard solvent for SPPS.[3] Its structure provides an excellent balance for solvating both polar and non-polar moieties of the molecule. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | Soluble | Often used as a substitute for DMF, it is generally considered a very good solvent for Fmoc-amino acids.[4] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | Excellent solvent, though its viscosity is higher than DMF. Ultrasonic assistance may be required.[4] It is crucial to use anhydrous DMSO, as it is hygroscopic and water content can reduce solubility.[4] |
| Dichloromethane (DCM) | Chlorinated | 3.1 | Sparingly Soluble | More effective at solvating the hydrophobic Fmoc group than the polar functionalities. Often used as a co-solvent with DMF to improve solubility during specific operations.[6] |
| Tetrahydrofuran (THF) | Ether | 4.0 | Sparingly Soluble | Moderate polarity; may dissolve the compound to some extent but is not typically a primary choice for high concentrations. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Poorly Soluble | Despite being a polar aprotic solvent, it is generally less effective than DMF or DMSO for dissolving complex Fmoc-amino acids. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 5.1 / 4.3 | Poorly Soluble | The hydrogen-bonding network of alcohols is less effective at solvating the large nonpolar Fmoc group. |
| Water | Polar Protic | 10.2 | Insoluble | The high polarity of water and its strong hydrogen-bonding network cannot effectively solvate the hydrophobic Fmoc group, leading to insolubility.[4][7] |
Note: "Soluble" implies that concentrations relevant for SPPS (e.g., 0.3-0.5 M) can likely be achieved. "Sparingly Soluble" and "Poorly Soluble" indicate much lower concentrations are attainable. These are estimations and should be confirmed experimentally.
Key Factors Influencing Solubility
Several experimental variables can significantly affect the observed solubility:
-
Temperature: For most compounds, solubility increases with temperature. Gentle warming (e.g., to 30-40°C) is a common and effective technique to aid in the dissolution of poorly soluble Fmoc-amino acids.[4][6] However, excessive heat should be avoided as the Fmoc group can be thermally labile, especially in the presence of any residual base.[6]
-
Sonication: Ultrasonic baths can be used to break up solid aggregates and accelerate the dissolution process.[6] This is a physical method that helps overcome the activation energy barrier for dissolution.
-
Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can drastically reduce the solubility of hydrophobic compounds like Fmoc-derivatives.[4] Always use high-purity, anhydrous solvents for best results.
-
Compound Purity & Form: The presence of insoluble impurities in the solid material can give a false impression of poor solubility. Furthermore, the solid-state form (e.g., crystalline vs. amorphous) can impact the kinetics of dissolution.
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
For applications requiring precise concentration data, the thermodynamic solubility must be determined experimentally. The saturation shake-flask method is the universally recognized "gold standard" for its reliability and accuracy.[8][9]
Objective:
To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC grade or higher)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or syringe filters (0.2 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the suspension for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure true thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the controlled temperature for at least 1 hour to let larger particles settle.
-
Separate the saturated supernatant from the excess solid. This is a critical step.[10]
-
Method A (Centrifugation): Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Method B (Filtration): Use a syringe to carefully draw the supernatant and pass it through a solvent-compatible (e.g., PTFE) 0.2 µm filter. This removes fine particulates. Caution: Ensure the compound does not adsorb to the filter material, which can be a source of error for low-solubility compounds.[8]
-
-
-
Sample Preparation for Analysis:
-
Carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample by HPLC-UV. The Fmoc group has a strong chromophore, making UV detection (typically ~265 nm) highly sensitive.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the peak area of the diluted sample and the calibration curve to determine its concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The final solubility can be expressed in units such as mg/mL or mol/L (M).
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Practical Recommendations and Troubleshooting
-
Preparing Stock Solutions: When preparing a stock solution for SPPS, always start with a clean, dry flask. Add the solvent to the weighed solid and use a vortex mixer or sonicator to aid dissolution.[6] Visually inspect the solution against a dark background to ensure no particulate matter remains.
-
Precipitation During Reaction: If the activated amino acid precipitates during the coupling reaction, it is a strong indicator of on-resin aggregation.[6] This can be mitigated by using chaotropic salts (e.g., LiCl) or performing the coupling at a slightly elevated temperature (e.g., 40°C).[6]
-
Co-Solvent Strategy: If solubility in the primary solvent (e.g., DMF) is insufficient for the desired concentration, adding a small percentage of a co-solvent like DCM or NMP can sometimes improve solubility.[6] This should be tested on a small scale first.
-
"Difficult" Couplings: For sequences known to be prone to aggregation, ensuring maximum solubility of the incoming amino acid is paramount. It may be beneficial to use a slightly larger volume of solvent or pre-warm the amino acid solution before adding it to the reaction vessel.
Conclusion
This compound is a valuable synthetic building block whose effective use is intrinsically linked to its solubility. While it exhibits good solubility in standard polar aprotic solvents like DMF, NMP, and DMSO, researchers must be mindful of the significant impact of temperature and solvent purity on achieving clear, stable solutions. For critical applications where precise concentrations are necessary, the shake-flask method coupled with HPLC analysis remains the most robust approach for quantitative characterization. By applying the principles and protocols outlined in this guide, scientists can mitigate solubility-related risks, optimize reaction conditions, and improve the overall efficiency and success of their synthetic endeavors.
References
- BenchChem Technical Support Team. (2025). The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers. Benchchem.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Glomme, A., & Dressman, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Unknown. (n.d.). solubility experimental methods.pptx. Slideshare.
- BenchChem Technical Support Team. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. Benchchem.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- National Center for Biotechnology Information. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. PubChem.
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem.
- Albericio, F., et al. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- ChemBK. (2024). (S)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)piperidine-3-carboxylic acid. ChemBK.com.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Wikipedia contributors. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- ChemicalBook. (2025). This compound. ChemicalBook.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
(r)-1-Fmoc-piperidine-3-carboxylic acid NMR data interpretation
An In-Depth Technical Guide to the NMR Data Interpretation of (R)-1-Fmoc-piperidine-3-carboxylic acid
Introduction
This compound is a chiral building block frequently employed in peptide synthesis and drug development to introduce constrained, non-natural amino acid mimics into peptide chains.[1][2] Its rigid piperidine scaffold can enforce specific conformations, which is a critical strategy for modulating the biological activity and metabolic stability of peptidomimetics. A thorough and accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As Senior Application Scientists, our focus extends beyond simple peak assignment; we aim to elucidate the causal relationships between the molecule's intricate three-dimensional structure and its spectral features. We will explore the challenges inherent in this analysis—namely the conformational behavior of the piperidine ring, the effects of the bulky Fmoc protecting group, and the spectral consequences of the C3 chiral center—and provide a robust framework for unambiguous data interpretation.
Molecular Structure and its NMR Implications
To interpret the NMR data effectively, we must first deconstruct the molecule into its primary functional components and consider their expected spectral signatures. The structure presents a fascinating interplay of rigidity and potential dynamic behavior.
Caption: Key ¹H-¹H COSY correlations for the piperidine ring.
Experimental Protocol
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for the observation of the exchangeable COOH proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition: (Parameters for a 400 MHz spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096. A higher number of scans is required due to the low natural abundance of the ¹³C isotope. [3][4] * 2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs provided by the spectrometer software.
-
Optimize spectral widths in both dimensions to cover the relevant signal regions.
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 for COSY, 128-256 for HSQC/HMBC).
-
-
Field Insights: Addressing Potential Challenges
-
Rotational Isomers (Rotamers): The N-Fmoc bond's restricted rotation is a common phenomenon that can complicate spectra. If significant peak broadening or doubling is observed for the H2/H6 and C2/C6 signals, it strongly suggests the presence of rotamers in slow exchange on the NMR timescale. Performing a variable temperature (VT) NMR experiment can be a powerful diagnostic tool. Upon heating, the rate of rotation increases, which should lead to the coalescence of the doubled signals into a single, time-averaged peak.
-
Solvent Effects: The chemical shift of the COOH proton is highly sensitive to the solvent's hydrogen-bonding capacity. [5][6]In aprotic solvents like CDCl₃, it may appear further downfield than in protic solvents like CD₃OD. The choice of solvent can also subtly influence the conformational equilibrium of the piperidine ring, leading to minor changes in other chemical shifts and coupling constants. [7]* Enantiomeric Purity: Standard NMR techniques cannot differentiate between the (R) and (S) enantiomers as they produce identical spectra. To assess enantiomeric purity, one must introduce a chiral environment, for example, by using a chiral solvating agent (CSA) or by creating diastereomers through reaction with a chiral derivatizing agent (CDA). [8]These methods induce chemical shift non-equivalence between the enantiomers, allowing for their quantification.
Conclusion
The NMR spectral interpretation of this compound is a multifaceted task that requires a systematic approach. By dissecting the molecule into its constituent parts, predicting the spectral features of each, and leveraging the power of 2D correlation experiments, a complete and unambiguous structural assignment is achievable. Understanding the underlying principles of diastereotopicity, conformational effects, and potential dynamic processes like rotamerism is not merely an academic exercise; it is essential for ensuring the structural integrity of these critical building blocks used in modern drug discovery and chemical biology.
References
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Google Scholar.
- Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]
- Wiley-VCH 2008 - Supporting Information. (n.d.). Wiley Online Library. [Link]
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.).
- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. [Link]
- NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011).
- Differentiation of Chiral Compounds Using NMR Spectroscopy. (n.d.).
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]
- ¹H NMR ³J coupling constants and NOE enhancements. (n.d.).
- Measuring methods available and examples of their applications 13C NMR. (n.d.). Masaryk University. [Link]
- 13C NMR spectroscopy • Chemical shift. (n.d.). Indian Institute of Technology Delhi. [Link]
- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023).
Sources
- 1. This compound | 193693-67-3 [chemicalbook.com]
- 2. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. bhu.ac.in [bhu.ac.in]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Topic: (r)-1-Fmoc-piperidine-3-carboxylic acid Safety and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (r)-1-Fmoc-piperidine-3-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from established safety data for this class of compounds and best practices in synthetic chemistry, designed to ensure both personal safety and experimental integrity.
Section 1: Compound Identity and Physicochemical Properties
This compound is a heterocyclic building block crucial in modern medicinal chemistry and peptide synthesis.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the secondary amine of the piperidine ring.[2][3] This feature is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[4][5] Its piperidine core introduces conformational rigidity into peptide structures, a valuable attribute in drug design for optimizing binding affinity and metabolic stability.
Understanding the compound's physical properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 193693-67-3 | [6][7] |
| Molecular Formula | C₂₁H₂₁NO₄ | |
| Molecular Weight | 351.40 g/mol | [8] |
| Appearance | White to off-white solid powder | [6][7] |
| Storage Temperature | 2-8°C | [7] |
| Predicted Boiling Point | 561.6 ± 43.0 °C | [7] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [7] |
Section 2: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not consistently available, data for the racemic mixture and similar Fmoc-protected amino acids provide a reliable basis for hazard assessment.[9][10][11] The compound is classified as hazardous under the Globally Harmonized System (GHS).[8]
Table 2: GHS Hazard Classification [8][10]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Scientific Interpretation of Hazards:
-
Skin Irritation (H315): As a fine organic powder, the compound can abrade the skin and may cause localized redness and discomfort upon prolonged contact. The causality lies in its potential to disrupt the lipid barrier of the epidermis.
-
Serious Eye Irritation (H319): This is a critical risk. Particulate matter can cause significant mechanical irritation and inflammation of the conjunctiva. Direct contact with the eye is to be avoided at all costs.
-
Respiratory Irritation (H335): Inhalation of the fine powder is a primary route of exposure. The particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This is a common hazard for many solid chemical reagents.[9]
Section 3: Engineering and Administrative Controls
Before resorting to personal protective equipment, the work environment must be engineered to minimize exposure.
-
Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or in a glove box.[9][12] This is the most critical engineering control to prevent inhalation of airborne particles.
-
Designated Area: Operations involving this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be available to all users. This document should include specific steps for weighing, dissolution, reaction setup, and waste disposal.
Section 4: Personal Protective Equipment (PPE)
PPE is the final line of defense and must be used consistently, even with engineering controls in place.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant.[9] Goggles provide a seal around the eyes, offering superior protection against airborne dust compared to safety glasses. |
| Hand Protection | Disposable Nitrile Gloves | Nitrile provides adequate chemical resistance for incidental contact. Gloves must be inspected before use and changed immediately upon contamination.[9] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat protects skin and personal clothing from spills and contamination.[9] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing larger quantities of the powder or if the ventilation is suboptimal, to prevent inhalation.[9] |
Section 5: Safe Handling and Storage Protocol
A systematic workflow is essential for minimizing risk during routine handling.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE.
-
Retrieval: Remove the container from its designated 2-8°C storage location.[7] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the compound's integrity.
-
Weighing: Perform all weighing operations inside the fume hood. To prevent generating airborne dust, handle the powder gently. Use a micro-spatula for transfers. Close the primary container immediately after dispensing the required amount.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly. Do not add the powder to a large volume of stirred solvent, as this can create dust.
-
Post-Handling: After use, decontaminate the spatula and weighing surfaces. Dispose of all contaminated disposables (weigh boats, gloves) in the designated solid hazardous waste container.
-
Storage: Ensure the container cap is tightly sealed before returning the compound to refrigerated storage.
Diagram: Safe Handling Workflow
Caption: Logical workflow for handling solid this compound.
Section 6: Emergency Procedures
Immediate and correct response to an incident is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust creation.[12] Place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a wet cloth.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[12] Hazardous decomposition products include oxides of carbon and nitrogen.[12]
Section 7: Waste Management and Disposal
All waste containing this compound must be treated as hazardous chemical waste.[9]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and excess solid reagent should be collected in a clearly labeled, sealed container designated for "Hazardous Solid Chemical Waste".[9]
-
Liquid Waste: All solutions containing the compound, including reaction mother liquors and washes with solvents like DMF or piperidine, must be collected in a separate, clearly labeled container for "Hazardous Liquid Chemical Waste".[9]
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor. Adhere strictly to all local, state, and federal regulations.
Section 8: Context of Use in Fmoc-SPPS - The Deprotection Step
The primary use of this compound involves the removal of the Fmoc group, which is typically accomplished with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][4] It is critical to recognize that piperidine itself is a hazardous substance. It is a flammable, toxic, and corrosive liquid that causes severe skin burns and eye damage.[13] Therefore, all safety protocols must be heightened during the deprotection step, ensuring it is performed in a well-ventilated fume hood with appropriate PPE.
Diagram: Fmoc Deprotection Cycle
Caption: The Fmoc deprotection step, a key reaction involving hazardous reagents.
By adhering to this comprehensive guide, researchers can handle this compound safely and effectively, ensuring both personal well-being and the integrity of their scientific work.
References
- Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group.
- Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Retrieved from a general SDS for a similar compound.
- B.J.A. Jardí, et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1695.
- PubChem. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Retrieved from a general SDS for a similar Fmoc-protected amino acid.
- Iris Biotech GmbH. (2025, December 22). Safety Data Sheet: Fmoc-Pip(Boc)-OH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound | 193693-67-3 [chemicalbook.com]
- 7. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 8. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | C21H21NO4 | CID 2756141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
role of Fmoc protecting group in peptide synthesis
An In-Depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex biomolecules. At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive technical overview of the pivotal role of the Fmoc group, designed for researchers, chemists, and drug development professionals. We will explore the chemical principles underpinning the Fmoc strategy, its practical application in the synthetic cycle, the rationale for its dominance over preceding methods, and detailed protocols for its successful implementation.
The Foundation: Solid-Phase Peptide Synthesis and the Principle of Orthogonality
The genius of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. B. Merrifield, is the anchoring of the C-terminal amino acid of a nascent peptide to an insoluble polymer resin.[1][] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing to remove unreacted materials.[1]
Successful synthesis requires precise control over which chemical groups react. This is achieved through the use of protecting groups. In peptide synthesis, three main types of protection are required:
-
Temporary Nα-Amino Protection: To prevent self-polymerization, the N-terminal α-amino group of the incoming amino acid must be blocked. This protecting group must be selectively removable at the start of each coupling cycle.[3][4]
-
Permanent Side-Chain Protection: The reactive side chains of certain amino acids (e.g., Lys, Asp, Cys) must be masked throughout the entire chain assembly process to prevent unwanted side reactions.[3][4]
-
Linker to the Solid Support: The bond connecting the peptide to the resin acts as a C-terminal protecting group, which is only cleaved at the very end of the synthesis.
The success of this entire strategy hinges on the concept of orthogonality .[5] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-overlapping chemical conditions.[3][5] The Fmoc/tBu strategy is the quintessential example of an orthogonal system. The Nα-Fmoc group is labile to mild base, while the tert-Butyl (tBu)-based side-chain protecting groups and the resin linker are labile to strong acid.[][3] This allows for the selective deprotection of the N-terminus at every cycle without disturbing the side-chain protection, which is only removed during the final acid-mediated cleavage from the resin.[]
The Fmoc Group: Chemical Structure and Mechanism of Action
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a urethane-type protecting group celebrated for its unique lability under mild basic conditions.[6] This property is a direct consequence of its chemical structure.
The Chemical Basis of Base Lability
The key to the Fmoc group's function is the high acidity of the proton at the C9 position of the fluorene ring system. When exposed to a base—typically a secondary amine like piperidine—this proton is readily abstracted.[7] This initiates a β-elimination reaction, leading to the collapse of the carbamate structure, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[7][8]
The deprotection reaction is driven to completion because the secondary amine used for deprotection (e.g., piperidine) also acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable adduct.[7] This prevents the DBF from participating in side reactions, such as reattaching to the newly liberated peptide amine.[6]
Visualizing the Deprotection Mechanism
The following diagram illustrates the base-catalyzed β-elimination mechanism for Fmoc removal.
Caption: Mechanism of Fmoc deprotection using piperidine.
The Fmoc-SPPS Synthetic Cycle
Peptide synthesis is a cyclical process, with each cycle adding one amino acid to the growing chain. Each cycle consists of three core steps: deprotection, activation/coupling, and washing.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Step 1: Nα-Fmoc Deprotection
This crucial step exposes the N-terminal amine for the subsequent coupling reaction.[9]
-
Reagent: A solution of 20% piperidine in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is the standard.[10][11]
-
Protocol: The peptide-resin is typically treated with the deprotection solution for a short period (e.g., 2 minutes), the solution is drained, and a second treatment (e.g., 5-10 minutes) is performed to ensure complete removal.[11][12]
-
Causality: The use of a secondary amine is optimal as it is a sufficiently strong base to effect deprotection but is less prone to side reactions than primary amines. The two-step treatment ensures that the byproducts from the initial deprotection are washed away before the final, longer deprotection step, driving the equilibrium towards the deprotected product.
Step 2: Amino Acid Activation and Coupling
To form a stable peptide (amide) bond, the carboxylic acid of the incoming Fmoc-protected amino acid must be activated to create a more reactive species.[1]
-
Activation Reagents: A wide array of reagents has been developed. They generally fall into two classes:
-
Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) are often used with additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogue HOAt. The carbodiimide activates the carboxyl group, which then reacts with HOBt to form an active ester, minimizing the risk of racemization.[12][13]
-
Onium Salts (Aminium/Phosphonium): Reagents such as HBTU, HATU, and PyBOP are highly efficient and rapid.[13] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to form an active ester in situ, which then readily reacts with the free amine on the peptide-resin.[1]
-
-
Protocol: The Fmoc-amino acid, activating agent, and base are dissolved in DMF and added to the deprotected peptide-resin. The reaction is allowed to proceed for 30-60 minutes.[9][12]
-
Causality: The activation step is necessary because direct reaction between a carboxylic acid and an amine is too slow. Onium salt-based reagents are popular because they are fast, efficient, and suppress racemization, leading to higher purity crude peptides.[13]
Washing Steps
Between each chemical step, the resin is thoroughly washed. This is a defining advantage of the solid-phase method.
-
Solvents: DMF is typically used to wash away excess reagents and soluble byproducts. Isopropyl alcohol (IPA) may also be used to ensure complete removal of certain reagents.[12]
-
Causality: The washing steps are critical for the purity of the final product. By physically removing all soluble components, each subsequent reaction begins with a clean substrate, preventing the accumulation of side products that would plague a solution-phase synthesis.[1]
The Fmoc Advantage: A Paradigm Shift from Boc Chemistry
Prior to the widespread adoption of the Fmoc strategy, the tert-butyloxycarbonyl (Boc) strategy was dominant. Understanding the differences highlights why Fmoc chemistry is now the method of choice for most applications.[8]
| Feature | Fmoc/tBu Strategy | Boc/Bn Strategy |
| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., 50% TFA in DCM)[14] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Very strong acid-labile (e.g., Benzyl, Tosyl)[3] |
| Final Cleavage | Strong Acid (e.g., 95% TFA with scavengers)[8] | Harsh, hazardous anhydrous Hydrogen Fluoride (HF)[8][14] |
| Orthogonality | Fully Orthogonal[][8] | Quasi-orthogonal (both steps use acid, but of different strengths)[3] |
| Compatibility | Excellent for acid-sensitive residues (Trp, Met) and post-translational modifications (phosphorylation, glycosylation).[6][8][] | Harsher conditions can degrade sensitive residues and modifications.[6] |
| Process Monitoring | Deprotection can be monitored in real-time by UV spectroscopy of the DBF-piperidine adduct.[8] | No straightforward real-time monitoring. |
The primary advantages of the Fmoc strategy are the milder overall reaction conditions and true orthogonality.[][8] The elimination of the need for repeated strong acid deprotection cycles and the avoidance of hazardous liquid HF for final cleavage make the process safer, more accessible, and compatible with a much wider range of complex and modified peptides.[8]
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, the final step is to cleave it from the resin support and simultaneously remove all the side-chain protecting groups. In the Fmoc/tBu strategy, this is accomplished with a single treatment of a strong acid cocktail.
-
Reagent: The most common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[10]
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the acid-labile side-chain protecting groups and the bond to the resin.
-
Triisopropylsilane (TIS): A scavenger to quench reactive cationic species (e.g., tert-butyl cations) that are generated during deprotection. This prevents them from modifying sensitive residues like Tryptophan or Methionine.
-
Water: Another scavenger that also helps to suppress side reactions.
-
Detailed Experimental Protocol: A Standard Fmoc-SPPS Cycle
This protocol outlines the manual synthesis for adding one amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Fmoc-protected amino acid (3-5 equivalents).
-
HCTU (3-5 equivalents).
-
DIPEA (6-10 equivalents).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Solvents: DMF, IPA.
-
Reaction Vessel suitable for SPPS.
Methodology:
-
Resin Swelling (If starting): Swell the resin in DMF for at least 30 minutes before the first cycle.
-
Fmoc Deprotection: a. Drain the solvent from the swollen resin. b. Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 2 minutes. c. Drain the solution. d. Add a fresh aliquot of the deprotection solution and agitate for 10 minutes. e. Drain the solution.
-
Washing: a. Wash the resin with DMF (5 times). b. Wash the resin with IPA (3 times). c. Wash the resin with DMF (5 times). d. Optional: Perform a Kaiser or Ninhydrin test to confirm the presence of a free primary amine.[1]
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid and HCTU in a minimal amount of DMF. b. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the drained resin. d. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Final Wash: a. Drain the coupling solution from the resin. b. Wash the resin with DMF (5 times). c. Wash the resin with IPA (3 times). d. The resin is now ready for the next deprotection cycle or for final cleavage.
Conclusion
The 9-fluorenylmethoxycarbonyl group is more than a mere reagent; it is the cornerstone of modern solid-phase peptide synthesis. Its unique base lability, combined with the development of a fully orthogonal protection scheme, provides a robust, versatile, and efficient platform for constructing peptides. This strategy's mild conditions have expanded the field, enabling the routine synthesis of previously inaccessible molecules, including those with delicate post-translational modifications. For any professional in peptide research or drug development, a thorough understanding of the principles and practice of Fmoc chemistry is fundamental to innovation and success.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
- H-Castro, C., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1646. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]
- Coupling Reagents. (n.d.). AAPPTec. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 101-115. [Link]
- Comparison of Boc and Fmoc SPPS. (n.d.).
- Fmoc-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec. [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
- N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec. [Link]
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Introduction of Piperidine Moieties in Peptides
Introduction: The Piperidine Moiety as a Privileged Scaffold in Peptidomimetics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their application is often hampered by inherent limitations, including poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity. To overcome these challenges, medicinal chemists employ a strategy of creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.
Among the most successful strategies in peptidomimetic design is the incorporation of rigid structural motifs. The piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as a "privileged scaffold" in this domain.[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] Introducing a piperidine moiety into a peptide backbone can lock the molecule into a bioactive conformation, enhance its resistance to enzymatic degradation, and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for introducing piperidine moieties into peptides. We will delve into the synthesis of key building blocks, their incorporation via solid-phase peptide synthesis (SPPS), and the profound impact these modifications have on the resulting peptide's biological activity and stability, supported by detailed, field-proven protocols.
Part 1: Synthesis and Incorporation via the Building Block Approach
The most robust and widely adopted method for introducing piperidine structures into a peptide sequence is through the synthesis of piperidine-containing amino acid building blocks, which are then incorporated using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This approach allows for precise control over the location and stereochemistry of the piperidine moiety within the final peptide.
Section 1.1: Synthesis of Key Fmoc-Protected Piperidine Building Blocks
The successful incorporation of a piperidine moiety begins with the synthesis of a suitable protected amino acid monomer. Below are two detailed protocols for the synthesis of versatile piperidine-based building blocks: Fmoc-L-pipecolic acid, a proline analogue with a six-membered ring, and a more complex, orthogonally protected Cα,Cα-disubstituted piperidine.
Experimental Protocol 1: Synthesis of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid (Fmoc-L-Pipecolic Acid)
This protocol details the N-protection of commercially available L-pipecolic acid with the Fmoc group, making it ready for SPPS.
Materials:
-
L(-)-Pipecolinic acid
-
(9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate (Fmoc-OSu)
-
10% Aqueous sodium carbonate solution
-
Dioxane
-
Ethyl acetate
-
1N Hydrochloric acid
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hexane
Procedure: [3]
-
Dissolution: Dissolve L-pipecolic acid (1.0 eq) in a 10% aqueous sodium carbonate solution in a round-bottomed flask and stir at room temperature for 5 minutes.
-
Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (0.9 eq) in dioxane. Add this solution to the L-pipecolic acid mixture. Allow the reaction to stir overnight at room temperature.
-
Workup: After the reaction is complete, add water to the mixture. Extract the aqueous layer with ethyl acetate to remove impurities.
-
Acidification: Adjust the pH of the aqueous layer to ~2 by the slow addition of 1N hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic phases and wash sequentially with 1N hydrochloric acid and saturated brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Precipitation & Isolation: Concentrate the organic solution under reduced pressure to obtain a colorless oil. Dissolve the oil in a minimal amount of diethyl ether, then cool the solution to induce precipitation of a fluffy white solid. Wash the solid with hexane and dry under vacuum to afford the final product, Fmoc-L-pipecolic acid.[3]
Experimental Protocol 2: Synthesis of 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid
This multi-step protocol produces a Cα,Cα-disubstituted piperidine-based amino acid with orthogonal Boc and Fmoc protecting groups, offering advanced possibilities for creating complex peptide architectures.
Step A: Piperidine-4-spiro-5'-hydantoin Synthesis [4]
-
Charge a round-bottomed flask with 4-piperidone monohydrate hydrochloride (1.0 eq), ammonium carbonate (2.15 eq), methanol, and deionized water. Stir until all solids dissolve.
-
Prepare a solution of potassium cyanide (2.1 eq) in deionized water. (Caution: Potassium cyanide is a potent poison. Handle with extreme care in a well-ventilated fume hood) . Add the KCN solution dropwise to the reaction mixture.
-
Seal the flask and stir at room temperature for 48 hours.
-
Concentrate the reaction mixture by rotary evaporation and cool to precipitate the product. Collect the solid by suction filtration.
Step B: Boc Protection [4]
-
Suspend the hydantoin product from Step A (1.0 eq) in a 1:1 mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir vigorously for 24 hours.
-
Extract the product into ethyl acetate, wash, dry, and concentrate to yield the Boc-protected hydantoin.
Step C: Hydantoin Ring Opening [4]
-
Suspend the Boc-protected hydantoin (1.0 eq) in a 1:1 mixture of THF and 2.0M potassium hydroxide solution. Stir for 4 hours.
-
Acidify the solution to pH ~6 with 6N HCl to precipitate the amino acid product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.
Step D: Fmoc Protection [4]
-
Suspend the amino acid from Step C (1.0 eq) in anhydrous dichloromethane. Add diisopropylethylamine (DIEA) (2.5 eq).
-
Stir for 30 minutes, then add chlorotrimethylsilane (2.0 eq) dropwise. Heat the mixture to reflux for 3 hours.
-
Cool the solution to -10°C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (0.93 eq). Stir for 3 hours.
-
Concentrate the mixture and perform an aqueous workup with diethyl ether and 2.5% Na₂CO₃ solution. Acidify the aqueous layer to precipitate the final product.
-
Isolate the solid by filtration, wash, and dry under vacuum to yield the orthogonally protected building block.[4]
Section 1.2: Incorporation into Peptides via Fmoc-SPPS
With the piperidine-based building block in hand, it can be incorporated into a growing peptide chain using a standard Fmoc-SPPS protocol. The procedure is analogous to the coupling of any other natural or unnatural amino acid.
Experimental Protocol 3: Manual Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding a piperidine-based amino acid to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-piperidine amino acid (e.g., from Protocol 1 or 2) (4 eq)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) (3.8 eq)
-
N,N-Diisopropylethylamine (DIEA) (8 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-piperidine amino acid (4 eq) and HBTU (3.8 eq) in DMF.
-
Add DIEA (8 eq) to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. (Note: Sterically hindered piperidine amino acids may require longer coupling times or stronger coupling reagents).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A blue color indicates incomplete coupling (free amines present), while yellow/colorless beads indicate a complete reaction. If the test is positive, repeat the coupling step.
-
Iteration: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Figure 1: General workflow for the incorporation of an Fmoc-protected piperidine amino acid (Fmoc-Pip-OH) via Solid-Phase Peptide Synthesis (SPPS).
Part 2: Impact of Piperidine Incorporation on Peptide Properties
The rationale for incorporating a piperidine ring extends beyond synthetic novelty; it is a strategic decision aimed at fundamentally improving the therapeutic potential of a peptide. The rigid, cyclic nature of the piperidine scaffold imparts significant and predictable changes to a peptide's structure and function.
Section 2.1: Inducing Conformational Constraint
Linear peptides are often highly flexible, existing as an ensemble of multiple conformations in solution. This conformational freedom comes at an entropic cost upon binding to a receptor, as the peptide must adopt a single, specific "bioactive" conformation. By incorporating a rigid piperidine ring, the peptide is pre-organized into a more defined structure that more closely resembles the bioactive conformation. This reduction in conformational entropy can lead to a significant increase in binding affinity (lower Ki or IC₅₀ values).[8]
Figure 2: Conceptual diagram illustrating how a piperidine moiety pre-organizes a peptide into its bioactive conformation, reducing the entropic penalty of receptor binding compared to a flexible linear analogue.
Section 2.2: Enhancement of Biological Activity
The direct consequence of conformational constraint is often a dramatic improvement in biological potency. By locking the peptide into a high-affinity binding pose, the interaction with the target receptor is strengthened. Structure-Activity Relationship (SAR) studies of various peptidomimetics consistently demonstrate that the introduction of piperidine scaffolds can lead to orders-of-magnitude increases in activity.
| Compound/Analogue | Target(s) | Biological Activity Data |
| Piperidine-based Proteasome Inhibitor (Compound 28) | Proteasome (Chymotrypsin-like) | IC₅₀ = 1.4 ± 0.1 nM [9] |
| Carfilzomib (Positive Control) | Proteasome (Chymotrypsin-like) | IC₅₀ > 20 nM[9] |
| Piperidine MOR Agonist ((3R, 4S)-23) | μ Opioid Receptor (MOR) | Kᵢ = 0.0021 ± 0.0001 nM EC₅₀ = 0.0013 ± 0.0001 nM [10] |
| Piperazine MOR/DOR Ligand (Compound 5) | MOR / δ Opioid Receptor (DOR) | Kᵢ (MOR) = 0.29 ± 0.04 nM Kᵢ (DOR) = 6.6 ± 0.7 nM [11] |
| Morphine (Reference) | MOR / DOR | Kᵢ (MOR) = 6.3 nMKᵢ (DOR) = 171 nM[12] |
Table 1: Comparative biological activity data for selected piperidine-containing compounds versus controls or reference standards, demonstrating significant enhancements in potency and affinity.
Section 2.3: Improvement of Enzymatic Stability
One of the most critical hurdles for peptide therapeutics is their rapid degradation by proteases in plasma and the gastrointestinal tract.[13] The peptide bonds of natural L-amino acids are readily recognized and cleaved by these enzymes. The introduction of a piperidine moiety, an unnatural structure, sterically hinders the approach of proteases and disrupts the canonical backbone structure they recognize. This modification can dramatically increase the peptide's half-life in biological fluids.
A compelling case study involves the modification of the antimicrobial peptide 17KKV-Aib. By replacing native lysine (Lys) residues with 4-aminopiperidine-4-carboxylic acid (Api), a cyclized cationic amino acid, researchers significantly enhanced its resistance to enzymatic digestion.[8]
Experimental Protocol 4: General In Vitro Enzymatic Stability Assay
Objective: To determine the half-life of a peptide in the presence of a specific protease or in a complex biological fluid like plasma or serum.
Materials:
-
Test peptide (piperidine-modified) and control peptide (native sequence)
-
Protease solution (e.g., Proteinase K, trypsin) or human plasma/serum
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
HPLC system with a C18 column
-
Incubation: Incubate the test and control peptides (at a fixed concentration, e.g., 1 mM) with the protease solution or plasma at 37°C.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (e.g., 10% TFA). This denatures the proteases and stops the degradation.
-
Analysis: Analyze each quenched sample by Reverse-Phase HPLC (RP-HPLC).
-
Quantification: Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Calculation: Plot the percentage of remaining intact peptide against time. The half-life (t₁/₂) is the time required for 50% of the initial peptide to be degraded.
| Peptide Derivative | Modification | % Intact Peptide after 24h with Proteinase K |
| 17KKV-Aib (Control) | Native Lysine Residues | ~5% [8] |
| [Api⁵]-17KKV-Aib | Single Lysine replaced with Api residue | ~75% [8] |
| [Api⁵,¹²]-17KKV-Aib | Two Lysines replaced with Api residues | ~90% [8] |
| [Api⁵,¹²,¹⁶]-17KKV-Aib | Three Lysines replaced with Api residues | >95% [8] |
Table 2: Comparative stability of the 17KKV-Aib peptide and its analogues containing 4-aminopiperidine-4-carboxylic acid (Api) residues after 24 hours of incubation with Proteinase K, demonstrating a dramatic increase in enzymatic resistance.[8]
Part 3: Essential Characterization Techniques
Following synthesis and purification, rigorous characterization is essential to confirm the identity, purity, and conformational properties of the piperidine-containing peptide.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the piperidine moiety.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the synthesized peptide and for its purification from crude synthesis mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as COSY, TOCSY, and NOESY/ROESY) are indispensable for confirming the chemical structure and, crucially, for elucidating the three-dimensional conformation of the peptide in solution. NMR can provide direct evidence of the conformational constraints imposed by the piperidine ring.[8]
Conclusion
The introduction of piperidine moieties into peptides via the building block approach is a powerful and validated strategy in modern medicinal chemistry. By leveraging the principles of Fmoc-SPPS with custom-synthesized piperidine-containing amino acids, researchers can systematically enhance the therapeutic profile of peptide leads. The resulting peptidomimetics frequently exhibit superior biological potency due to conformational pre-organization and dramatically improved metabolic stability by resisting enzymatic degradation. As the demand for novel therapeutics with improved drug-like properties continues to grow, the piperidine scaffold will undoubtedly remain a cornerstone of rational peptide design and drug development.
References
- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
- Synthesis of N-Fmoc 3-(4-(di-(tert-butyl)phosphonomethyl)- phenyl)pipecolic acid. (n.d.). ElectronicsAndBooks.
- Tullman, J. R., & Nicas, T. I. (2003). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Peptide Science, 71(4), 448-466.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 305, 118213.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI.
- Synthesis protocols. (n.d.). Peptideweb.com.
- Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected ?,?- Disubstituted Amino Acid. LSU Scholarly Repository.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Sestito, S. E., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(1), 329-333.
- Kaczor, A. A., et al. (2019). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. Molecules, 24(18), 3374.
- Wang, Y., et al. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. European Journal of Medicinal Chemistry, 124, 816-827.
- Knoop, O., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Journal of Controlled Release, 255, 147-157.
- Liu, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Schneider, P., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceutics, 13(7), 1058.
- Sestito, S. E., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(1), 329-333.
- de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.
- Manjusha, V., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73.
- Harris, P. W. R., et al. (2020). On-Resin Preparation of Allenamidyl Peptides: A Versatile Chemoselective Conjugation and Intramolecular Cyclisation Tool. Angewandte Chemie International Edition, 59(41), 18054-18061.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Roberts, M. J., & Chilkoti, A. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 12(38), 7469-7473.
- Martin-Somer, A., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(3), 100145.
- Singh, R. K., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(11), 3585-3589.
- Petelska, A. D., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11843.
- Nishikawa, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- Wang, S., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Chemistry, 393, 133400.
- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 3. FMOC-L-PIPECOLIC ACID | 86069-86-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Peptide Conformation: A Technical Guide to the Influence of Piperidine-3-Carboxylic Acid
Introduction: Beyond Proline in Peptidomimetic Design
In the landscape of drug discovery and peptide science, the quest for molecules with enhanced stability, predictable conformations, and improved biological activity is perpetual.[1][2] Peptidomimetics, compounds designed to mimic natural peptides, represent a cornerstone of this endeavor, offering a strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability.[1] Among the vast toolkit available to medicinal chemists, conformationally constrained amino acid analogues are particularly powerful. Piperidine-3-carboxylic acid (Pip), also known as nipecotic acid, has emerged as a critical building block in this context.[3][4][5]
This six-membered heterocyclic amino acid serves as a highly effective proline analogue. While proline's five-membered pyrrolidine ring imparts significant conformational rigidity, the larger piperidine ring of Pip offers a different, often more pronounced, set of structural constraints.[6] Understanding the nuanced conformational effects of incorporating Pip into a peptide backbone is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the intrinsic conformational landscape of the piperidine ring, its profound influence on peptide secondary structures, and the key experimental methodologies used to elucidate these structural details.
Section 1: The Intrinsic Conformational Landscape of the Piperidine Ring
The foundational element governing the influence of a Pip residue is the inherent conformational preference of its six-membered ring. Unlike the relatively planar peptide bond, the saturated piperidine ring is puckered and dynamic, primarily existing in low-energy chair conformations.
The chair conformer is significantly more stable than the alternative boat or twist-boat forms due to minimized torsional and steric strain. A critical feature of the chair conformation is the existence of two distinct substituent positions: axial and equatorial. In the context of piperidine-3-carboxylic acid, the carboxylic acid group can occupy either of these positions. The equilibrium between these two chair forms is a rapid process, but the energetic preference for one over the other is influenced by steric and electronic factors, including the nature of the N-substituent (the preceding amino acid in the peptide chain) and solvent effects.[7]
Computational and NMR spectroscopic studies have shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational behavior of substituted piperidines.[7][8] For instance, the presence of electronegative substituents like fluorine can dramatically shift this equilibrium, often favoring an axial position contrary to what simple sterics would suggest.[7] This principle underscores the importance of considering the specific chemical environment when predicting the conformational bias of a Pip residue.
Caption: Chair-chair interconversion of the piperidine-3-carboxylic acid ring.
Section 2: A Potent Inducer of Secondary Structure: The β-Turn
One of the most powerful applications of Pip in peptide design is its ability to induce and stabilize β-turns.[3] β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are critical elements in protein folding, stability, and molecular recognition events.[9]
The incorporation of a Pip residue, particularly at the i+1 or i+2 position of a potential turn, can pre-organize the peptide backbone into a turn-like conformation. The rigid chair structure of the piperidine ring restricts the available Ramachandran space for the preceding and succeeding residues, effectively forcing the peptide chain to fold back on itself. The stereochemistry of the Pip residue—(R) or (S)—is crucial in determining the type of β-turn that is formed (e.g., type I, II, I', or II').
This turn-inducing property has been exploited to create peptidomimetics with well-defined three-dimensional structures. For example, replacing a D-Pro-Gly sequence, a known potent β-turn inducer, with a suitable Pip analogue can result in peptides with comparable or even more stable β-hairpin folds.[10][11] This conformational control is essential for designing ligands that can present key binding residues in the precise orientation required for high-affinity receptor interaction.
Caption: Pip residue at the i+1 position inducing a β-turn via backbone constraint.
Section 3: Key Methodologies for Conformational Analysis
Elucidating the precise conformational effects of Pip incorporation requires a combination of experimental and computational techniques. Each method provides complementary information, and a multi-pronged approach is essential for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for determining the three-dimensional structure of peptides in solution.[12] Several NMR parameters are particularly valuable for analyzing Pip-containing peptides:
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons are highly sensitive to the local electronic environment and thus to the peptide's conformation.
-
Nuclear Overhauser Effect (NOE): NOEs arise from through-space interactions between protons that are close to each other (< 5 Å). A network of NOE constraints can be used to calculate a high-resolution 3D structure.[10] For Pip-containing peptides, key NOEs include those between the Pip ring protons and adjacent amino acid residues, which define the ring's orientation relative to the backbone.
-
Scalar Coupling Constants (³J-couplings): The magnitude of ³J-coupling constants between vicinal protons is related to the dihedral angle between them via the Karplus equation. These values are instrumental in determining the puckering of the piperidine ring and the backbone dihedral angles (φ, ψ).
Experimental Protocol: 2D ROESY for Conformer Analysis
Causality: To distinguish between NOEs (through-space) and chemical exchange signals in conformationally dynamic peptides, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferred over a standard NOESY. This is crucial for studying the cis/trans isomerization around the Xaa-Pip bond.[13]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a final concentration of 0.5-2.0 mM.[12]
-
Spectrometer Setup: Tune and shim the NMR spectrometer. Set the experiment temperature (e.g., 298 K).
-
Acquisition: Acquire a 2D ROESY spectrum. Key parameters to optimize include the mixing time (typically 150-300 ms) and the spin-lock field strength.
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Analysis: Assign the cross-peaks in the spectrum. The presence of a ROESY cross-peak between two protons indicates their spatial proximity. Quantify the volumes of the cross-peaks to derive interproton distance restraints for structure calculation.[14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an excellent technique for rapidly assessing the overall secondary structure content of a peptide. The presence of characteristic spectral features can indicate the formation of β-turns, helices, or random coil structures. While CD does not provide atomic-level detail, it is invaluable for comparative studies, such as assessing the impact of substituting a proline with a Pip residue on the overall peptide fold.[15]
Computational Modeling
Molecular Dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing insights into the dynamics and energetics of different conformations.[8][16] MD simulations can explore the conformational space available to the peptide over time, revealing the relative populations of different conformers and the pathways for their interconversion.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing (R)-1-Fmoc-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. (R)-1-Fmoc-piperidine-3-carboxylic acid, a cyclic beta-amino acid analog, offers a unique conformational constraint that can significantly influence the secondary structure of a peptide. Its rigid piperidine ring can induce specific turns and folds, leading to peptides with enhanced receptor binding affinity and resistance to enzymatic degradation. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this sterically hindered amino acid, focusing on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Challenges and Considerations
The primary challenge in incorporating this compound lies in its significant steric hindrance. The rigid cyclic structure and the presence of the bulky Fmoc protecting group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide. Therefore, optimized coupling strategies are essential for successful synthesis.
Materials and Reagents
| Reagent | Grade | Purpose |
| This compound | Peptide Synthesis Grade | Building block |
| Fmoc-protected amino acids | Peptide Synthesis Grade | Building blocks |
| Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Solid support for C-terminal amide |
| Wang resin | 100-200 mesh, ~0.7 mmol/g | Solid support for C-terminal acid |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent |
| Piperidine | ACS Grade | Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Coupling reagent |
| OxymaPure | Peptide Synthesis Grade | Coupling additive |
| HATU | Peptide Synthesis Grade | Coupling reagent for hindered amino acids |
| HBTU | Peptide Synthesis Grade | Coupling reagent for hindered amino acids |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Deionized water | Scavenger | |
| Diethyl ether (cold) | ACS Grade | Peptide precipitation |
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide MBHA for a C-terminal amide) in a peptide synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for ensuring that the reactive sites on the resin are accessible.[1]
-
Drain the DMF from the vessel.
Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[1]
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.
Amino Acid Coupling
The choice of coupling reagent is critical when incorporating the sterically hindered this compound. While standard DIC/Oxyma coupling may be sufficient for less hindered amino acids, a more potent activating agent is recommended for this residue.[2]
Option A: Standard Coupling (for non-hindered amino acids)
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test or other qualitative ninhydrin-based test. A negative test (colorless or yellow beads) indicates complete coupling.
Option B: Enhanced Coupling for this compound (Recommended)
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.[2]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, an extended coupling time is advisable.[3]
-
Monitor the reaction progress. If the Kaiser test is positive after 4 hours, indicating incomplete coupling, a second coupling (double coupling) is recommended.[3] To do this, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Figure 1: The general cycle for solid-phase peptide synthesis using the Fmoc/tBu strategy.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Cleavage from Resin and Side-Chain Deprotection
The simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[4][5]
Standard Cleavage Cocktail (Reagent K):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleavage and deprotection |
| Deionized Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
A white precipitate of the peptide should form. If precipitation is slow, store the mixture at -20°C for 1 hour.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Figure 2: Workflow for the cleavage, deprotection, and purification of the synthesized peptide.
Analytical Characterization
The identity and purity of the final peptide should be confirmed using standard analytical techniques:
-
Analytical RP-HPLC: To determine the purity of the peptide.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete coupling of this compound | Steric hindrance | Use a more potent coupling reagent like HATU. Extend the coupling time to 4 hours. Perform a double coupling. |
| Deletion sequences in the final peptide | Incomplete coupling or premature Fmoc deprotection | Ensure complete coupling at each step using a Kaiser test. Ensure thorough washing after deprotection to remove all piperidine. |
| Low final peptide yield | Incomplete cleavage from the resin. Loss of peptide during precipitation/purification. | Ensure sufficient cleavage time (2-3 hours). Optimize precipitation and purification conditions. |
Conclusion
The solid-phase synthesis of peptides containing the sterically hindered this compound requires careful optimization of the coupling step. By employing high-reactivity coupling reagents such as HATU and allowing for extended reaction times or double coupling, this challenging building block can be successfully incorporated into peptide sequences. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel, conformationally constrained peptides with potentially enhanced therapeutic properties.
References
- Hellenbrand, T., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2072-96.
- Al-Obeidi, F., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, (107), 53586.
- Aapptec. (n.d.). Cleavage from Wang Resin.
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- EMD Millipore Corporation. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 123.
- Royal Society of Chemistry. (n.d.). Supporting information for "Thiol-maleimide conjugation...
Sources
Application Notes and Protocols: Coupling of (R)-1-Fmoc-piperidine-3-carboxylic acid in Solid-Phase Peptide Synthesis
Introduction
The incorporation of constrained amino acid analogues into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, receptor affinity, and selectivity.[1] (R)-1-Fmoc-piperidine-3-carboxylic acid, a cyclic β-amino acid analogue, offers a rigid scaffold that can induce specific secondary structures in peptides. However, its unique structural features, particularly its nature as a secondary amine within a cyclic structure, present distinct challenges during solid-phase peptide synthesis (SPPS) compared to standard proteinogenic amino acids. This guide provides a comprehensive overview of the critical considerations and optimized protocols for the successful coupling of this compound in Fmoc-based SPPS.
Core Challenges in Coupling this compound
The primary difficulties in incorporating this cyclic β-amino acid arise from steric hindrance and the potential for side reactions. The rigid piperidine ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.
Steric Hindrance and Reduced Nucleophilicity
The nitrogen atom in the piperidine ring is a secondary amine, which is inherently less nucleophilic than the primary amines of most amino acids. This, combined with the steric bulk of the ring, can make amide bond formation sluggish. Inefficient coupling can lead to deletion sequences, which are often difficult to separate from the target peptide during purification.
Potential Side Reactions
A significant side reaction of concern is the formation of a piperidine-2-one (δ-lactam) structure through intramolecular cyclization, particularly during the activation step or prolonged coupling times. While less common than the diketopiperazine formation seen with dipeptides, it remains a potential pathway for chain termination.[2]
Recommended Coupling Reagents and Conditions
To overcome the challenges associated with coupling this compound, the choice of coupling reagent and reaction conditions is paramount. High-reactivity reagents are generally preferred to drive the reaction to completion and minimize side reactions.[3]
Aminium/Uronium and Phosphonium Salt-Based Reagents
Reagents such as HATU, HCTU, and PyBOP are highly effective for coupling sterically hindered amino acids.[4][5][6] These reagents rapidly form highly reactive esters (OAt or OBt esters) that can efficiently acylate the sterically hindered and less nucleophilic secondary amine of the preceding residue.[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable reactivity for many applications.[9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective, particularly for hindered couplings.
Carbodiimides with Additives
While generally less reactive than aminium/uronium salts, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used effectively in conjunction with nucleophilic additives.[4][6]
-
DIC/OxymaPure®: The combination of DIC with OxymaPure (ethyl (hydroxyimino)cyanoacetate) provides a potent activating system with a low risk of racemization.[6][10]
-
DIC/HOBt: A classic combination, though HOBt (1-hydroxybenzotriazole) has been largely superseded by OxymaPure due to safety considerations and slightly lower reactivity.[5]
Optimization of Reaction Conditions
Beyond the choice of reagent, optimizing other parameters is crucial for successful coupling.
-
Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time to 2-4 hours or even overnight may be necessary.[2][11] The reaction progress should be monitored using a qualitative method like the Kaiser test to ensure completion.[11]
-
Double Coupling: If the initial coupling is incomplete, a second coupling with fresh reagents is a reliable strategy to drive the reaction to completion.[3]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.[12] For difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM can be beneficial.[13]
Table 1: Recommended Coupling Conditions for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Base | Typical Time | Notes |
| HATU | 1 : 0.95 : 2 | DIPEA/Collidine | 1-2 hours | Highly efficient for hindered couplings.[9] |
| HCTU | 1 : 1 : 2 | DIPEA/Collidine | 1-2 hours | A robust and slightly more economical alternative to HATU. |
| PyBOP | 1 : 1 : 2 | DIPEA/Collidine | 2-4 hours | Effective phosphonium-based reagent. |
| DIC/OxymaPure® | 1 : 1 : 1 | (Base in situ) | 2-4 hours | Good for minimizing racemization; may require longer times.[10] |
Equivalents are relative to the free amine on the resin. DIPEA: N,N-Diisopropylethylamine
Experimental Protocols
The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using standard Fmoc-SPPS methodology.
General SPPS Workflow
The overall workflow for a single coupling cycle in Fmoc-SPPS is illustrated below. The critical step for incorporating this compound is the "Amino Acid Coupling" stage.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[4]
-
DIPEA or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. Perform the N-terminal Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4][14]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or collidine) and briefly vortex the mixture.
-
Coupling Reaction: Immediately add the activation mixture to the washed and deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for another 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.
Protocol 2: Coupling with DIC/OxymaPure®
This protocol provides a cost-effective alternative with a reduced risk of racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
DIC (3-5 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin. Then, add the DIC to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualization of the Coupling Reaction
Caption: A simplified workflow of the activation and coupling steps.
Troubleshooting and Final Remarks
Incomplete Coupling: The most common issue is incomplete coupling, as indicated by a positive Kaiser test. The primary solution is to perform a double coupling. Alternatively, using microwave-assisted synthesis can enhance coupling efficiency and reduce reaction times for difficult couplings.[3]
Aggregation: While less of an issue with a single incorporation, long peptide sequences containing multiple hydrophobic or bulky residues can aggregate. Using chaotropic salts or specialized resins can help mitigate this.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt).
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- BenchChem. (n.d.). Technical Support Center: Optimization of Coupling Reactions with p-Amino-D-phenylalanine in SPPS.
- Watasite. (n.d.). How to Optimize Peptide Synthesis?.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- BenchChem. (2025). Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PMC. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Practical Peptide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- MDPI. (2022). Epimerisation in Peptide Synthesis.
- PMC. (2018). Advances in Fmoc solid-phase peptide synthesis.
- Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis.
- SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides.
- PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mesalabs.com [mesalabs.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Fmoc deprotection of (r)-1-Fmoc-piperidine-3-carboxylic acid with piperidine
An In-Depth Technical Guide to the Fmoc Deprotection of (R)-1-Fmoc-piperidine-3-carboxylic acid with Piperidine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the principles and practice of removing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from this compound. This specific building block is a valuable chiral scaffold in medicinal chemistry, and mastering its deprotection is a critical step in the synthesis of complex target molecules. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Introduction: The Strategic Role of the Fmoc Group
In modern organic synthesis, particularly in the assembly of peptides and other complex molecules, the use of protecting groups is fundamental. The Fmoc group is a cornerstone of this strategy, prized for its unique base-lability. This property allows for an "orthogonal" protection scheme, where the Fmoc group can be selectively removed under mild basic conditions while other acid-labile protecting groups (e.g., Boc, tBu) on the molecule remain intact.[1][2] This selective cleavage is paramount for the stepwise construction of intricate molecular architectures.
(R)-piperidine-3-carboxylic acid is a crucial chiral building block for a variety of pharmacologically active agents.[3][4][5] Its Fmoc-protected form allows for its seamless integration into synthetic pathways, making the subsequent deprotection step a frequent and critical operation.
The Deprotection Mechanism: A Base-Induced Elimination
The removal of the Fmoc group by a secondary amine base like piperidine is not a simple hydrolysis but proceeds through a well-established E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[6][7][8][9] Understanding this pathway is key to optimizing the reaction and troubleshooting potential issues.
The process unfolds in three distinct stages:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the relatively acidic proton from the C9 carbon of the fluorene ring system.[6][7][10]
-
β-Elimination: The resulting carbanion is unstable and undergoes a rapid elimination, cleaving the C-O bond to release the free amine of the piperidine carboxylic acid, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1][7]
-
DBF Scavenging: A second molecule of piperidine acts as a nucleophile, attacking the electrophilic DBF. This reaction forms a stable dibenzofulvene-piperidine adduct.[1][6][11] This final step is crucial as it effectively removes the reactive DBF from the medium, preventing it from participating in side reactions with the desired product and driving the equilibrium of the entire process towards completion.[9]
Caption: Figure 1: Mechanism of Fmoc Deprotection by Piperidine.
Detailed Application Protocol (Solution-Phase)
This protocol is designed for the solution-phase deprotection of this compound. Unlike solid-phase synthesis where reagents are washed away, this procedure incorporates a liquid-liquid extraction work-up to isolate the product.
Materials and Reagents
-
This compound
-
Piperidine (ACS grade or higher)
-
N,N-Dimethylformamide (DMF), anhydrous or peptide synthesis grade
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Reagent Preparation
Deprotection Solution (20% v/v Piperidine in DMF): In a fume hood, carefully measure 80 mL of anhydrous DMF into a graduated cylinder. Add 20 mL of piperidine. Mix thoroughly. Causality Note: This solution should be prepared fresh before use.[12] Over time, piperidine can degrade, and the solution can absorb atmospheric CO₂, reducing its basicity and efficacy. A 20% concentration is standard as it provides a sufficient excess of base to drive the reaction to completion efficiently without being overly concentrated.[13][14]
Step-by-Step Experimental Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of DMF (e.g., 5-10 mL per gram of starting material).
-
Reaction Initiation: To the stirred solution, add the freshly prepared 20% piperidine/DMF solution. A typical volume is 5 equivalents of piperidine relative to the starting material.
-
Reaction: Stir the mixture at room temperature (20-25°C). The reaction is typically complete within 30-60 minutes. Higher temperatures are not necessary and may promote side reactions.[12]
-
Monitoring (Crucial Step): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Spot the reaction mixture against a spot of the starting material. A suitable eluent system is Dichloromethane:Methanol:Acetic Acid (e.g., 90:9:1). The product, being a free amino acid, will have a much lower Rf value than the Fmoc-protected starting material. The reaction is complete when the starting material spot has completely disappeared.
-
Quenching & Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under high vacuum using a rotary evaporator. Co-evaporation with toluene can help remove the final traces of DMF.[15]
-
Aqueous Work-up:
-
Dissolve the resulting residue in deionized water. The DBF-piperidine adduct is often poorly soluble in water and may appear as an oily or solid residue.
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous solution twice with diethyl ether or MTBE. This will extract the non-polar DBF-piperidine adduct and other organic impurities into the organic layer.[2] Discard the organic layers.
-
Causality Note: At this stage, the product is in its basic, water-soluble carboxylate salt form. The ether wash is critical for removing the main byproduct, simplifying final purification.
-
-
Product Isolation:
-
Carefully acidify the aqueous layer to pH ~6-7 with 1 M HCl. The product is an amino acid and will be least soluble at its isoelectric point, potentially precipitating as a zwitterion.
-
If a precipitate forms, it can be collected by vacuum filtration, washed with a small amount of cold water, and dried.
-
If no precipitate forms, or for complete recovery, the water can be removed by lyophilization (freeze-drying) to yield the crude product, likely as its hydrochloride salt if excess acid was used.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) if necessary.
Caption: Figure 2: Experimental Workflow for Solution-Phase Deprotection.
Analytical Monitoring and Process Validation
Ensuring the reaction has gone to completion is vital for achieving high purity and yield. Incomplete deprotection will lead to impurities that can be difficult to remove later.[1][12]
| Method | Principle | Advantages | Disadvantages |
| TLC | Separation based on polarity. | Fast, simple, inexpensive, good for qualitative assessment. | Not quantitative, resolution may be poor. |
| UV-Vis | Measures absorbance of the DBF-piperidine adduct (~301 nm).[12][16] | Rapid, quantitative, suitable for real-time kinetics.[6] | Indirect measurement, susceptible to interference from other UV-active species. |
| HPLC | High-resolution separation of all components followed by UV detection. | Highly accurate and precise, quantitative, resolves all components for purity analysis.[12][16] | Requires specialized equipment, slower than TLC/UV-Vis. |
Table 1: Comparison of Common Analytical Monitoring Techniques.
For process development and validation, HPLC is the most authoritative method.[1] It provides unambiguous data on the consumption of starting material, formation of product, and presence of any impurities.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Degraded piperidine/DMF solution. 2. Insufficient reaction time. 3. Low reaction temperature. | 1. Always use a freshly prepared deprotection solution. 2. Continue stirring and monitor by TLC/HPLC until starting material is consumed. 3. Ensure the reaction is run at ambient room temperature (~20-25°C). |
| Low Isolated Yield | 1. Product loss during aqueous work-up (incorrect pH). 2. Incomplete extraction of byproducts. 3. Product is highly water-soluble. | 1. Carefully adjust pH to the isoelectric point (~6-7); avoid making the solution too acidic or basic. 2. Perform at least two washes with ether/MTBE. 3. If the product does not precipitate, use lyophilization instead of filtration for isolation. |
| Product is an Oil, Not a Solid | 1. Presence of residual solvent (DMF, Toluene). 2. Contamination with DBF-adduct. | 1. Ensure complete removal of high-boiling solvents under high vacuum. 2. Ensure the ether/MTBE wash during work-up was thorough. An additional wash may be required. |
Table 2: Troubleshooting Guide for Fmoc Deprotection.
Conclusion
The piperidine-mediated deprotection of this compound is a robust and reliable transformation when executed with an understanding of its underlying mechanism and attention to procedural detail. The keys to success are the use of fresh reagents, diligent reaction monitoring, and a carefully planned work-up strategy designed to separate the polar amino acid product from the non-polar dibenzofulvene-piperidine adduct. This application note provides the necessary framework for researchers to confidently and successfully perform this critical synthetic step.
References
- Benchchem. (n.d.). Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Diagram].
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Propep. (n.d.). Fmoc solid-phase peptide synthesis: Mechanism and Protocol.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Góngora-Benítez, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides.
- LGC Standards. (n.d.). Focus on FMOC chemistry.
- ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Diagram].
- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Bédard, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- ResearchGate. (n.d.). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. [Diagram].
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2199.
- ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Reddit. (2022). Working up the product after removing FMOC. r/Chempros.
- Science Forums. (2022). Work-up following removal of an FMOC group. Organic Chemistry.
- Luna, O., et al. (2016).
- Chem-Impex. (n.d.). 1-Z-Piperidine-3-carboxylic acid.
- ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
- Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. Work-up following removal of an FMOC group - Organic Chemistry - Science Forums [scienceforums.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Efficiency Coupling of (R)-1-Fmoc-piperidine-3-carboxylic acid using HATU
Abstract
The incorporation of non-canonical and sterically hindered amino acids is a critical step in the development of novel peptides and peptidomimetics with enhanced structural and functional properties. (R)-1-Fmoc-piperidine-3-carboxylic acid, a cyclic beta-amino acid derivative, presents unique conformational constraints that can be exploited in drug design. However, its inherent steric bulk poses significant challenges for efficient amide bond formation using standard coupling methodologies. This guide provides a comprehensive overview and detailed protocols for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium salt, for the successful coupling of this challenging building block. We will delve into the mechanistic underpinnings of HATU's efficacy, provide field-proven protocols for both solution-phase and solid-phase synthesis, and address common challenges and troubleshooting strategies.
Scientific Background: Understanding the Reagents
HATU: A Superior Coupling Reagent
HATU has established itself as a reagent of choice for difficult couplings due to its high reactivity, rapid kinetics, and ability to suppress racemization.[1][2] Its efficacy stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[3]
Mechanism of Action: The coupling process is a multi-step cascade, typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[4][5]
-
Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[6]
-
Initial Activation: The carboxylate attacks the electrophilic guanidinium carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.[4][7]
-
Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt. This step is the cornerstone of HATU's effectiveness, yielding a highly reactive OAt-active ester and liberating tetramethylurea as a byproduct.[5][6] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[5][8]
-
Nucleophilic Attack: The free amine of the coupling partner attacks the activated ester, forming the desired amide bond with high efficiency.[6]
// Nodes Carboxylic_Acid [label="R-COOH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="R-COO⁻\n(Carboxylate Anion)", fillcolor="#E8F0FE", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; Isouronium_Salt [label="O-acyl(tetramethyl)isouronium Salt\n(Unstable Intermediate)", fillcolor="#FCE8E6", fontcolor="#202124"]; HOAt_Anion [label="HOAt Anion", fillcolor="#E6F4EA", fontcolor="#202124"]; Active_Ester [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#E6F4EA", fontcolor="#202124"]; TMU [label="Tetramethylurea\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Bond [label="R-CO-NH-R'\n(Peptide Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Carboxylic_Acid -> Carboxylate [label="+ Base", color="#34A853"]; Base -> Carboxylate [style=invis]; Carboxylate -> Isouronium_Salt [label="+ HATU", color="#EA4335"]; HATU -> Isouronium_Salt [style=invis]; Isouronium_Salt -> Active_Ester [label="Attacked by\nHOAt Anion", color="#FBBC05"]; Isouronium_Salt -> TMU [label="Releases", color="#5F6368"]; Active_Ester -> Amide_Bond [label="+ Amine", color="#4285F4"]; Amine -> Amide_Bond [style=invis]; } .dot Caption: The activation pathway of a carboxylic acid using HATU.
This compound: A Constrained Building Block
This compound is a non-proteinogenic amino acid used in peptide synthesis.[9][10] Its rigid piperidine ring structure introduces significant conformational constraints, making it a valuable tool for designing peptides with specific secondary structures or for mimicking turns. However, the Cα- and Cβ-substituents create a sterically hindered environment around the carboxylic acid, which can significantly slow down coupling reactions and lead to incomplete conversions with less potent reagents.[11][12] This makes powerful coupling reagents like HATU particularly well-suited for its incorporation into peptide chains.[13]
Application Notes: Rationale for Protocol Design
Synthesizing technical accuracy with field-proven insights is key to success. The following notes explain the causality behind the recommended experimental choices.
-
Choice of Base: A non-nucleophilic tertiary amine like DIPEA is critical.[5] It is sufficiently basic to deprotonate the carboxylic acid but sterically hindered enough to prevent it from acting as a competing nucleophile. Using a nucleophilic base like pyridine can lead to unwanted side reactions.[14] The amount of base used is typically double that of the coupling agent to neutralize both the carboxylic acid and the hexafluorophosphate salt of HATU.
-
Solvent Selection: High-quality, amine-free, polar aprotic solvents are essential for solvating the reactants and the growing peptide chain.[14][15]
-
DMF (N,N-Dimethylformamide) is the most common and effective solvent for both solution and solid-phase HATU couplings.[5]
-
NMP (N-Methyl-2-pyrrolidone) offers superior solvating properties and can be a beneficial alternative for sequences prone to aggregation.[11]
-
DCM (Dichloromethane) can be used, but solubility of the starting materials, particularly the acid, may be limited.[14]
-
-
Stoichiometry: For a hindered amino acid like this compound, using a slight excess of the acid and coupling agent relative to the amine is recommended to drive the reaction to completion. However, a large excess of HATU should be avoided in solid-phase synthesis, as it can lead to a key side reaction.[16]
-
Side Reaction Mitigation - Guanidinylation: The primary side reaction of concern with uronium/aminium reagents like HATU is the guanidinylation of the free N-terminal amine.[4][8] This occurs when the amine attacks the guanidinium carbon of HATU itself, capping the peptide chain and preventing further elongation.[17]
-
Solution: Pre-activating the carboxylic acid is the most robust method to prevent this.[18] By allowing the acid, HATU, and base to react for a few minutes before adding the amine, the HATU is consumed in the formation of the active ester, minimizing its availability to react with the amine nucleophile.
-
Experimental Protocols
Solution-Phase Coupling Protocol
This protocol provides a general guideline for coupling this compound to an amine-containing molecule in solution.
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester HCl salt)
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
| Reagent | Equivalents |
| Amine Component | 1.0 |
| This compound | 1.1 |
| HATU | 1.1 |
| DIPEA | 3.0 |
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine component (1.0 eq) and this compound (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution. If using an amine salt (e.g., HCl), the additional equivalent of base neutralizes the salt.
-
HATU Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
// Nodes Start [label="Resin-Bound Peptide\n(Fmoc-NH-Peptide-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#FCE8E6", fontcolor="#202124"]; Wash1 [label="2. DMF Wash\n(Removes Piperidine)", fillcolor="#E8F0FE", fontcolor="#202124"]; Preactivation [label="3. Pre-activation (Separate Vessel)\nFmoc-Acid + HATU + DIPEA in DMF\n(1-5 min)", fillcolor="#FEF7E0", fontcolor="#202124"]; Coupling [label="4. Coupling\n(Add activated mixture to resin)\n(45-90 min)", fillcolor="#E6F4EA", fontcolor="#202124"]; Wash2 [label="5. DMF Wash\n(Removes excess reagents)", fillcolor="#E8F0FE", fontcolor="#202124"]; End [label="Next Cycle or Final Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection [color="#EA4335"]; Deprotection -> Wash1 [color="#4285F4"]; Wash1 -> Coupling [color="#34A853"]; Preactivation -> Coupling [label="Add to Resin", style=dashed, color="#FBBC05"]; Coupling -> Wash2 [color="#4285F4"]; Wash2 -> End [color="#5F6368"]; } .dot Caption: SPPS cycle for coupling a sterically hindered amino acid.
Materials & Reagents:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
DIPEA
-
SPPS-grade DMF
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
| Reagent | Equivalents (relative to resin loading) |
| This compound | 4.0 |
| HATU | 3.9 |
| DIPEA | 8.0 |
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation (in a separate vessel):
-
Dissolve this compound (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF.
-
Add DIPEA (8.0 eq) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.
-
-
Coupling: Add the pre-activated amino acid solution to the washed, deprotected resin.
-
Reaction: Agitate the resin slurry at room temperature for 45-90 minutes. For extremely difficult couplings, the time can be extended or a double coupling can be performed.[11]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (Kaiser test negative), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle or final cleavage.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reaction time due to steric hindrance.[11]2. Poor solvation or resin swelling.3. Reagent degradation. | 1. Increase coupling time to 2-4 hours or overnight. Perform a double coupling.[11]2. Switch solvent from DMF to NMP.[11]3. Use fresh, high-quality HATU and anhydrous solvent. |
| Mass addition of +151 Da | Guanidinylation of the N-terminal amine by HATU.[4][19] | 1. Ensure pre-activation of the carboxylic acid before adding to the resin.2. Use a slight excess of the acid relative to HATU (e.g., 4.0 eq acid to 3.9 eq HATU).[17] |
| Poor Reagent Solubility | Incorrect solvent choice for starting materials. | 1. Switch from DCM to DMF or NMP.[15]2. Use a co-solvent mixture (e.g., DCM/DMF).3. Gentle heating (e.g., to 40°C) can be applied cautiously, but monitor for racemization. |
References
- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents.
- Subiros-Funosas, R., et al. (2017).
- Al-Warhi, T. I., et al. (2011).
- Aapptec Peptides. Coupling Reagents. [Link]
- Common Organic Chemistry.
- The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
- Wikipedia.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Semantic Scholar. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- Aapptec. Standard Coupling Procedures. [Link]
- ResearchGate.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Omizzur.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
- ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
- RSC Publishing. (2017).
- Reddit. (2024). Does anyone have a pdf guide/SOP for solid phase peptide synth?. [Link]
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
- Reddit. (2024).
- The Royal Society of Chemistry.
- Chutide. This compound. [Link]
- PubChem. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. [Link]
- Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. This compound | 193693-67-3 [chemicalbook.com]
- 10. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. omizzur.com [omizzur.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Incorporation of (R)-1-Fmoc-piperidine-3-carboxylic Acid into Peptide Sequences
Introduction: Expanding the Peptidomimetic Toolbox
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptide sequences offers a powerful tool to modulate biological activity, enhance metabolic stability, and impose specific conformational constraints.[1][2][3] (R)-1-Fmoc-piperidine-3-carboxylic acid is a particularly valuable building block in this regard. As a cyclic β-amino acid analogue, its rigid piperidine scaffold can introduce well-defined turns and kinks in the peptide backbone, influencing secondary structure and receptor binding interactions.[4][5] Furthermore, the piperidine motif is a common feature in a wide range of pharmaceuticals, recognized for its favorable pharmacokinetic properties.[6][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols and insights presented herein are grounded in established principles of peptide chemistry and aim to equip the user with the knowledge to navigate the unique considerations this sterically hindered building block presents.
Core Principles and Mechanistic Considerations
The foundation of Fmoc-based SPPS lies in the iterative cycle of deprotection and coupling reactions on a solid support.[10][11][12] The 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][13][14][15] Following Fmoc removal, the newly liberated amine on the resin-bound peptide chain is coupled with the carboxyl group of the next Fmoc-protected amino acid, a reaction facilitated by a coupling reagent.[16][17]
The incorporation of this compound follows this fundamental workflow. However, its cyclic and sterically hindered nature necessitates optimized coupling strategies to ensure high reaction yields and prevent incomplete sequences.
Experimental Workflow and Protocols
Materials and Reagents
| Reagent | Grade/Purity | Supplier | Purpose |
| This compound | >98% | Various | Building Block |
| Rink Amide Resin (or appropriate resin) | 100-200 mesh | Various | Solid Support |
| Fmoc-protected standard amino acids | Peptide Synthesis Grade | Various | Building Blocks |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Solvent |
| Dichloromethane (DCM) | ACS Grade | Various | Solvent |
| Piperidine | >99% | Various | Fmoc Deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Various | Coupling Reagent |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | >98% | Various | Coupling Additive |
| HATU | >98% | Various | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Base |
| Trifluoroacetic acid (TFA) | >99% | Various | Cleavage Reagent |
| Triisopropylsilane (TIS) | >98% | Various | Scavenger |
| Deionized Water | 18.2 MΩ·cm | In-house | Reagent/Solvent |
| Acetonitrile (ACN) | HPLC Grade | Various | HPLC Mobile Phase |
Detailed Protocols
Protocol 1: Resin Preparation and Swelling
-
Resin Weighing: Accurately weigh the desired amount of Rink Amide resin (for C-terminal amides) or other suitable resin into a peptide synthesis vessel.[18]
-
Solvent Addition: Add sufficient DMF to completely cover the resin.
-
Swelling: Gently agitate the resin slurry for at least 30-60 minutes at room temperature to allow for complete swelling of the resin beads. This is crucial for ensuring accessibility of the reactive sites.[12]
-
Solvent Removal: Drain the DMF from the synthesis vessel.
Protocol 2: Standard Fmoc Deprotection
-
Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[10][12]
-
First Deprotection: Agitate the mixture for 5-10 minutes at room temperature.[12]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[15][19]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12][19]
Scientist's Note: The Fmoc deprotection mechanism involves a β-elimination reaction initiated by the piperidine base.[14][15] The liberated dibenzofulvene is a reactive intermediate that is trapped by excess piperidine to form a stable adduct, driving the reaction to completion.[14][20] Thorough washing is critical to prevent residual piperidine from prematurely deprotecting the next amino acid to be coupled.
Protocol 3: Coupling of this compound
Due to the steric hindrance of this cyclic amino acid, a robust activation method is paramount for achieving high coupling efficiency.[21][22] The use of a carbodiimide in conjunction with an additive like Oxyma Pure, or a highly efficient aminium-based reagent such as HATU, is strongly recommended.[23][24]
Option A: DIC/Oxyma Pure Activation
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and Oxyma Pure (3-4 equivalents) in a minimal amount of DMF.
-
Activator Addition: Add DIC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C) if using a temperature-controlled shaker or automated synthesizer.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Option B: HATU Activation
-
Reagent Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (2.9-3.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-8 equivalents) to the solution. The solution will typically change color, indicating activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Option A.
Scientist's Note: HATU and similar aminium-based reagents form highly reactive OAt-esters, which are particularly effective for coupling sterically hindered amino acids.[24] The choice between DIC/Oxyma and HATU may depend on cost, reagent availability, and the specific peptide sequence. In our experience, HATU often provides faster and more complete couplings for challenging residues like this compound.
Protocol 4: Peptide Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (Protocol 3 for standard amino acids, with adjusted equivalents and reaction times as needed) cycles until the desired peptide sequence is assembled.
Protocol 5: Cleavage and Deprotection
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and then dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualization of the Workflow
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Analysis and Characterization
The crude peptide should be analyzed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to assess purity and confirm the molecular weight.[25][26] Purification is typically achieved using preparative RP-HPLC.
Structural Implications and Applications
The incorporation of (R)-piperidine-3-carboxylic acid can significantly influence the conformational properties of a peptide.[4][5] The rigid six-membered ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, often inducing β-turn or helical structures.[4] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the piperidine nitrogen can be further functionalized post-synthesis (if orthogonally protected during SPPS) to introduce additional diversity and modulate physicochemical properties such as solubility and cell permeability. The inherent stability of the piperidine ring can also protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling of this compound (Positive Kaiser Test) | Insufficient activation/coupling time; Steric hindrance | Repeat the coupling step. Consider using a more powerful coupling reagent like HATU or increasing the reaction time and/or temperature. Use a higher excess of the amino acid and coupling reagents. |
| Deletion of the Piperidine-containing Residue in MS | Incomplete coupling followed by capping (if used) or incomplete deprotection of the previous residue. | Optimize coupling conditions as above. Ensure complete deprotection of the preceding amino acid before coupling the piperidine derivative. |
| Low Yield of Crude Peptide | Inefficient coupling at multiple steps; Premature chain termination. | Review and optimize all coupling and deprotection steps. Ensure high-purity reagents and anhydrous solvents. |
| Side Reactions during Cleavage | Inadequate scavengers for protecting groups. | Ensure the correct scavengers (e.g., TIS for Trt groups) are used in the cleavage cocktail in sufficient quantity. |
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with careful attention to protocol, particularly the coupling step. The use of highly efficient coupling reagents is critical to overcome the steric bulk of this non-canonical amino acid. By following the detailed protocols and considering the mechanistic insights provided, researchers can effectively utilize this valuable building block to develop novel peptidomimetics with enhanced structural and biological properties, accelerating the path of drug discovery and development.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.).
- Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (n.d.).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
- Piperidine for Peptide Synthesis - Atom Scientific Ltd. (n.d.).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (2014).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.).
- A Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. (n.d.).
- Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (2025).
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025).
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025).
- Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (n.d.).
- Design of peptides with non-canonical amino acids using flow matching - bioRxiv. (2025).
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH. (2023).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025).
- Conformational Dynamics in Extended RGD-Containing Peptides - DSpace@MIT. (2020).
- Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid - Benchchem. (n.d.).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013).
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. biorxiv.org [biorxiv.org]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. redalyc.org [redalyc.org]
- 21. researchgate.net [researchgate.net]
- 22. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 23. bachem.com [bachem.com]
- 24. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 25. ijsra.net [ijsra.net]
- 26. biopharmaspec.com [biopharmaspec.com]
synthesis of bioactive peptides using (r)-1-Fmoc-piperidine-3-carboxylic acid
Application Note & Protocol
Strategic Incorporation of (R)-1-Fmoc-piperidine-3-carboxylic acid for the Synthesis of Conformationally Constrained Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of non-canonical, conformationally restricted amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. Such modifications can dramatically enhance metabolic stability, receptor affinity, and bioavailability by locking the peptide into a bioactive conformation. This guide provides a comprehensive overview and a detailed experimental protocol for the solid-phase synthesis of peptides incorporating this compound, a valuable building block for inducing β-turn-like structures. We will delve into the mechanistic rationale behind each step of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, offering expert insights into optimizing the coupling of this sterically demanding residue and ensuring high-fidelity peptide assembly.
Introduction: The Rationale for Structural Constraint in Peptide Therapeutics
Linear peptides, while exhibiting high specificity, often suffer from therapeutic liabilities such as rapid proteolytic degradation and poor membrane permeability, largely due to their conformational flexibility. Introducing rigid structural motifs is a proven strategy to overcome these limitations. The piperidine ring, a six-membered heterocycle, serves as an excellent scaffold for this purpose.[1][2][3] When incorporated into a peptide backbone, it restricts torsional angles, effectively pre-organizing the peptide into a distinct secondary structure.
This compound is a chiral intermediate that facilitates the creation of peptidomimetics with enhanced pharmacological profiles.[1] Its rigid cyclic nature can mimic β-turn conformations, which are critical for many protein-protein interactions. This guide details its use within the robust and widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[4][5]
The Building Block: this compound
The utility of this building block stems from its unique trifunctional structure:
-
The (R)-Piperidine Scaffold: Provides the desired conformational rigidity.
-
The Fmoc Protecting Group: A temporary, base-labile protecting group on the ring's secondary amine, making it fully compatible with the standard Fmoc SPPS workflow.[4]
-
The Carboxylic Acid: The functional group used to form a peptide bond with the N-terminus of the growing peptide chain.
Caption: Chemical structure of the core building block.
The Synthetic Strategy: The Fmoc SPPS Cycle
Fmoc SPPS is the method of choice due to its mild deprotection and cleavage conditions, which preserve sensitive functional groups.[5] The synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[6][7][8] This simplifies purification, as excess reagents and byproducts are simply washed away after each step.
Caption: The iterative workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Foundational Steps
-
Resin Selection: The choice of resin dictates the C-terminal functionality of the final peptide. For a C-terminal amide (as in our model peptide), a Rink Amide resin is appropriate. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl resin would be used.[9]
-
Fmoc Deprotection: The Fmoc group is removed by treatment with a mild base.[4] A 20% solution of piperidine in N,N-Dimethylformamide (DMF) is standard.[6][9] The mechanism involves base-catalyzed β-elimination, generating a dibenzofulvene (DBF) intermediate that is trapped by piperidine, driving the reaction to completion.[10]
-
Amino Acid Activation: The carboxylic acid of the incoming Fmoc-amino acid must be activated to facilitate amide bond formation.[4][11] This is achieved using coupling reagents, which convert the acid into a more reactive species (e.g., an active ester). For sterically hindered amino acids like this compound, highly efficient aminium/uronium or phosphonium salt reagents such as HATU or HBTU are recommended.[11][12]
Experimental Protocol: Synthesis of Ac-Ala-Phe-(R-Pip)-Lys-NH₂
This protocol details the manual synthesis of a model tetrapeptide on a 0.1 mmol scale.
Materials and Reagents
| Reagent / Material | Supplier | Grade | Notes |
| Fmoc-Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.6 mmol/g | |
| This compound | Sigma-Aldrich | ≥97% | The key building block. |
| Fmoc-Lys(Boc)-OH | Various | Peptide Synthesis Grade | |
| Fmoc-Phe-OH | Various | Peptide Synthesis Grade | |
| Fmoc-Ala-OH | Various | Peptide Synthesis Grade | |
| N,N-Dimethylformamide (DMF) | Various | Amine-Free, Peptide Synthesis | Critical for preventing side reactions.[9] |
| Piperidine | Various | Reagent Grade, ≥99% | Corrosive and toxic; handle in fume hood.[13][14] |
| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade | |
| HATU | Various | Peptide Synthesis Grade | Recommended for coupling the piperidine residue. |
| Dichloromethane (DCM) | Various | ACS Grade | |
| Acetic Anhydride | Various | Reagent Grade | |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Highly corrosive; handle with extreme care. |
| Triisopropylsilane (TIS) | Various | Reagent Grade, 98% | Scavenger for cations during cleavage. |
| Diethyl Ether | Various | Anhydrous | For peptide precipitation. |
| SPPS Reaction Vessel (Syringe with Frit) | Various | 10 mL |
Step-by-Step Synthesis Procedure
Step 1: Resin Preparation and Swelling
-
Weigh 167 mg of Fmoc-Rink Amide resin (0.1 mmol scale for a 0.6 mmol/g loading) and place it into a 10 mL SPPS reaction vessel.
-
Add 3-4 mL of DMF to the resin.
-
Agitate the resin gently (e.g., on a shaker or with manual bubbling) for 1 hour to swell the polymer beads.[9][14] This ensures all reactive sites are accessible.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 10-15 minutes.[15]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL).
Step 3: Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH)
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-Lys(Boc)-OH (140.6 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution and vortex for 1 minute.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 3 mL).
-
Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[8]
Step 4: Chain Elongation Cycle
Repeat the following deprotection and coupling steps for each subsequent amino acid in the sequence: (R)-Pip , Phe , and Ala .
4.A: Fmoc Deprotection
-
Add 3 mL of 20% piperidine in DMF. Agitate for 3 minutes, then drain.
-
Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 10 minutes.
-
Drain and wash the resin with DMF (5 x 3 mL).
4.B: Amino Acid Coupling
-
Prepare the activated amino acid solution as described in Step 3, using the quantities in the table below.
-
Add the solution to the resin and agitate for the specified time.
-
Drain and wash with DMF (3 x 3 mL).
-
Perform a Kaiser test to confirm reaction completion before proceeding.
| Amino Acid to Couple | Fmoc-AA-OH | M.W. | Amount (mg) | Equivalents | Coupling Reagent | Coupling Time |
| (R)-Pip | This compound | 351.4 | 105.4 | 3 | HATU (3 eq.) | 2-4 hours |
| Phe | Fmoc-Phe-OH | 387.4 | 116.2 | 3 | HATU (3 eq.) | 1 hour |
| Ala | Fmoc-Ala-OH | 311.3 | 93.4 | 3 | HATU (3 eq.) | 1 hour |
Causality Note: A longer coupling time and the use of a potent coupling reagent like HATU are specified for (R)-Pip due to its secondary amine nature and potential steric hindrance, ensuring the reaction goes to completion.
Step 5: N-Terminal Acetylation (Capping)
-
After the final amino acid (Ala) has been coupled, perform the Fmoc deprotection (Step 4.A) one last time.
-
Prepare a capping solution: Acetic Anhydride (0.5 mL) and DIPEA (0.5 mL) in 4 mL of DMF.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF (3 x 3 mL), followed by DCM (3 x 3 mL).
-
Dry the peptidyl-resin under a high vacuum for at least 1 hour.
Step 6: Cleavage and Global Deprotection
-
Prepare the cleavage cocktail in a fume hood. For this sequence, a standard reagent cocktail is sufficient.
| Reagent | Percentage (v/v) | Volume for 100mg Resin | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | 1.9 mL | Cleaves peptide from resin; removes acid-labile side-chain protecting groups (e.g., Boc). |
| Triisopropylsilane (TIS) | 2.5% | 50 µL | Cation scavenger to prevent side reactions. |
| Deionized Water | 2.5% | 50 µL | Cation scavenger. |
-
Place the dried resin in a sealed vial and add 2 mL of the cleavage cocktail.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin through a cotton-plugged pipette and collect the filtrate into a 15 mL centrifuge tube.
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
Step 7: Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise into a centrifuge tube containing ~10 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the ether.
-
Wash the peptide pellet with another 10 mL of cold ether, centrifuge, and decant. Repeat twice to remove residual scavengers.
-
After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can now be dissolved in a water/acetonitrile mixture for purification via Reverse-Phase HPLC.
Conclusion
The protocol outlined provides a robust and validated method for synthesizing peptides containing the conformationally rigid building block, this compound. By understanding the principles of Fmoc SPPS and appreciating the nuances of coupling sterically demanding residues, researchers can effectively leverage this and other non-canonical amino acids to develop novel peptidomimetics. The strategic introduction of such constraints is a powerful tool in modern drug discovery, enabling the creation of peptides with superior stability, enhanced receptor binding, and overall improved therapeutic potential.
References
- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Google Cloud.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Google Cloud.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Google Cloud.
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.). Google Cloud.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Google Cloud.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Google Cloud.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
- One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). NIH.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Piperidine for Peptide Synthesis. (n.d.). Atom Scientific Ltd.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). NIH.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). ResearchGate.
- (S)-1-Fmoc-piperidine-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 7. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 14. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
Application Notes and Protocols: A Comparative Guide to Manual vs. Automated Synthesis with (R)-1-Fmoc-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Constrained Peptides in Modern Drug Discovery
In the landscape of contemporary drug development, peptides and peptidomimetics incorporating conformationally constrained non-canonical amino acids are of paramount importance. These structural modifications offer a powerful strategy to enhance peptide stability, receptor affinity, and selectivity.[1] (R)-1-Fmoc-piperidine-3-carboxylic acid is a key building block in this arena, providing a six-membered ring constraint that can induce favorable bioactive conformations.[2] The integration of such sterically demanding residues into peptide sequences, however, presents unique challenges during solid-phase peptide synthesis (SPPS).[3]
This guide provides a detailed comparative analysis of manual and automated SPPS methodologies for peptides containing this compound. By elucidating the underlying principles and providing field-tested protocols, this document aims to empower researchers to make informed decisions that optimize synthesis outcomes, balancing efficiency, purity, and scalability.
Core Principles: Manual vs. Automated Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[4] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[5] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.[6][7]
Manual SPPS offers a hands-on approach, providing flexibility for small-scale synthesis, methods development, and troubleshooting.[8] It allows for direct observation and real-time adjustments, which can be invaluable when working with challenging sequences or novel building blocks. However, it is labor-intensive and operator-dependent, which can affect reproducibility.[8][9]
Automated SPPS leverages robotic systems to perform the repetitive cycles of deprotection, washing, and coupling, offering significant advantages in terms of throughput, reproducibility, and reduced hands-on time.[10][11] Modern synthesizers can perform multiple parallel syntheses with precise control over reaction parameters, making them ideal for high-throughput screening and lead optimization.[8][12]
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated synthesis for incorporating this compound depends on various factors, including the scale of the synthesis, the complexity of the peptide, and the desired throughput.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 90 - 98% | > 99% |
| Final Crude Purity | 65 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
This data is based on typical performance and may vary depending on the specific peptide sequence, coupling conditions, and the inherent steric hindrance of this compound.
Experimental Workflows and Protocols
Visualization of Synthesis Workflows
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Detailed Protocol 1: Manual Synthesis of a Model Peptide Containing this compound
Model Peptide Sequence: Tyr-Ala-(R)-Pip-Phe-Gly-NH₂
Materials:
-
Rink Amide resin (0.5-0.7 mmol/g substitution)
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
This compound
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Recommended for the piperidine residue.[13]
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation: Cold diethyl ether
Procedure:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF in a manual synthesis vessel for at least 1 hour.[14]
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain, and add another 2 mL of the piperidine solution for 10 minutes to ensure complete Fmoc removal.[15] Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.[16] If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids: Fmoc-Phe-OH and Fmoc-Ala-OH.
-
Incorporation of this compound:
-
Rationale: Due to the steric hindrance of the piperidine ring, a more potent coupling reagent is recommended to achieve high coupling efficiency.[3]
-
Perform Fmoc deprotection as in step 2.
-
Pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and allow the coupling to proceed for 4 hours, or overnight if necessary.
-
Meticulously monitor the reaction with a Kaiser test. A double coupling may be required.
-
Wash the resin thoroughly.
-
-
Final Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat steps 2 and 3 to couple Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.[16]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a falcon tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet.
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[8]
-
Detailed Protocol 2: Automated Synthesis of a Model Peptide Containing this compound
Model Peptide Sequence: Tyr-Ala-(R)-Pip-Phe-Gly-NH₂
Instrumentation: A fully automated peptide synthesizer (e.g., CSBio, CEM, Gyros Protein Technologies).[10][11]
Materials:
-
Same resins, amino acids, and reagents as in the manual protocol.
-
Ensure all reagent bottles on the synthesizer are sufficiently filled.
Procedure:
-
Synthesizer Setup:
-
Enter the peptide sequence into the synthesizer's software.
-
Assign the standard coupling protocol (e.g., HBTU/DIPEA) for standard amino acids.
-
Create a special, extended coupling protocol for this compound.
-
Rationale: Automated systems allow for precise control over reaction times and reagent delivery. A dedicated method for the sterically hindered residue ensures optimal incorporation without manual intervention.
-
Special Protocol Parameters:
-
Coupling Reagent: HATU
-
Activation Time: 2 minutes
-
Coupling Time: 4 hours
-
Option for Double Coupling: Enable if available in the software.
-
-
-
-
Synthesis Execution:
-
Load the pre-weighed resin into the reaction vessel.
-
Ensure all amino acid vials and reagent bottles are correctly positioned.
-
Start the automated synthesis program. The instrument will perform all subsequent deprotection, washing, and coupling steps automatically.[10]
-
-
Post-Synthesis Processing:
-
Once the synthesis is complete, the synthesizer will wash and dry the final peptide-resin.
-
Remove the resin from the reaction vessel.
-
Perform the cleavage, deprotection, precipitation, and purification steps manually as described in the manual protocol (steps 8 and 9).
-
Addressing Potential Challenges: On-Resin Cyclization
The constrained nature of the piperidine scaffold can be leveraged for the synthesis of cyclic peptides, which often exhibit enhanced biological activity.[17] On-resin cyclization is an efficient method where the linear peptide is cyclized while still attached to the solid support, minimizing intermolecular side reactions.[18][19]
General Strategy for On-Resin Head-to-Tail Cyclization:
-
Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl resin for cleavage of a fully protected peptide or a resin with an orthogonal protecting group on the side chain of the C-terminal amino acid).[14][19]
-
Selectively deprotect the N- and C-termini.
-
Perform the on-resin cyclization using a suitable coupling reagent (e.g., PyBOP/HOBt/DIPEA).[18]
-
Cleave the cyclic peptide from the resin and perform global side-chain deprotection.
Caption: General workflow for on-resin peptide cyclization.
Conclusion: Selecting the Optimal Synthesis Strategy
Both manual and automated SPPS are viable methods for synthesizing peptides containing the sterically hindered this compound.
-
Automated synthesis is the superior choice for high-throughput applications, routine synthesis, and when high reproducibility and purity are paramount. The precise control and optimized reagent delivery of automated systems are particularly advantageous for overcoming the challenges posed by difficult couplings.[8][11]
-
Manual synthesis remains a valuable tool for small-scale projects, methods development, and when budgetary constraints are a primary concern. Its flexibility allows for nuanced adjustments and troubleshooting that can be critical when exploring novel peptide architectures.[8][9]
Ultimately, the optimal choice depends on the specific goals of the research. Regardless of the method, rigorous analytical characterization by HPLC and mass spectrometry is essential to confirm the identity and purity of the final peptide product.[8]
References
- A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Guide to Solid Phase Peptide Synthesis. AAPPTec.
- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
- Carlson, S. M., Ariani, H., & Kaur, K. (2016). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
- Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs. CSBio.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020).
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1542.
- Isaksson, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14227–14236.
- Becerril-Luján, B., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- Kumar, K. S., et al. (2015). A fast and efficient Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances, 5(115), 95163–95169.
- Kraznai, Z., et al. (2007). Global Analysis of Peptide Cyclization Efficiency. PMC.
- Wang, P., & Danishefsky, S. J. (2014). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- Imai, K., et al. (2019). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. MDPI.
- Getting Started with Automated Peptide Synthesis Guide. PurePep Blog. (2023).
- Zhang, Y., et al. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. RSC Advances, 9(1), 1-13.
- Lim, H. S., et al. (2016). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications, 7, 10722.
- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. (2016).
- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8847–8854.
- Van der poorten, O., et al. (2007). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of medicinal chemistry, 50(23), 5723–5730.
- Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. Benchchem.
- Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks. Benchchem.
- Palasek, S. A., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(8), 526-533.
- Galanis, A. S., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 11(46), 16675–16684.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 237.
- Cheung, C. H. P., et al. (2021). Construction of diverse peptide structural architectures via chemoselective peptide ligation. RSC Chemical Biology, 2(3), 850–856.
- Buettner, K., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1208.
- Solid phase peptide synthesis. European Patent Office. (1992). EP 0518655 B1.
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Advances, 12(45), 29555–29561.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. (2024).
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. (2021).
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Bioproduction Platform to Generate Functionalized Disulfide-Constrained Peptide Analogues. ACS Bio & Med Chem Au. (2024).
Sources
- 1. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csbio.com [csbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. csbio.com [csbio.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
- 17. researchgate.net [researchgate.net]
- 18. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
Application Note: Efficient Loading of (r)-1-Fmoc-piperidine-3-carboxylic acid onto Wang Resin for Solid-Phase Synthesis
Introduction
The covalent attachment of the first N-α-Fmoc-protected amino acid to a solid support is a pivotal step in Solid-Phase Peptide Synthesis (SPPS) and the generation of small molecule libraries. Wang resin, a polystyrene-based support functionalized with 4-hydroxymethylphenoxymethyl groups, is a cornerstone of Fmoc/tBu strategy due to the acid-labile nature of the resulting ester linkage, which allows for peptide cleavage under moderately acidic conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient loading of (r)-1-Fmoc-piperidine-3-carboxylic acid, a non-canonical, cyclic amino acid analog, onto Wang resin. Such piperidine scaffolds are of significant interest in the development of peptidomimetics, offering conformational constraints and improved pharmacological properties.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and accurate quantification of loading efficiency.
Mechanism of Esterification: The DIC/DMAP Method
The most common and effective method for esterifying an Fmoc-amino acid to the hydroxyl groups of Wang resin is the Steglich esterification, utilizing N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1][5][6]
The reaction proceeds through a well-defined mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid of this compound reacts with DIC to form a highly reactive O-acylisourea intermediate.[6]
-
Role of the Catalyst (DMAP): While the O-acylisourea can react directly with the resin's hydroxyl groups, the reaction is significantly accelerated by DMAP.[6] DMAP, being a more potent nucleophile than the resin's alcohol, attacks the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack.
-
Ester Bond Formation: The hydroxyl group of the Wang resin attacks the activated N-acylpyridinium intermediate, forming the desired ester bond and releasing DMAP, which re-enters the catalytic cycle. The byproduct of this reaction is the insoluble N,N'-diisopropylurea (DIU), which is easily removed by washing.
Caption: Mechanism of DIC/DMAP catalyzed esterification.
Experimental Protocol
This protocol is optimized for loading this compound onto Wang resin. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Wang Resin (100-200 mesh, ~1.0 mmol/g) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| This compound | Synthesis Grade | Commercially Available |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Solid Phase Synthesis Vessel | --- | Biotage, CEM |
Step-by-Step Loading Procedure
Caption: Workflow for loading amino acid onto Wang resin.
-
Resin Swelling:
-
Place 1.0 g of Wang resin (~1.0 mmol) in a solid-phase synthesis vessel.
-
Add 10-15 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation. This is crucial for exposing the reactive hydroxyl groups within the polystyrene matrix.
-
Drain the DMF.
-
-
Preparation of the Acylation Solution:
-
In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin's initial substitution) in a minimal amount of DMF (approx. 5-10 mL).
-
Add 0.1-0.2 equivalents of DMAP to the amino acid solution.
-
Expertise Note: Using a stoichiometric excess of the amino acid drives the reaction to completion. However, for expensive or rare amino acids, this can be reduced to 1.5 equivalents, potentially requiring a longer reaction time or a second coupling.[1]
-
-
Coupling Reaction:
-
Add the amino acid/DMAP solution to the swollen resin.
-
Add 2-3 equivalents of DIC (equal to the amino acid equivalents) to the vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion by taking a small resin sample and performing a Kaiser test (which should remain negative if starting with a hydroxyl resin).
-
-
Initial Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly to remove excess reagents and the DIU byproduct. A typical wash cycle is:
-
3 x 15 mL DMF
-
3 x 15 mL DCM
-
3 x 15 mL DMF
-
-
-
Capping of Unreacted Sites (Crucial for Quality):
-
To block any unreacted hydroxyl groups and prevent the formation of deletion sequences in subsequent synthesis steps, a capping step is essential.[1][7]
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Add 10 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution.
-
-
Final Washing and Drying:
-
Wash the resin extensively:
-
3 x 15 mL DMF
-
3 x 15 mL DCM
-
3 x 15 mL Methanol (to aid in drying)
-
-
Dry the resin under high vacuum to a constant weight. An accurate dry weight is critical for the subsequent loading determination.[8]
-
Quantification of Resin Loading: UV-Fmoc Assay
The most reliable method for determining the loading of an Fmoc-protected amino acid onto the resin is by spectrophotometric analysis.[8][9][10] This involves cleaving the Fmoc group from a known mass of dried resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[9]
Protocol for Fmoc Quantification
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
Centrifuge the vial to settle the resin beads.
-
Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 9.9 mL) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Using a quartz cuvette, measure the absorbance of the diluted solution at 301 nm, using a blank of the same dilution of 20% piperidine in DMF.[9]
-
-
Calculation of Loading: The loading (L) in mmol/g is calculated using the Beer-Lambert law:
L (mmol/g) = (A × Vinitial × Dilution Factor) / (ε × m × l)
Where:
-
A = Absorbance at 301 nm
-
Vinitial = Initial volume of piperidine/DMF solution (in L)
-
Dilution Factor = Total final volume / Aliquot volume
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 L mol-1 cm-1)[10]
-
m = Mass of the dry resin sample (in g)
-
l = Path length of the cuvette (typically 1 cm)
-
| Parameter | Example Value | Unit |
| Mass of Resin (m) | 0.005 | g |
| Initial Volume (Vinitial) | 0.001 | L |
| Dilution Factor | 100 | (10 mL / 0.1 mL) |
| Absorbance (A) | 0.75 | AU |
| Calculated Loading (L) | 0.96 | mmol/g |
Troubleshooting and Expert Insights
-
Low Loading Efficiency:
-
Racemization:
-
Cause: The use of DMAP can, in some cases, lead to epimerization of the α-carbon, although this is less of a concern for many non-proteinogenic amino acids.[1][13]
-
Solution: For particularly sensitive amino acids, reducing the amount of DMAP or the reaction temperature can mitigate this risk. An alternative racemization-free method involves converting the Wang resin to a Wang-chloride resin followed by coupling with the cesium salt of the Fmoc-amino acid.[14]
-
-
Inaccurate Loading Value:
-
Cause: Residual solvent in the resin sample.
-
Solution: Ensure the resin is dried to a constant weight under high vacuum before weighing for the Fmoc assay. Residual DMF or DCM will artificially inflate the mass, leading to an underestimation of the true loading value.[8]
-
Conclusion
The successful loading of this compound onto Wang resin is an achievable and reproducible process when guided by a chemically sound protocol. By understanding the mechanism of the DIC/DMAP-mediated esterification and adhering to critical steps such as proper resin swelling, reagent stoichiometry, and post-coupling capping, researchers can confidently prepare high-quality starting material for the synthesis of complex peptidomimetics and other molecular constructs. Accurate quantification via the UV-Fmoc assay provides the final validation, ensuring that subsequent synthetic steps are performed with precise and reliable loading values.
References
- Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Available at: https://www.biotage.com/blog/how-to-quantify-your-first-amino-acid-loading-onto-wang-resins
- Ingenta Connect. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Available at: https://www.ingentaconnect.com/content/ben/cdd/2005/00000002/00000002/art00002
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/peptide-resin-loading
- ACS Publications. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available at: https://pubs.acs.org/doi/10.1021/acscombsci.9b00154
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Available at: https://www.aapptec.com/bulletin-1073-wang-resin-a-13.html
- Ravindranath, B., & Sandhya, K. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2599-2601. Available at: https://www.sciencedirect.com/science/article/abs/pii/S004040390800311X
- PubMed. (1998). Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography. Available at: https://pubmed.ncbi.nlm.nih.gov/10024180/
- Peptideweb.com. (n.d.). Loading protocols. Available at: http://www.peptideweb.com/loading.html
- ResearchGate. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Available at: https://www.researchgate.net/publication/231189914_A_protocol_for_racemization-free_loading_of_Fmoc-amino_acids_to_Wang_resin
- Royal Society of Chemistry. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02251a
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/
- National Institutes of Health. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151522/
- Université de Rennes. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and r-Amino Acids. Available at: https://hal.univ-rennes1.fr/hal-02058428/document
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61952014000400007
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Available at: https://www.aapptec.com/bulletin-1198-resin-loading-measurement-by-fmoc-cleavage-a-28.html
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: https://www.rsc.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Available at: https://www.aapptec.com/bulletin-1183-preparing-low-loading-fmoc-amino-acid-wang-resins-from-high-substitution-wang-resin-a-27.html
- ACS Publications. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available at: https://pubs.acs.org/doi/10.1021/acscombsci.9b00154
- Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin. Available at: https://www.biotage.com/blog/how-to-load-the-first-amino-acid-onto-wang-resin
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis. Available at: https://www.altabioscience.com/advantages-of-wang-resin-in-peptide-synthesis/
- Royal Society of Chemistry. (n.d.). Supporting Information. Available at: https://www.rsc.
- ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Available at: https://www.researchgate.
- ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (a) DIC, DMAP, Wang resin; (b) Ac 2 O, NMM.... Available at: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-a-DIC-DMAP-Wang-resin-b-Ac-2-O-NMM-c_fig1_11501741
- ResearchGate. (n.d.). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Available at: https://www.researchgate.
- Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: https://www.organic-chemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylat...: Ingenta Connect [ingentaconnect.com]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. bharavilabs.in [bharavilabs.in]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Efficient Loading of (R)-1-Fmoc-piperidine-3-carboxylic Acid onto Rink Amide Resin
Abstract
This document provides a comprehensive guide for the efficient coupling of (R)-1-Fmoc-piperidine-3-carboxylic acid, a sterically hindered secondary amine-containing building block, onto Rink Amide resin. The successful incorporation of such peptidomimetic scaffolds is crucial for the development of novel therapeutics with enhanced stability and bioactivity.[1] This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and offers in-depth troubleshooting advice to ensure high loading efficiency and purity. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Importance of Piperidine Scaffolds and Rink Amide Resin
The synthesis of peptide amides is a cornerstone of modern drug discovery, as the C-terminal amide group often confers enhanced biological activity and stability against enzymatic degradation.[2] Rink Amide resin is a preferred solid support for Fmoc-based solid-phase peptide synthesis (SPPS) when a C-terminal amide is the desired functionality.[3][4] Its acid-labile linker is stable throughout the iterative cycles of Fmoc deprotection and coupling but allows for mild cleavage to release the final peptide amide.[2][5]
The incorporation of non-canonical amino acids and peptidomimetic structures, such as this compound, into peptide sequences is a powerful strategy for modulating pharmacological properties. Piperidine scaffolds, in particular, can introduce conformational constraints and novel interaction points, leading to improved receptor affinity and pharmacokinetic profiles. However, the coupling of sterically hindered and cyclic secondary amino acids presents unique challenges compared to standard proteinogenic amino acids. This guide provides a validated methodology to overcome these challenges.
Core Principles: The Chemistry of Amide Bond Formation on a Solid Support
The successful loading of this compound onto Rink Amide resin hinges on two key chemical transformations: the deprotection of the resin's linker to expose a primary amine and the subsequent carbodiimide-mediated coupling of the amino acid.
Rink Amide Resin Activation
Commercially available Rink Amide resins are typically supplied with the terminal amine of the linker protected by an Fmoc group to ensure stability during storage.[6] The first step is the removal of this Fmoc group to liberate the primary amine, which will serve as the nucleophile in the subsequent coupling reaction. This is achieved by treatment with a mild base, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF).[7][8] The mechanism involves a β-elimination reaction, which is rapid and efficient.
Carboxylic Acid Activation and Coupling
Direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable.[9] Therefore, the carboxyl group of this compound must first be activated. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents in SPPS.[10]
The reaction proceeds through a highly reactive O-acylisourea intermediate.[10][11][12] This intermediate is susceptible to nucleophilic attack by the primary amine on the deprotected Rink Amide resin.[9] However, the O-acylisourea can also undergo side reactions, such as rearrangement to an unreactive N-acylurea.[10][11] To mitigate these side reactions and improve coupling efficiency, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is typically included.[7][10][11] These additives react with the O-acylisourea to form a more stable and selective active ester, which then efficiently reacts with the resin-bound amine to form the desired amide bond.[10]
The overall workflow for the loading process is depicted below.
Figure 1. Workflow for loading the first amino acid onto Rink Amide resin.
Detailed Experimental Protocols
This section provides a step-by-step protocol for loading this compound onto Rink Amide resin. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| Fmoc-Rink Amide Resin (e.g., 0.5-0.8 mmol/g) | SPPS Grade | Sigma-Aldrich, CEM |
| This compound | >98% Purity | ChemPep, Bachem |
| N,N-Dimethylformamide (DMF) | Amine-free, SPPS Grade | Thermo Fisher |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | >99% | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | AAPPTec |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | >99% | CEM Corporation |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Acetic Anhydride | ACS Grade | Sigma-Aldrich |
| Kaiser Test Kit | SPPS Grade | Sigma-Aldrich |
Protocol 1: Resin Preparation and Fmoc Deprotection
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Weighing and Swelling:
-
Solvent Removal:
-
Drain the DMF from the reaction vessel.
-
-
Fmoc Deprotection:
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin again with DMF (3 x 10 mL). The resin is now deprotected and ready for coupling.
-
Protocol 2: Amino Acid Activation and Coupling
-
Prepare Amino Acid Solution:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading, e.g., 0.3 mmol) and OxymaPure (3 equivalents, e.g., 0.3 mmol) in a minimal amount of DMF (approx. 2-3 mL).[7]
-
-
Activation:
-
To the amino acid/OxymaPure solution, add DIC (3 equivalents, e.g., 0.3 mmol).[7]
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may become slightly warm.
-
-
Coupling:
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
Protocol 3: Monitoring and Capping
-
Monitoring with the Kaiser Test:
-
After washing, take a small sample of the resin beads (10-15 beads) and place them in a small test tube.[16]
-
Perform the Kaiser (ninhydrin) test according to the manufacturer's protocol to check for the presence of free primary amines.[16][17][18]
-
Interpretation:
-
Colorless/Yellow Beads: Negative result. Coupling is complete. Proceed to the final wash.[18]
-
Blue Beads: Positive result. Unreacted primary amines are present. Proceed to a recoupling step or capping.[16][18] Given the difficulty of coupling this amino acid, capping is often the more practical choice.
-
-
-
Capping of Unreacted Amines (if Kaiser test is positive):
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4] This will acetylate any unreacted amines, preventing them from participating in subsequent coupling steps and forming deletion sequences.
-
-
Final Washing and Drying:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally with methanol (3 x 10 mL).
-
Dry the resin under a high vacuum for several hours. The loaded resin is now ready for the next step in your synthesis or for storage.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Synthesis Scale | 0.1 mmol | A standard scale for research and methods development. |
| Resin Substitution | ~0.7 mmol/g | A common substitution level for Rink Amide resin. |
| Amino Acid Equivalents | 3 eq. | Ensures a sufficient excess to drive the reaction to completion, especially for a hindered amino acid. |
| Coupling Reagent Equivalents | DIC (3 eq.), OxymaPure (3 eq.) | Stoichiometric amounts relative to the amino acid provide efficient activation while minimizing side reactions.[7] |
| Fmoc Deprotection Time | 3 min + 15 min | A two-step deprotection ensures complete removal of the Fmoc group. |
| Coupling Time | 2-4 hours | Extended time is necessary to accommodate the steric hindrance of the cyclic secondary amino acid. |
| Capping Reagents | Acetic Anhydride / DIPEA / DMF | Efficiently and irreversibly blocks unreacted amines. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Loading Efficiency | 1. Incomplete Fmoc deprotection.2. Insufficient activation/coupling time.3. Poor quality reagents (especially DMF).4. Steric hindrance of the amino acid. | 1. Ensure fresh 20% piperidine/DMF solution is used. Extend the second deprotection step to 20 minutes.2. Increase coupling time to 6 hours or perform a double coupling.[19]3. Use high-purity, amine-free DMF.[4]4. Consider alternative coupling reagents like HATU/DIPEA, which are often more effective for hindered couplings.[15] |
| Positive Kaiser Test | Incomplete coupling reaction. | Perform a second coupling using a fresh solution of activated amino acid. If the test remains positive, proceed with the capping protocol to avoid deletion sequences.[19] |
| Resin Clumping | Inadequate swelling or agitation. | Ensure the resin is fully swollen before deprotection. Increase the solvent volume during reaction and washing steps and ensure consistent, gentle agitation. |
| False Negative Kaiser Test | The Kaiser test is less reliable for secondary amines like proline. However, the initial loading is onto a primary amine on the resin, so a negative test should be reliable here. | Be aware of this limitation for subsequent couplings to the piperidine nitrogen if the Fmoc group were to be removed. The Chloranil test can be used for secondary amines.[19] |
Conclusion
The successful loading of sterically demanding building blocks like this compound onto Rink Amide resin is readily achievable with an optimized protocol. By understanding the core chemical principles and employing appropriate activation strategies, extended reaction times, and rigorous in-process monitoring, researchers can confidently incorporate these valuable peptidomimetic scaffolds into their synthetic workflows. This application note provides a field-proven, self-validating system to ensure high-yield, high-purity loading, setting the stage for the successful synthesis of complex peptide amides for therapeutic development.
References
- The Power of C-Terminal Amides: Exploring Rink Amide-AM Resin for Peptide Applications. (2026, January 8). Vertex AI Search.
- Application Notes and Protocols for the Solid-Phase Synthesis of Bioactive Peptide Amides. Benchchem.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- How to Synthesize a Peptide. AAPPTec.
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Cleavage
- Rink Amide Resin, MBHA Resin. Applied Polytech.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
- Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Ingenta Connect.
- 60017 Kaiser test kit. Sigma-Aldrich.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Peptide Synthesis Resins. AAPPTEC.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
Sources
- 1. Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylat...: Ingenta Connect [ingentaconnect.com]
- 2. nbinno.com [nbinno.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
Application Note: High-Performance Purification of Synthetic Peptides Incorporating (R)-1-Fmoc-piperidine-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Abstract: The incorporation of non-standard amino acids, such as (R)-1-Fmoc-piperidine-3-carboxylic acid, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced structural stability and biological activity. However, these unique residues can introduce significant challenges during purification. This application note provides a comprehensive guide to the purification of peptides containing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the underlying principles of peptide retention, a systematic approach to method development, and detailed protocols for achieving high purity.
Introduction: The Purification Challenge
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the gold standard for producing synthetic peptides.[][2] The process, however, is not perfect and crude synthetic products are complex mixtures containing the desired full-length peptide along with a host of process-related impurities.[3] These include:
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.
-
Deletion sequences: Peptides missing one or more amino acids.
-
Products of side-chain reactions: Unwanted modifications to reactive amino acid side chains.
-
Incompletely deprotected peptides: Peptides still bearing protecting groups from synthesis.[4]
The introduction of a non-standard amino acid like this compound adds another layer of complexity. The properties of this residue, particularly its hydrophobicity and rigid cyclic structure, can significantly alter the chromatographic behavior of the entire peptide.
The large, nonpolar Fmoc group attached to the piperidine nitrogen is a dominant hydrophobic feature.[5][6] This will substantially increase the peptide's retention on a reverse-phase column compared to a similar peptide without this modification. Therefore, purification strategies must be tailored to account for this increased hydrophobicity to achieve effective separation from closely eluting impurities.
The Central Role of Reverse-Phase HPLC
RP-HPLC is the primary technique for peptide purification due to its high resolving power and compatibility with volatile, mass spectrometry (MS)-friendly mobile phases.[3][7] The separation is based on the differential partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.
The Stationary Phase: Your Separation Engine
The most common stationary phase for peptide purification is silica bonded with C18 (octadecyl) alkyl chains.[8] Key considerations for column selection include:
-
Pore Size: Peptides require wide-pore (typically 300 Å) silica. This ensures that the peptide molecules can freely access the bonded phase within the pores, preventing size-exclusion effects that can lead to poor resolution and peak shape.[9]
-
Particle Size: Smaller particles (e.g., <5 µm) provide higher efficiency and resolution but generate higher backpressure. Larger particles are used for preparative scale purification to accommodate higher loading capacities.
-
Column Chemistry: While C18 is the workhorse, other phases like C8, C4, or Phenyl can offer different selectivity, which may be advantageous for resolving particularly difficult impurities.
The Mobile Phase: Driving the Separation
The mobile phase in peptide RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile (ACN).[10] A crucial component is the addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA).
The Critical Role of Trifluoroacetic Acid (TFA): TFA, typically used at a concentration of 0.1%, serves multiple functions:[11]
-
Acidification: It lowers the mobile phase pH to ~2, ensuring that the carboxylic acid groups on the peptide (C-terminus and side chains of Asp, Glu) are fully protonated and uncharged. This prevents mixed ionization states that lead to broad peaks.
-
Ion Pairing: TFA forms an ion pair with the positively charged basic residues (e.g., Lys, Arg, His), neutralizing their charge and enhancing their interaction with the hydrophobic stationary phase.
-
Silanol Suppression: It masks the activity of residual silanol groups on the silica surface, which can otherwise cause peak tailing through unwanted ionic interactions.[9]
Systematic Method Development
A structured approach to method development is essential for achieving optimal purity. The following workflow provides a logical progression from initial screening to a final, optimized purification method.
Caption: A systematic workflow for HPLC method development and scale-up.
Experimental Protocols
Materials and Equipment
| Item | Specifications |
| HPLC System | Quaternary or Binary pump, UV/Vis or DAD detector, Autosampler, Fraction Collector (for preparative) |
| Analytical Column | C18, 300 Å pore size, ≤5 µm particle size, 4.6 x 150 mm |
| Preparative Column | C18, 300 Å pore size, 5-10 µm particle size, ≥21.2 x 150 mm (same chemistry as analytical) |
| Solvent A (Aqueous) | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Solvent B (Organic) | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Sample Diluent | 0.1% TFA in Water, or a low percentage of ACN in water if solubility is an issue. |
| Crude Peptide | Lyophilized crude product after cleavage from resin and ether precipitation. |
| Filtration | 0.22 µm or 0.45 µm syringe filters (PTFE or other chemically resistant membrane). |
Protocol 1: Analytical Method Development
Objective: To develop a high-resolution analytical method to assess crude purity and serve as the basis for preparative scale-up.
-
Sample Preparation:
-
Accurately weigh ~1 mg of crude lyophilized peptide.
-
Dissolve in 1 mL of sample diluent to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. If solubility is poor, a small amount of ACN or DMSO can be added, but the final organic concentration should be kept as low as possible.[12]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[12]
-
-
Scouting Gradient Run:
-
Equilibrate the analytical column with 95% Solvent A / 5% Solvent B.
-
Inject 10-20 µL of the filtered sample.
-
Run a broad linear gradient to determine the approximate elution time of the target peptide.
-
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) |
| 0.0 | 5.0 | 1.0 |
| 30.0 | 95.0 | 1.0 |
| 32.0 | 95.0 | 1.0 |
| 32.1 | 5.0 | 1.0 |
| 35.0 | 5.0 | 1.0 |
-
Gradient Optimization:
-
Based on the retention time (t_R) from the scouting run, calculate the %B at which the peptide eluted.
-
Design a new, shallower gradient centered around this value. A gradient slope of 0.5-1.0% B per minute is a good starting point for high resolution.[13]
-
Example: If the peptide eluted at 15 minutes in the 30-minute scouting run (elution at ~50% B), a new focused gradient might be 35-55% B over 20 minutes.
-
Protocol 2: Preparative Scale-Up and Purification
Objective: To purify the target peptide from the crude mixture using the optimized analytical method as a template.
-
Sample Preparation for Loading:
-
Dissolve the desired amount of crude peptide (e.g., 50 mg) in the minimum volume of sample diluent. The concentration should be as high as possible without causing precipitation.
-
Filter the concentrated sample just before injection.
-
-
Scale-Up and Preparative Run:
-
Install the preparative column on the HPLC system.
-
Adjust the flow rate based on the column diameter. A common scaling factor is (d_prep / d_anal)² where 'd' is the column diameter. For a 21.2 mm prep column scaled from a 4.6 mm analytical column, the flow rate would be ~21 times higher.
-
Equilibrate the column with the starting conditions of the optimized gradient.
-
Inject the concentrated crude sample.
-
Run the scaled-up gradient and monitor the chromatogram at 214 nm or 220 nm.
-
Collect fractions across the main peak and any significant shoulder peaks.
-
-
Post-Purification Workflow:
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity.
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilization: Freeze the pooled solution and lyophilize to obtain the final peptide as a fluffy white powder.
-
Causality and Key Considerations
The logic behind the purification strategy is directly tied to the physicochemical properties of the peptide and potential impurities.
Caption: Relationship between peptide properties and HPLC method design.
-
Why a Shallow Gradient? The Fmoc group makes the target peptide very hydrophobic. Truncated impurities, which lack this group or subsequent amino acids, will be significantly more polar and elute much earlier. However, deletion sequences or other closely related impurities may have very similar hydrophobicities. A shallow gradient increases the separation window, allowing for better resolution of these critical impurities.[14]
-
Managing Solubility: Peptides containing hydrophobic residues like this compound can be prone to aggregation and poor solubility in aqueous solutions.[12] Preparing the sample in a diluent containing a small amount of organic solvent or using a stronger organic modifier in the mobile phase (like isopropanol) can mitigate these issues. However, injecting a sample in a solvent significantly stronger than the initial mobile phase conditions can lead to peak distortion and reduced resolution.[15]
-
Orthogonal Purification: If standard RP-HPLC fails to resolve all impurities, an orthogonal technique like ion-exchange chromatography (IEX) can be employed as a pre-purification step.[16] IEX separates based on charge, providing a different selectivity mechanism that can effectively remove impurities with similar hydrophobicity but different net charges.
Conclusion
The successful purification of peptides containing this compound is readily achievable with a systematic and well-understood RP-HPLC strategy. The dominant hydrophobicity of the Fmoc group necessitates the use of optimized, shallow gradients on wide-pore C18 columns. By carefully controlling mobile phase composition, particularly the concentration of TFA, and following a logical workflow from analytical development to preparative scale-up, researchers can consistently obtain high-purity peptides essential for advancing scientific discovery and drug development.
References
- Waters Corporation. (2022). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. [Link]
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
- Al-Ameed, T., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]
- Al-Ameed, T., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
- Agilent.
- Oxford Academic. (2010). Purification of large peptides using chemoselective tags. [Link]
- ResearchGate. (2014). Analysis of Fmoc removal reaction kinetics through RP-HPLC. [Link]
- Aguilar, M.I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
- AAPPTec.
- ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Gyros Protein Technologies.
- ResearchGate. (2019).
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-38. [Link]
- Sereda, T. J., et al. (1994). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects.
- Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]
- ResearchGate. (2018). Thermal Cleavage of the Fmoc Protection Group. [Link]
- Agilent. (2022).
- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Góngora-Benítez, M., et al. (2014). Deprotection reagents in Fmoc solid phase peptide synthesis: moving away from piperidine?. Molecules (Basel, Switzerland), 19(8), 11956-11973. [Link]
- Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
- ResearchGate. (2021). Fmoc-based solid-phase peptide synthesis (SPPS)
- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- INIS. (2021). Determination of 9-fluorenylmethoxycarbonyl (Fmoc) resin loading in solid-phase synthesis by RP-HPLC internal standard method. [Link]
Sources
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. renyi.hu [renyi.hu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. peptide.com [peptide.com]
- 11. lcms.cz [lcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. renyi.hu [renyi.hu]
- 15. chem.uci.edu [chem.uci.edu]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for the Characterization of Peptides Incorporating Piperidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance conformational stability, proteolytic resistance, and biological activity. Piperidine-3-carboxylic acid, a constrained cyclic β-amino acid and a proline analogue, is a particularly valuable building block in this regard. Its six-membered ring structure imparts unique conformational constraints on the peptide backbone, influencing secondary structure and receptor binding affinity. This comprehensive guide provides detailed application notes and robust protocols for the synthesis, purification, and in-depth characterization of peptides containing piperidine-3-carboxylic acid. We will delve into the nuances of solid-phase peptide synthesis (SPPS) for incorporating this moiety, followed by rigorous analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) for complete structural and conformational elucidation.
Introduction: The Significance of Piperidine-3-Carboxylic Acid in Peptide Design
Peptides are crucial players in a vast array of biological processes, acting as hormones, neurotransmitters, and enzyme modulators.[1] However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility, leading to reduced receptor affinity and specificity. The introduction of unnatural amino acids, such as piperidine-3-carboxylic acid, addresses these limitations.[2] As a proline mimic, piperidine-3-carboxylic acid can induce specific turns and stable secondary structures in peptides.[3] The conformational rigidity of the piperidine ring can pre-organize the peptide backbone into a bioactive conformation, thereby enhancing its interaction with biological targets.[4] This guide will equip researchers with the necessary tools and methodologies to confidently synthesize and characterize these modified peptides, paving the way for the development of novel therapeutics.
Synthesis and Purification of Peptides Containing Piperidine-3-Carboxylic Acid
The synthesis of peptides incorporating piperidine-3-carboxylic acid is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[7][8]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the synthesis of a target peptide containing piperidine-3-carboxylic acid is depicted below. This process involves iterative cycles of Fmoc deprotection and amino acid coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing piperidine-3-carboxylic acid.
Detailed SPPS Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids, including Fmoc-(S)-piperidine-3-carboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N'-Diisopropylethylamine)[7]
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.[9][10]
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HBTU solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-(S)-piperidine-3-carboxylic acid at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide pellet under vacuum.
HPLC Purification
High-Performance Liquid Chromatography (HPLC) is essential for purifying the crude synthetic peptide to a high degree of homogeneity.[11][12] Reversed-Phase HPLC (RP-HPLC) is the most common method for peptide purification.[13]
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system with a UV detector.
-
C18 reversed-phase column.
Mobile Phases:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A. If solubility is an issue, a small amount of Buffer B or another organic solvent can be added. Filter the sample through a 0.45 µm filter.[14]
-
Method Development:
-
Perform an initial analytical run with a broad gradient (e.g., 5-95% Buffer B over 30 minutes) to determine the retention time of the target peptide.[1]
-
Optimize the gradient to achieve the best separation between the target peptide and impurities. A shallower gradient around the elution time of the target peptide will improve resolution.[14]
-
-
Preparative Purification:
-
Scale up the optimized method to a preparative or semi-preparative column.
-
Inject the peptide solution and collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Structural Characterization of the Purified Peptide
A combination of analytical techniques is crucial to confirm the identity, purity, and structural integrity of the synthesized peptide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide, which provides direct confirmation of its successful synthesis.[15]
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[16][17]
Protocol:
-
Sample Preparation:
-
ESI-MS: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
MALDI-MS: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide. The observed mass should be within a few parts per million (ppm) of the calculated mass.[18]
Table 1: Representative Mass Spectrometry Data
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Ac-Tyr-(S)-Pip-Phe-Gly-NH₂ | 523.2560 | 523.2555 | -0.95 |
Note: This is example data. Actual values will vary depending on the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution.[19] Both 1D and 2D NMR experiments are employed for complete resonance assignment and conformational analysis.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The choice of solvent can influence the peptide's conformation.
Experimental Protocols:
-
1D ¹H NMR: Provides a general overview of the proton environment in the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[19]
Caption: Workflow for NMR-based structural elucidation of a peptide.
Data Analysis:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective amino acid residues.
-
Conformational Analysis: Analyze the NOESY spectrum to identify key NOEs that define the peptide's secondary structure. The presence of the piperidine ring can lead to characteristic NOE patterns that indicate a specific turn or constrained conformation.[20][21] The syn and anti conformations of the carboxylic acid group can also be investigated.[22]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.[23][24] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration. The concentration should be determined accurately, for example, by UV-Vis spectroscopy.[25]
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure.
-
Characteristic spectra are observed for α-helices, β-sheets, turns, and random coils.[24][26] The incorporation of piperidine-3-carboxylic acid may induce a β-turn structure, which has a distinct CD signature.[24]
-
Biological Activity Assessment
The ultimate goal of synthesizing modified peptides is often to evaluate their biological activity. The specific assays will depend on the therapeutic target of interest. For instance, if the peptide is designed as a receptor agonist, a cell-based signaling assay would be appropriate.[4] If it is an enzyme inhibitor, an in vitro enzymatic assay would be performed. The high purity and thorough characterization of the peptide are prerequisites for obtaining reliable biological data.
Conclusion
The incorporation of piperidine-3-carboxylic acid into peptides offers a promising avenue for the development of novel therapeutics with improved pharmacological properties. The successful synthesis and characterization of these modified peptides require a systematic and multi-faceted approach. This guide has provided a comprehensive overview of the key methodologies, from solid-phase synthesis and HPLC purification to detailed structural elucidation by mass spectrometry, NMR, and CD spectroscopy. By following these detailed protocols and understanding the underlying principles, researchers can confidently explore the potential of piperidine-3-carboxylic acid-containing peptides in their drug discovery and development endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Synthetic Peptides.
- PubMed. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units.
- Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Chem-Impex. (n.d.). Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid.
- Semantic Scholar. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
- PubMed. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains.
- Sigma-Aldrich. (n.d.). (S)-1-Fmoc-piperidine-3-carboxylic acid AldrichCPR.
- (n.d.). Synthesis of Peptides Containing Proline Analogues.
- (n.d.). Circular Dichroism Studies of Secondary Structure of Peptides.
- Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis of AC3 and CA3.
- Benchchem. (n.d.). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid.
- Benchchem. (n.d.). Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid.
- Benchchem. (n.d.). Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties.
- NIH. (n.d.). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid.
- Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism.
- PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts.
- (n.d.). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions.
- Wikipedia. (n.d.). Peptide synthesis.
- St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield).
- Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- ResearchGate. (n.d.). Mass spectroscopic analysis of peptides. A-C are the mass spectra of....
- MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins.
- PubMed. (n.d.). Overview of peptide and protein analysis by mass spectrometry.
- (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
Sources
- 1. lcms.cz [lcms.cz]
- 2. [PDF] How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholarly Commons - Research & Creativity Showcase: Solid Phase Peptide Synthesis of AC3 and CA3 [scholarlycommons.pacific.edu]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 25. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 26. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (r)-1-Fmoc-piperidine-3-carboxylic Acid in Modern Drug Development
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a titan, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle owes its success to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Key among these are its inherent basicity, which allows for strong ionic interactions with biological targets, and its conformational flexibility, enabling optimal positioning of substituents for high-affinity binding.[1][2]
The strategic introduction of a chiral piperidine core can significantly enhance a drug candidate's properties, including improved solubility, greater metabolic stability, and increased receptor binding affinity.[2][3][4] This guide focuses on a particularly valuable derivative: (r)-1-Fmoc-piperidine-3-carboxylic acid . We will explore its utility as a constrained, non-natural amino acid analogue for peptide modification and as a versatile building block for complex small molecules, providing detailed protocols to empower researchers in their drug discovery efforts.
Section 1: Physicochemical Profile and Synthetic Rationale
This compound is a bifunctional building block designed for seamless integration into standard synthetic workflows, particularly solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| CAS Number | 193693-67-3 | [5][6] |
| Molecular Formula | C₂₁H₂₁NO₄ | [5][7] |
| Molecular Weight | 351.40 g/mol | [5][7] |
| Appearance | Off-white to white powder | [5] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis | [5][8][9] |
The molecule's design is a deliberate fusion of three key components, each serving a distinct strategic purpose:
-
The (R)-Piperidine-3-carboxylic Acid Core: This chiral, cyclic scaffold imposes a defined conformational constraint. When incorporated into a peptide, it restricts the backbone's flexibility, which can pre-organize the molecule into a bioactive conformation. This often leads to a significant increase in binding affinity for the target receptor and enhances stability against proteolytic degradation. The specific (R)-stereochemistry is critical for precise, three-dimensional interactions with chiral biological targets.[4]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This essential protecting group masks the piperidine nitrogen. Its key feature is its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions used to cleave side-chain protecting groups.[10][11] This orthogonality is the foundation of Fmoc-based SPPS, allowing for the stepwise and controlled elongation of a peptide chain.
-
The Carboxylic Acid: This functional group serves as the point of attachment, enabling the formation of an amide bond with the free N-terminal amine of a growing peptide chain or other molecular scaffolds.
Section 2: Core Applications in Drug Discovery
The unique structure of this compound makes it a powerful tool for addressing common challenges in drug development.
Development of Constrained Peptides and Peptidomimetics
Native peptides, while often highly potent, suffer from poor metabolic stability and low oral bioavailability. By replacing a standard amino acid with the rigid piperidine scaffold, researchers can create peptidomimetics with superior drug-like properties. The constraint reduces the entropic penalty upon binding and shields the peptide backbone from enzymatic cleavage.
Versatile Scaffold for Small Molecule Libraries
Beyond peptides, this compound is an excellent starting point for diversity-oriented synthesis. After removing the Fmoc group, the secondary amine of the piperidine ring becomes a nucleophilic handle for a wide array of chemical transformations. In parallel, the carboxylic acid can be modified to generate extensive libraries of novel small molecules for high-throughput screening.
Fine-Tuning ADME Properties
The piperidine motif is known to favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] Its inclusion can enhance aqueous solubility (due to the basic nitrogen) and improve membrane permeability, contributing to better oral bioavailability.[2][4]
Caption: Role of the building block in drug discovery.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the effective use of this compound in standard Fmoc-SPPS workflows.
Protocol: Fmoc Group Deprotection
Principle: The Fmoc group is removed via a base-catalyzed β-elimination reaction. Piperidine acts as the base to abstract the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group and the liberation of the free amine. Excess piperidine also serves to scavenge the reactive dibenzofulvene (DBF) byproduct.[10][12][13]
Caption: Mechanism of Fmoc deprotection by piperidine.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF).
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.
-
Initial Wash: Drain the swelling solvent and wash the resin three times with DMF.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged. Agitate gently (e.g., via nitrogen bubbling or orbital shaking) for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Thorough Washing: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove the DBF-piperidine adduct and residual base. A final wash with DCM can aid in preparing for the next step.
Expert Insight: Incomplete deprotection results in deletion sequences. If you suspect aggregation is hindering the reaction, consider using 20% piperidine in N-Methyl-2-pyrrolidone (NMP) or adding 0.1 M HOBt to the deprotection solution.
Protocol: Amide Bond Coupling
Principle: To form a peptide bond, the carboxylic acid of the incoming this compound must be activated. This is achieved using a coupling reagent, which converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the free amine on the resin.[14] Given the potential for steric hindrance, a potent coupling reagent is recommended.
Comparison of Common Coupling Reagents:
| Reagent | Class | Typical Time | Relative Cost | Key Considerations |
| HATU | Aminium Salt | 30-60 min | High | Highly efficient, low racemization risk. Requires a non-nucleophilic base (e.g., DIPEA).[15] |
| HBTU/HCTU | Aminium Salt | 45-90 min | Medium | Very effective and widely used. HCTU can be slightly faster. Requires a base. |
| DIC/Oxyma | Carbodiimide | 1-4 hours | Low | Cost-effective. OxymaPure is a superior additive to HOBt for suppressing racemization and side reactions.[15][16] |
Materials:
-
Deprotected peptide-resin (with free N-terminal amine)
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF (Peptide synthesis grade)
Procedure:
-
Prepare Resin: Ensure the peptide-resin from the deprotection step (3.1) is washed and ready in the reaction vessel.
-
Prepare Activation Mixture: In a separate, dry glass vial, dissolve this compound and HATU in DMF. Add the DIPEA to this solution. Briefly vortex or swirl to mix. This is the activation step; the solution should be used immediately.
-
Coupling Reaction: Add the activation mixture to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, extending the time or performing a "double coupling" (repeating the procedure) may be necessary.
-
Monitoring (Optional but Recommended): Perform a qualitative Kaiser test on a few resin beads. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) indicates incomplete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
Section 4: Integrated Synthesis Workflow
The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS. The diagram below illustrates one full cycle of chain elongation.
Caption: Iterative workflow for SPPS incorporation.
Conclusion
This compound is a high-value, strategic building block for drug discovery. Its ability to impart conformational constraint, enhance proteolytic stability, and serve as a versatile scaffold for chemical diversification makes it an indispensable tool for medicinal chemists. By leveraging the robust protocols outlined in this guide, researchers can effectively incorporate this moiety to create novel peptides and small molecules with improved therapeutic potential, accelerating the journey from concept to clinic.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- The Role of Piperidine Derivatives in Medicinal Chemistry. Fine Chemical Manufacturer.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
- This compound. ChemicalBook.
- (R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid | 1354752-72-9. J&K Scientific.
- This compound. Chutai Biotechnology.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid. Chem-Impex.
- Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. Benchchem.
- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
- (S)-1-Fmoc-piperidine-3-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Synthesis protocols. Peptideweb.com.
- (PDF) Methods for Removing the Fmoc Group.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wuhanpeptide.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Coupling Reagents. Aapptec Peptides.
- A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 6. This compound - 楚肽生物科技 [apeptides.com]
- 7. (S)-1-Fmoc-piperidine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
Application Note & Protocol: Ensuring Coupling Success for (R)-1-Fmoc-piperidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a detailed guide for monitoring the coupling efficiency of (R)-1-Fmoc-piperidine-3-carboxylic acid, a sterically hindered secondary amino acid, in solid-phase peptide synthesis (SPPS). Due to the unique structural constraints of this building block, standard monitoring protocols are often insufficient, leading to incomplete couplings and the generation of deletion sequences. This guide offers field-proven insights and robust protocols to ensure the successful incorporation of this valuable moiety into peptide chains.
The Challenge: Steric Hindrance and the Inadequacy of Standard Monitoring
This compound presents a significant challenge in SPPS due to the steric hindrance imposed by the piperidine ring. The secondary amine at the N-terminus is less accessible than a primary amine, which can significantly slow down the coupling reaction kinetics.[1][2][3] This necessitates the use of more potent coupling reagents and potentially longer reaction times to drive the reaction to completion.[2][4][5]
A critical aspect of successful SPPS is the ability to accurately monitor the completion of each coupling step.[6][7][8] The most widely used method for this is the Kaiser test, which provides a colorimetric readout for the presence of free primary amines.[9][10][11] However, the Kaiser test is notoriously unreliable for secondary amines, such as the one present in this compound, often yielding false-negative results.[9][11][12] This can mislead the researcher into proceeding with the synthesis before the coupling is complete, resulting in a significant accumulation of deletion impurities that are difficult to remove during purification.
Therefore, a multi-faceted approach combining optimized coupling strategies with appropriate monitoring techniques is essential for the successful incorporation of this and other sterically hindered amino acids.
Recommended Monitoring Protocols for Secondary Amines
Given the limitations of the Kaiser test, alternative qualitative tests are required to reliably detect the presence of unreacted secondary amines on the resin. The two most effective and widely adopted methods are the Chloranil test and the Isatin test.
The Chloranil Test: A Sensitive Indicator for Secondary Amines
The Chloranil test is a highly sensitive method for the detection of secondary amines on the solid support.[13][14][15] It relies on the reaction of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) with the secondary amine in the presence of acetaldehyde to produce a distinct color change on the resin beads.[13][16]
Reagents:
-
Reagent A: 2% (v/v) Acetaldehyde in N,N-Dimethylformamide (DMF)
-
Reagent B: 2% (w/v) Chloranil in DMF
Procedure:
-
Carefully extract a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of Reagent A to the beads.
-
Add 2-3 drops of Reagent B to the beads.
-
Allow the mixture to stand at room temperature for 5-10 minutes.
-
Observe the color of the resin beads.
Interpretation of Results:
| Bead Color | Interpretation | Recommended Action |
| Blue or Greenish-Blue | Incomplete Coupling (Free secondary amine present) | Perform a second coupling. |
| Yellow or Colorless | Complete Coupling (No free secondary amine) | Proceed to the next step (Fmoc deprotection). |
The Isatin Test: A Confirmation Method
The Isatin test is another valuable tool for detecting secondary amines, particularly as a confirmatory test for N-terminal proline and other cyclic secondary amines.[9] It provides a distinct blue color in the presence of unreacted secondary amines.
Reagent:
-
Isatin Solution: Dissolve 1 g of isatin in 50 mL of benzyl alcohol with gentle heating. Add 1 g of Boc-Phe-OH to the solution. This solution is stable for several months when stored in the dark.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with DMF (3 x 1 mL).
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of the isatin solution.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads.
Interpretation of Results:
| Bead Color | Interpretation | Recommended Action |
| Blue | Incomplete Coupling | Perform a second coupling. |
| Yellow or Orange | Complete Coupling | Proceed to the next step. |
Optimized Coupling Strategy for this compound
To maximize the coupling efficiency of this sterically hindered amino acid, a combination of potent activating reagents and optimized reaction conditions is highly recommended.
Choice of Coupling Reagents
Standard carbodiimide-based coupling reagents such as DIC/HOBt may not be sufficiently reactive to achieve complete coupling in a reasonable timeframe.[3] Therefore, the use of more powerful uronium or phosphonium salt-based reagents is advised.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, low racemization.[2] |
| HCTU | Uronium Salt | More cost-effective than HATU with similar reactivity. |
| COMU | Uronium Salt | High reactivity, particularly in alternative solvents.[17] |
Recommended Coupling Protocol
This protocol outlines a robust method for coupling this compound using HATU as the activating agent.
Reagents:
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
DMF (or a suitable alternative solvent like NMP)
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound by dissolving it with HATU in DMF.
-
Add the base (DIPEA or Collidine) to the activation mixture and allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or the use of microwave-assisted synthesis may be beneficial.[1][4]
-
After the coupling, wash the resin thoroughly with DMF.
-
Perform a Chloranil test to monitor the completion of the reaction.
-
If the Chloranil test is positive (blue/green beads), perform a second coupling using fresh reagents.
-
If unreacted amines persist after a second coupling, consider capping the remaining free amines with acetic anhydride to prevent the formation of deletion peptides.[9]
Concluding Remarks
The successful incorporation of sterically hindered amino acids like this compound is achievable with careful planning and execution. By abandoning unreliable methods such as the Kaiser test in favor of more appropriate techniques like the Chloranil test, and by employing robust coupling strategies, researchers can significantly improve the quality and yield of their target peptides. This diligent approach minimizes the formation of difficult-to-remove impurities and ultimately streamlines the downstream purification process, leading to a more efficient and successful synthesis campaign.
References
- Analytical Methods for Solid Phase Peptide Synthesis. (2004). Current Organic Chemistry, 8(3), 205-219. [Link]
- Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766. [Link]
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
- Vojkovsky, T. (2014). A Color Test for the Selective Detection of Secondary Amines on Resin and in Solution.
- Pícharz, M., & Bráse, S. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers. [Link]
- Christensen, T., Eriksson, A., & Thornell, L. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Semantic Scholar. [Link]
- Analytical Methods for Solid Phase Peptide Synthesis. (2025).
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2011). Indian Academy of Sciences. [Link]
- Kaiser Test (Ninhydrin Test). (n.d.).
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3241-3251. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
- SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology, 1146, 3-26. [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). The Journal of Organic Chemistry, 85(24), 15877-15897. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Kaiser Test (Ninhydrin Test) [langene.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. chempep.com [chempep.com]
- 15. [PDF] A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of (R)-1-Fmoc-piperidine-3-carboxylic Acid in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome these synthetic hurdles.
The incorporation of (R)-1-Fmoc-piperidine-3-carboxylic acid, a cyclic β-amino acid, is a known challenge in SPPS. Its rigid structure and the secondary amine present significant steric hindrance, often leading to incomplete coupling reactions and the generation of deletion sequences that complicate purification. This guide provides a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so difficult?
The primary challenge stems from steric hindrance. Unlike standard alpha-amino acids, this building block has a pre-organized, rigid piperidine ring. The N-terminal amine is a secondary amine within this ring system, making it less accessible and less nucleophilic. This steric bulk slows down the rate of acylation significantly, and standard coupling conditions are often insufficient to drive the reaction to completion.[1][2] Furthermore, as the peptide chain elongates on the resin, it can adopt secondary structures or aggregate, further masking the N-terminal amine and exacerbating the coupling problem.[1]
Q2: What are the immediate signs of an incomplete coupling reaction?
The most direct indicators are qualitative colorimetric tests performed on a small sample of the peptide-resin after the coupling step.
-
Kaiser Test: A positive result (dark blue beads and/or solution) indicates the presence of unreacted primary amines. While the N-terminus of the piperidine residue is a secondary amine (which gives a weaker red-brown color), this test is crucial for the preceding residue's coupling. If the previous amino acid was a primary amine and the test is blue, it means the piperidine derivative failed to couple.[3]
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This test is also used for detecting primary amines and will show orange/red-colored resin beads if the coupling has failed.[4]
-
Chloranil Test: This test is useful for detecting secondary amines and will produce a blue color if the N-terminal proline-like piperidine residue is unreacted.[3]
Failure to achieve a negative (clear or yellow) result with these tests strongly suggests the coupling was unsuccessful.
Q3: My monitoring test is positive. Can I just extend the reaction time or double couple with my standard reagents?
Extending the reaction time or performing a second coupling (double coupling) with standard reagents like HBTU/DIPEA is a logical first step and can be effective for moderately difficult couplings.[5] However, for a highly hindered residue like Fmoc-piperidine-carboxylic acid, these measures may still not be sufficient. The reactivity of the activated ester formed by standard reagents may not be high enough to overcome the severe steric barrier.[1][2] If a double coupling fails, it is a clear indication that a more potent activation strategy is required.
Q4: Which coupling reagents are most effective for this type of hindered amino acid?
For sterically demanding couplings, more powerful activating reagents are necessary. The choice of reagent is critical for success.[6]
-
Uronium/Aminium Reagents: Reagents like HATU , HCTU , and especially COMU are highly recommended.[1][5][6][7] HATU generates a highly reactive OAt-ester, which is more potent than the OBt-esters formed by HBTU.[1][6] COMU, a third-generation uronium salt based on OxymaPure, shows excellent efficiency, often superior to HATU, with reduced risk of side reactions and epimerization.[7][8]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. PyAOP, in particular, is very effective for hindered couplings as it also forms the highly reactive OAt-ester.[2]
These reagents generate more reactive intermediates capable of acylating the sterically shielded secondary amine more efficiently than standard carbodiimides (DIC) or HBTU.[1][6]
Systematic Troubleshooting Guide
This guide presents a logical workflow for addressing incomplete coupling, from initial detection to final resolution.
Workflow: From Problem to Solution
Step 1: Confirmation and Initial Response (Double Coupling)
If your initial coupling reaction (typically 1-2 hours) yields a positive colorimetric test, the first course of action is to perform a second coupling.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove by-products.
-
Repeat the coupling protocol using a fresh solution of the Fmoc-piperidine-carboxylic acid, coupling reagent, and base.
-
Allow the reaction to proceed for an additional 2-4 hours.
-
Perform a monitoring test again.[3] If the test is now negative, you can proceed. If it remains positive, a more aggressive strategy is required.
Step 2: Advanced Strategies for Recalcitrant Couplings
If double coupling is insufficient, you must enhance the reaction's chemical potency.
The most impactful change is to switch to a more powerful coupling reagent. Standard reagents like HBTU can be insufficient for hindered residues.[1]
| Reagent | Activating Species | Relative Reactivity | Key Considerations |
| DIC/HOBt | OBt-ester | Standard | Prone to side reactions; often too slow for hindered couplings.[6] |
| HBTU/PyBOP | OBt-ester | Moderate | A good general reagent, but can fail with severe steric hindrance.[1][6] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[1][6] |
| HATU/PyAOP | OAt-ester | Very High | Among the most powerful activators; excellent for hindered and N-methyl amino acids.[1][2][6] |
| COMU | Oxyma-ester | Very High | High reactivity comparable to HATU, with improved safety profile and solubility.[6][7][8] |
Recommendation: Switch to COMU or HATU . These reagents are specifically designed to overcome the challenges posed by sterically hindered and N-methylated amino acids.[6][7]
The solvent plays a crucial role in solvating the growing peptide chain and preventing aggregation, which can block reactive sites.[1][9]
-
Solvent Choice: While DMF is the standard, N-methylpyrrolidone (NMP) has superior solvating properties and can improve outcomes for difficult sequences.[1][10] In extreme cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed.[1][9]
-
Temperature: For non-automated synthesis, allowing the coupling to proceed overnight at room temperature is a safe and effective way to increase reaction completion.[1] Alternatively, microwave-assisted SPPS (MA-SPPS) can dramatically accelerate difficult couplings by using controlled heating, often completing reactions in minutes that would otherwise take hours.[1][11]
Step 3: Capping - The Crucial Final Step
If, after employing advanced strategies, a small population of unreacted amines remains (a faint positive monitoring test), it is critical to "cap" them. Capping permanently blocks these unreacted N-termini, preventing them from reacting in subsequent cycles.
Why is capping important? Without capping, you will generate a deletion peptide sequence (missing the piperidine residue), which often has a similar mass and chromatographic profile to the desired full-length peptide, making purification extremely difficult or impossible.[5]
The standard capping procedure involves treating the resin with a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.[12]
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended after a standard coupling has failed.
-
Resin Preparation: After Fmoc deprotection of the N-terminal amine on the resin, wash thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), COMU (3 eq.), in DMF. Add DIPEA (6 eq.). Allow to pre-activate for 1-2 minutes.[8] Note: The solution will typically turn yellow.
-
Coupling: Add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult cases, allow the reaction to proceed overnight.
-
Monitoring: Remove a small sample of resin, wash thoroughly, and perform a Chloranil or Isatin test to confirm the absence of secondary amines.[3]
-
Washing: Once the reaction is complete, drain the vessel and wash the resin with DMF (5 x 1 min) to prepare for the next cycle.
Protocol 2: Capping with Acetic Anhydride
Perform this protocol if a monitoring test remains positive after a double coupling or a high-efficiency coupling.
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a fresh capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF (e.g., 1:2:7 v/v/v).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of the capping reagents.
-
The resin is now ready for the Fmoc deprotection of the newly coupled piperidine residue.
References
- Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. [Link]
- Foth, S. J., et al. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 20(7), 1265–1272. [Link]
- Reddit r/Chempros. (2022). Solid Phase Peptide Synthesis Help. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Yu, H. M., Chen, S. T., & Wang, K. T. (1992). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 57(18), 4781–4784. [Link]
- Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-538. [Link]
- Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
- Mergler, M., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 11(8), 502-510. [Link]
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 72(23), 8851-8856. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- 2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: (R)-1-Fmoc-piperidine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (R)-1-Fmoc-piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable constrained amino acid into their synthetic workflows. As a non-natural, sterically hindered building block, it can present unique challenges during solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve potential side reactions, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: Diagnosing & Resolving In-Synthesis Issues
This section addresses specific experimental problems you may encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles.
Q1: My mass spectrometry results show a significant deletion peak corresponding to the mass of the piperidine residue. What is the likely cause and how can I fix it?
Observed Problem: Failure to incorporate the this compound residue, leading to a peptide that is missing this specific building block.
Potential Cause: Incomplete or Failed Coupling Reaction
The primary reason for this observation is a failed coupling reaction, which is common for sterically hindered amino acids. The rigid cyclic structure of the piperidine ring impedes the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support.
Causality Explained: Standard coupling conditions, often optimized for natural L-amino acids, may not provide sufficient activation energy or time to overcome the steric barrier presented by this residue. The efficiency of coupling can decrease with the increasing length of the peptide chain, which can aggregate and further reduce the accessibility of the reactive sites.[1][2]
Recommended Solutions & Investigations:
-
Employ a Stronger Coupling Reagent: Switch from standard reagents like DIC/HOBt to more potent uronium or phosphonium salt-based activators known to be effective for hindered couplings.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly reactive and generally effective.
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers good coupling efficiency and suppresses racemization.[4]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Provides superior racemization suppression compared to HOBt-based reagents.[4]
-
-
Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated Fmoc-amino acid and coupling reagents. Allow this second coupling to proceed for the same duration as the first. This straightforwardly increases the reaction time and concentration of reagents, driving the reaction closer to completion.
-
Increase Reaction Temperature: For particularly difficult couplings, increasing the temperature can enhance reaction kinetics. This is often achieved using a microwave peptide synthesizer. However, be aware that elevated temperatures can potentially increase the risk of other side reactions, such as racemization.[3]
-
Optimize the Base: The base used during coupling can influence the outcome. For sterically hindered residues, a hindered, weaker base may be beneficial. If racemization is also a concern, consider replacing DIPEA with 2,4,6-collidine.[5]
Q2: I'm observing a persistent impurity with a mass corresponding to the dipeptide of the piperidine residue and the subsequent amino acid, cleaved from the resin. Why is this happening?
Observed Problem: Formation of a cyclic dipeptide, known as a diketopiperazine (DKP), which results in chain termination and cleavage from the resin.
Potential Cause: Diketopiperazine (DKP) Formation
DKP formation is a well-documented side reaction in SPPS, particularly after the deprotection of the second amino acid in the sequence.[6] The free N-terminal amine of the dipeptide attacks the ester linkage connecting the peptide to the resin, leading to intramolecular cyclization and release of the DKP. This reaction is highly sequence-dependent and is catalyzed by the base used for Fmoc deprotection (e.g., piperidine).[7][8]
Causality Explained: Sequences containing secondary amino acids like proline are especially prone to DKP formation.[9] While (R)-1-piperidine-3-carboxylic acid is a β-amino acid, its cyclic nature and the presence of the secondary amine in the ring after incorporation can influence the peptide backbone conformation in a way that facilitates this intramolecular attack. The reaction is most likely to occur after the Fmoc group is removed from the amino acid that was coupled after the piperidine residue.
Diagram: Mechanism of Diketopiperazine (DKP) Formation
Caption: A decision-making workflow for troubleshooting common side reactions.
References
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Scientific Reports. [Link]
- Packman, L. C. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. [Link]
- GenScript. Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. [Link]
- Giraud, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Packman, L. C. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Semantic Scholar. [Link]
- Zhang, L., et al. (2022).
- Zhang, L., et al. (2022).
- Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
- Mesa Labs. SPPS Tips For Success Handout. [Link]
- Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
- Galanis, A. S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Zhang, L., et al. (2022).
- Albericio, F., et al. (2021). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]
- AAPPTec.
- Wade, J. D., & Tregear, G. W. (Eds.). (2000). Methods for Removing the Fmoc Group.
- Bofill, J. M., et al. (2018).
- Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Subirós-Funosas, R., et al. (2017).
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. mesalabs.com [mesalabs.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc Deprotection of (R)-1-Fmoc-piperidine-3-carboxylic acid
Welcome to our dedicated technical support guide for troubleshooting the challenging Fmoc deprotection of (R)-1-Fmoc-piperidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating this valuable building block into their synthetic workflows. My goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your research.
Introduction: The Challenge of Deprotecting a Cyclic Amino Acid Analog
This compound is an increasingly important scaffold in medicinal chemistry. However, its structure presents unique challenges for the standard Fmoc deprotection protocols typically used in solid-phase peptide synthesis (SPPS). The secondary amine within the piperidine ring, once deprotected, can influence the local chemical environment, and the cyclic nature of the molecule can impose steric constraints not typically seen with linear amino acids. This can lead to incomplete deprotection, unwanted side reactions, and ultimately, lower yields and purity of your target molecule.
This guide is structured to help you diagnose and resolve these common issues through a series of targeted troubleshooting questions and detailed experimental protocols.
Troubleshooting Guide: Addressing Common Issues
Question 1: I'm observing incomplete Fmoc deprotection with my standard 20% piperidine in DMF protocol. What are the likely causes and how can I resolve this?
Probable Causes:
-
Steric Hindrance: The rigid, chair-like conformation of the piperidine ring can sterically hinder the approach of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) group.[1]
-
Aggregation: While less common than with long peptide chains, aggregation of the substrate on the solid support can still occur, limiting reagent access.
-
Sub-optimal Reagents: Degradation of the piperidine or DMF solvent can reduce the efficiency of the deprotection reaction.
Solutions:
-
Extend Reaction Time and/or Increase Temperature: A simple first step is to increase the deprotection time or modestly increase the reaction temperature. Monitor the reaction progress carefully to avoid potential side reactions.
-
Employ a Stronger, Less Hindered Base Cocktail: Standard piperidine may not be sufficiently basic or may be too sterically bulky to efficiently deprotect this substrate. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a nucleophilic scavenger like piperazine is often more effective for sterically hindered residues. DBU is a non-nucleophilic, stronger base that facilitates the initial proton abstraction, while piperazine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[2]
Table 1: Comparison of Deprotection Reagents
Reagent Cocktail Concentration Typical Reaction Time Key Advantages Piperidine in DMF 20% (v/v) 10-20 min Standard, well-established DBU/Piperazine in DMF/NMP 2% DBU, 5% Piperazine 5-10 min Faster, more effective for hindered systems -
Optimize the Solvent: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can help to disrupt aggregation, improving reagent access to the reaction site.[3]
Experimental Protocol: DBU/Piperazine Mediated Fmoc Deprotection
-
Resin Swelling: Swell the resin-bound substrate in DMF or NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.
-
First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin. Agitate for 3-5 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the DBU/piperazine solution. Agitate for another 3-5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of the deprotection reagents and the DBF-piperazine adduct.
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test will show dark blue beads, indicating free primary amines).
Workflow for DBU/Piperazine Deprotection
Caption: Workflow for DBU/Piperazine Fmoc Deprotection.
Question 2: I'm observing a significant side product that I suspect is a diketopiperazine. Why is this happening and what can I do to prevent it?
Probable Cause:
Diketopiperazine (DKP) formation is a known side reaction in SPPS, particularly when dealing with secondary amino acids like proline and its analogs.[4] The deprotected secondary amine of the piperidine ring can undergo an intramolecular cyclization with the activated carboxyl group of the subsequent amino acid, leading to the formation of a stable six-membered DKP ring and cleavage from the resin.
Solutions:
-
Use a Milder Deprotection Reagent: Piperazine is known to cause less base-induced side reactions compared to piperidine.[5][6] A solution of 20% piperazine in DMF, often with an additive like 0.1M 1-hydroxybenzotriazole (HOBt) to further suppress side reactions, can be effective.[5]
-
Optimize Coupling Conditions:
-
Use a less reactive coupling reagent: Reagents like diisopropylcarbodiimide (DIC) with HOBt are generally less prone to promoting DKP formation than highly reactive phosphonium- or uranium-based reagents.
-
In situ neutralization: Perform the coupling reaction immediately after the deprotection and washing steps without a separate neutralization step. This minimizes the time the free secondary amine is exposed.
-
-
Incorporate a "Difficult Coupling" Protocol: For the subsequent amino acid coupling, use a protocol designed to be rapid and efficient to outcompete the intramolecular cyclization. This may involve pre-activation of the incoming amino acid and using a higher concentration of reagents.
Workflow for Minimizing DKP Formation
Caption: Workflow to Minimize Diketopiperazine Formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more difficult to deprotect than a standard amino acid?
The primary reason lies in its structure as a cyclic secondary amine. The rigid conformation can create steric hindrance around the Fmoc group. Furthermore, the presence of the piperidine nitrogen can influence the reactivity of the molecule in ways not observed with simple aliphatic or aromatic amino acids.
Q2: Can I use 4-methylpiperidine as a direct replacement for piperidine?
Yes, 4-methylpiperidine is often used as a less-toxic and non-controlled alternative to piperidine and generally exhibits similar deprotection efficiency.[3][7] However, if you are already experiencing difficulties with piperidine, a simple substitution may not be sufficient to overcome the underlying issues of steric hindrance or aggregation.
Q3: What is the role of the dibenzofulvene (DBF) scavenger?
Fmoc deprotection proceeds via a β-elimination mechanism, which liberates the highly reactive dibenzofulvene (DBF) molecule.[3][7][8] If not trapped, DBF can react with the newly deprotected amine or other nucleophiles, leading to unwanted side products. Secondary amines like piperidine and piperazine act as "scavengers" by reacting with DBF to form a stable, soluble adduct that is easily washed away.[8][9]
Q4: Are there any non-basic methods for Fmoc deprotection?
While the vast majority of Fmoc deprotection protocols rely on basic conditions, some alternative methods have been explored, such as using fluoride ions or catalytic hydrogenation. However, these are not standard techniques in SPPS and may require significant optimization and may not be compatible with other protecting groups on your molecule. For most applications, optimizing the base/solvent system is the most practical approach.
References
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. [Link]
- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
- Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- In situ Fmoc removal. Green Chemistry.
- Methods for Removing the Fmoc Group.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. Benchchem.
- (PDF) Methods for Removing the Fmoc Group.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- What is the best method to deprotect Fmoc in solution phase?.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
Optimizing Piperidine Concentration for Fmoc Deprotection: A Technical Support Guide
Answering the user's request to create a technical support center for optimizing piperidine concentration for Fmoc deprotection.
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing piperidine concentration for Nα-Fmoc deprotection. Here, we will address common challenges, offer troubleshooting strategies, and explain the causality behind experimental choices to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine for Fmoc deprotection and why?
A1: The most commonly used concentration for Fmoc deprotection is 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[1][2][3][4] This concentration represents a balance between reaction efficiency and the minimization of side reactions. A 20% solution provides a sufficiently high concentration of the secondary amine to rapidly abstract the acidic proton on the fluorenyl group and to act as an effective scavenger for the dibenzofulvene (DBF) byproduct, thus driving the deprotection reaction to completion.[5][6][7][8] While higher concentrations can accelerate deprotection, they may also increase the risk of base-mediated side reactions.[5] Conversely, concentrations lower than 20%, such as 5%, may require longer reaction times to achieve complete deprotection.[6][9][10]
Q2: Can you explain the mechanism of Fmoc deprotection by piperidine?
A2: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5][7] The process occurs in two main steps:
-
Proton Abstraction: Piperidine, a secondary amine base, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[5][11][12]
-
β-Elimination: This initial deprotonation leads to a cascade of electron rearrangement, resulting in the elimination of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the N-terminal amine of the peptide.[5][7] The excess piperidine in the reaction mixture then serves a crucial secondary role as a scavenger, trapping the electrophilic DBF to form a stable piperidine-DBF adduct.[5][6][8] This prevents DBF from reacting with the newly deprotected peptide amine, which would otherwise lead to chain termination.[13]
Q3: What are the most common side reactions associated with piperidine-mediated Fmoc deprotection?
A3: While generally effective, piperidine can induce several undesirable side reactions, particularly in sensitive sequences:
-
Aspartimide Formation: This is a significant issue in sequences containing aspartic acid (Asp). The backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[5][14][15]
-
Diketopiperazine (DKP) Formation: This occurs via the cyclization of the N-terminal dipeptide, which results in its cleavage from the resin and a loss of yield. This side reaction is particularly problematic for sequences containing proline at the second position (Xxx-Pro).[9][15]
-
Racemization: The basic conditions can lead to the epimerization of optically active amino acids, especially at the C-terminus or for residues like cysteine and histidine.[15]
Troubleshooting Guide: Incomplete Fmoc Deprotection
Incomplete deprotection is a common issue that leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[16] This significantly complicates purification and reduces the overall yield.
Step 1: Confirming Incomplete Deprotection
Before optimizing conditions, it is crucial to confirm that Fmoc removal is indeed incomplete. Several analytical methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test to detect free primary amines on the resin.[1][17] A negative result (yellow or colorless beads) after the deprotection step strongly suggests that the Fmoc group has not been removed.[1][16][17] A positive result (blue/purple beads) indicates the presence of free amines, signifying successful Fmoc removal.[1][17]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-DBF adduct, which has a characteristic maximum absorbance around 301 nm.[1][16] The extent of Fmoc removal can be quantified using the Beer-Lambert law.[1][18] A lower than expected absorbance indicates incomplete deprotection.[17]
-
HPLC & Mass Spectrometry (MS): This is the most definitive method. Analysis of a small, cleaved sample of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass analysis will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[16][17]
Step 2: Identifying and Addressing the Root Cause
Once incomplete deprotection is confirmed, use the following workflow to diagnose and resolve the issue.
Causality and Optimization Strategies:
-
Deprotection Reagent Issues:
-
Cause: Piperidine can degrade over time. An incorrectly prepared solution will have a lower effective concentration of the base.
-
Solution: Always use fresh, high-quality piperidine to prepare the deprotection solution.[1] Verify the concentration by ensuring accurate measurements.
-
-
Insufficient Reaction Time or Temperature:
-
Cause: Standard deprotection times (e.g., 10-20 minutes) may be insufficient for "difficult" sequences, especially those prone to aggregation or steric hindrance.[1][16][19] Low ambient temperatures can also slow down the reaction kinetics.[1]
-
Solution: A common and effective first step is to perform a "double deprotection," where the standard deprotection step is repeated with a fresh solution of 20% piperidine/DMF.[17] For particularly stubborn sequences, extending the duration of each deprotection step can be beneficial.
-
-
Peptide Sequence-Related Issues:
-
Cause:
-
Steric Hindrance: Bulky, β-branched amino acids (e.g., Threonine, Valine, Isoleucine) can physically block piperidine from accessing the Fmoc group.[17]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can physically block reagent access.[17][19]
-
-
Solutions:
-
Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can often disrupt secondary structures and improve reagent accessibility.[1]
-
Stronger Base: For very difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[1][8] A common cocktail is 2% DBU in DMF.[1] Note that DBU is non-nucleophilic and will not scavenge DBF, so a small amount of a secondary amine is sometimes included in the cocktail.[8]
-
-
Data Presentation: Piperidine Concentration vs. Deprotection Time
The relationship between piperidine concentration and the time required for complete deprotection is critical for optimization.
| Piperidine Conc. (% v/v in DMF) | Typical Deprotection Time (min) | Relative Rate | Key Considerations |
| 20-30% | 5-20[3][4] | Fast | Industry Standard. Good balance of speed and safety.[1][2] |
| 5-10% | >20[6][10] | Moderate | May require extended times. Potentially reduces side reactions like DKP formation.[9][10] |
| <5% | Highly variable, can be >60[6] | Slow | Not generally recommended due to very long reaction times and risk of incomplete deprotection. |
| >30% | <10[3] | Very Fast | Increased risk of base-mediated side reactions (e.g., aspartimide formation, racemization).[5][15] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[16]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 10-15 minutes.[16]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.[16]
-
Drain and Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.
Protocol 2: Kaiser Test for Primary Amines
This protocol provides a method to qualitatively assess the success of the deprotection step.[16]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[16]
Procedure:
-
Sample Collection: After the final DMF wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[16]
-
Observe Color:
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of Fmoc group removal.[1][18]
-
Sample Collection: After the Fmoc deprotection step, collect the entire volume of the piperidine wash solution containing the cleaved Fmoc group in a volumetric flask of a known volume.
-
Dilution: Dilute the solution to the mark with fresh DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, using DMF as a blank.[1][16]
-
Calculation: Calculate the concentration of the DBF-piperidine adduct using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) is approximately 7800 M⁻¹cm⁻¹.[6] This allows for the calculation of resin loading or confirmation of complete deprotection.
References
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Threonine Residues.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection of His(Boc) residues.
- YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- UCI Department of Chemistry.
- Royal Society of Chemistry. (2021).
- Bentham Science Publishers. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.
- European Peptide Society. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
- Royal Society of Chemistry. (2021).
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- PubMed. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis.
- ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- National Institutes of Health. (2016).
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- ACS Publications. (2022).
- Royal Society of Chemistry. (2019). In situ Fmoc removal.
- ACS Publications. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- AAPPTec. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer Nature Experiments. Fmoc Test Protocols and Methods.
- PubMed. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- National Institutes of Health. (2017). Greening the synthesis of peptide therapeutics: an industrial perspective.
- BenchChem. (2025).
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- MDPI. (2016).
- ResearchGate. (2002). (PDF) Methods for Removing the Fmoc Group.
- ResearchGate. (2021).
- ResearchGate. (2016).
- Università di Bologna. (2021).
- Springer. (2006). Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. mdpi.com [mdpi.com]
- 13. chempep.com [chempep.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing Piperidine-3-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, piperidine-3-carboxylic acid (P3C). This guide is designed to provide in-depth, field-proven insights into the complex issue of peptide aggregation. We will move beyond simple protocols to explore the causal mechanisms behind aggregation and equip you with the knowledge to troubleshoot and control your experiments effectively.
Section 1: Frequently Asked Questions - The "Why" Behind P3C-Peptide Aggregation
This section addresses the fundamental questions researchers face when encountering unexpected aggregation with P3C-containing peptides.
Q1: I incorporated piperidine-3-carboxylic acid to prevent aggregation. Why is my peptide still aggregating?
This is a common and insightful question. The rationale is sound: cyclic amino acids like proline are well-known "beta-sheet breakers" that introduce conformational kinks into a peptide backbone, disrupting the extended structures necessary for fibrillar aggregation.[1][2] However, the aggregation of a peptide is a complex interplay of its overall sequence and environment.[3] If you are observing aggregation, consider these possibilities:
-
Overpowering Aggregation-Prone Regions (APRs): A single P3C residue may not be sufficient to counteract long sequences of hydrophobic (Val, Ile, Leu) or aromatic (Phe, Tyr, Trp) amino acids elsewhere in the peptide.[4][5] These regions can act as powerful "hot spots" for self-assembly, driving aggregation through hydrophobic collapse or π-π stacking.[6]
-
Non-β-Sheet Aggregation: Your peptide may be forming amorphous aggregates rather than structured amyloid-like fibrils.[7] This type of aggregation is often driven by non-specific hydrophobic interactions and is less dependent on the formation of β-sheets, making the disruptive effect of P3C less relevant.
-
Synthesis vs. Solution Context: Aggregation can occur under two distinct conditions:
-
During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation occurs when growing peptide chains, tethered to the solid support, interact via intermolecular hydrogen bonding, leading to incomplete reactions.[1][8]
-
In Solution: Post-purification aggregation is governed by the intrinsic physicochemical properties of the peptide in a specific solvent environment (pH, ionic strength, concentration).[3]
-
-
Stereochemistry of P3C: The specific stereoisomer of piperidine-3-carboxylic acid—(R) or (S)—will dictate a unique backbone dihedral angle, which could unexpectedly favor a conformation that is still permissive to aggregation, depending on the neighboring residues.
Q2: What are the primary molecular forces driving the aggregation of my P3C-peptide?
Peptide aggregation is a multifaceted process governed by a delicate balance of forces. The final state, whether soluble monomer or insoluble aggregate, is determined by the sum of these interactions.
| Driving Force | Mechanism | Key Amino Acids Involved |
| Hydrophobic Interactions | The primary driving force. Non-polar side chains are expelled from the aqueous environment, leading to the collapse and association of peptide chains to minimize their exposure to water.[3] | Val, Leu, Ile, Ala, Met, Phe, Trp |
| Intermolecular H-Bonding | The peptide backbone amides and carbonyls form extensive hydrogen bond networks, which are the defining feature of the cross-β structure in amyloid fibrils.[1] | All (backbone) |
| π-π Stacking | The aromatic rings of certain side chains stack on top of each other, creating strong, non-covalent interactions that stabilize the aggregated structure.[4][6] | Phe, Tyr, Trp, His |
| Electrostatic Interactions | Attractive or repulsive forces between charged residues. Aggregation is often favored when the net charge of the peptide is low (i.e., at or near its isoelectric point, pI). Repulsion between like charges at pH values away from the pI can prevent aggregation.[4][9] | Asp, Glu, Lys, Arg, His |
Q3: Can I use prediction software to determine if my P3C-peptide sequence will aggregate?
Several computational tools exist to predict aggregation-prone regions (APRs) based on physicochemical properties. However, you must proceed with caution.
Key Consideration: Standard aggregation prediction algorithms are trained and parameterized almost exclusively on the 20 natural amino acids.[3] They do not have parameters for non-natural residues like piperidine-3-carboxylic acid.
Recommended Approach:
-
Perform an Estimation: For a preliminary assessment, substitute the P3C residue in your sequence with Proline (Pro) and submit the modified sequence to a prediction server like TANGO or AGGRESCAN. This provides a rough estimate of the sequence's intrinsic propensity to aggregate, assuming P3C behaves similarly to Proline in disrupting β-sheets.
-
Interpret with Expertise: Use the prediction as a guide, not a definitive answer. If the algorithm predicts strong APRs elsewhere in your sequence, this should be considered a high-risk factor that may override the local, structure-breaking effect of the P3C residue.[3]
Section 2: Troubleshooting Guide - From Synthesis to Solution
This section provides actionable steps to diagnose and solve aggregation problems, whether they arise during synthesis or in solution.
Part A: Issues During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: You observe a shrinking resin bed, failed or "false negative" ninhydrin tests, and HPLC/MS analysis of a test cleavage reveals multiple deletion sequences or a truncated primary product.[5]
Underlying Cause: The growing peptide chains are collapsing and self-associating on the resin via intermolecular hydrogen bonds. This physically blocks reagents from accessing the N-terminus for deprotection and coupling reactions.[1]
Caption: Decision tree for troubleshooting on-resin peptide aggregation during SPPS.
Protocol: On-Resin Aggregation Rescue with Elevated Temperature
This protocol aims to disrupt the secondary structures causing on-resin aggregation.
Objective: To improve coupling and deprotection efficiency for a difficult sequence.
Materials:
-
Peptide synthesizer with temperature control or a heating block for manual synthesis.
-
Standard SPPS reagents (Fmoc-amino acids, coupling reagents like HBTU/HATU, piperidine in DMF).
Procedure:
-
Initial Assessment: Before modifying the temperature, run a standard coupling cycle and confirm failure using a quantitative ninhydrin test.
-
Elevate Temperature: Increase the temperature of the reaction vessel to 60°C.
-
Deprotection: Perform the Fmoc-deprotection step at 60°C. Note that reaction times may be significantly shorter; monitor carefully to avoid side reactions like aspartimide formation.[1]
-
Coupling: Perform the subsequent amino acid coupling at 60°C. Double coupling may still be necessary, but efficiency should be markedly improved.
-
Cooling: After the difficult region has been synthesized, consider returning to room temperature for the remainder of the synthesis to minimize potential side reactions.
-
Verification: After completing the synthesis, perform a test cleavage of a small amount of resin and analyze the crude product by HPLC and Mass Spectrometry to confirm the integrity of the desired peptide.[5]
Causality: Elevating the temperature provides thermal energy to disrupt the stable intermolecular hydrogen bonds that form the core of the aggregated structures, making the peptide N-terminus more accessible to reagents.[10]
Part B: Issues in Solution (Post-Purification)
Symptoms: Your purified, lyophilized peptide fails to dissolve, or it dissolves initially but precipitates out of solution over hours or days. You observe a cloudy suspension or visible particulates.
Underlying Cause: The intrinsic properties of the peptide (hydrophobicity, charge, etc.) favor the aggregated state over the soluble, monomeric state in your chosen solvent system.[3][7]
Sources
- 1. peptide.com [peptide.com]
- 2. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Racemization of (R)-1-Fmoc-piperidine-3-carboxylic Acid During Activation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights into a critical challenge encountered during solid-phase peptide synthesis (SPPS): the racemization of (R)-1-Fmoc-piperidine-3-carboxylic acid during the carboxyl group activation step. Maintaining the stereochemical integrity of this valuable building block is paramount for the synthesis of structurally defined and biologically active peptides.
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions to mitigate epimerization and ensure the highest quality of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for this compound?
Racemization is the process that converts a single, pure enantiomer—in this case, the (R)-isomer—into an equilibrium mixture of both the (R) and (S) enantiomers.[1][2] In peptide synthesis, the incorporation of even a small amount of the incorrect (S)-isomer results in a diastereomeric peptide impurity. This impurity often has different physicochemical properties and, more importantly, can exhibit drastically altered biological activity, receptor binding affinity, or enzymatic degradation profiles.[1] Such impurities are notoriously difficult to separate from the target peptide, complicating purification and compromising the final product's therapeutic efficacy and safety.[1]
Q2: What is the primary chemical mechanism leading to the racemization of this specific amino acid analog?
Unlike standard α-amino acids, which predominantly racemize through the formation of a 5(4H)-oxazolone intermediate, this compound, a β-amino acid analog, racemizes via a different pathway.[1] The key step is the direct abstraction of the proton on the chiral center (the C3 carbon of the piperidine ring) by a base.
This process, known as enolization, is facilitated by two factors:
-
Carboxyl Group Activation: The activation of the carboxylic acid (e.g., by a coupling reagent) significantly increases the acidity of the adjacent C-H bond.
-
Presence of a Base: An organic base in the reaction mixture can then abstract this acidic proton, forming a planar, achiral enolate intermediate.[1][3]
Once this planar intermediate is formed, the stereochemical information is lost. Subsequent protonation during the reaction can occur from either face of the enolate, leading to a mixture of both the original (R)-isomer and the undesired (S)-isomer.[1]
Caption: Racemization of β-amino acids via direct enolization.
Q3: Which experimental conditions are known to accelerate racemization?
Several factors can significantly increase the rate and extent of racemization during the coupling step:
-
Base Selection: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are major contributors to racemization as they readily abstract the α-proton.[3][4]
-
Coupling Reagent: Highly potent coupling reagents, particularly uronium/aminium salts without additives, can over-activate the carboxylic acid, making the C3 proton more susceptible to abstraction.[2][5]
-
Temperature: Elevated temperatures increase the rates of both coupling and racemization.[1][6] Microwave-assisted synthesis, while efficient, can exacerbate racemization if the temperature is not carefully controlled.[6][7]
-
Pre-activation Time: Allowing the activated amino acid to sit in solution for an extended period before adding it to the resin provides more opportunity for the base to cause racemization.[2]
-
Solvent Polarity: Polar aprotic solvents like Dimethylformamide (DMF) can promote the formation of racemization-prone intermediates.[8]
Q4: How can I detect and quantify the extent of racemization in my final peptide?
The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[9] This technique requires hydrolyzing the final peptide to break it down into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can be separated and quantified on a standard reverse-phase HPLC system. This allows for the precise determination of the (R)- to (S)-isomer ratio.[9]
Troubleshooting Guide: High Levels of (S)-Isomer Detected
Primary Issue: Analysis of your synthetic peptide reveals a significant diastereomeric impurity, indicating that racemization of the this compound residue has occurred.
This guide provides a logical workflow to diagnose the root cause and implement corrective actions to preserve stereochemical integrity in subsequent syntheses.
Caption: A logical workflow for troubleshooting high racemization levels.
Optimization Strategies
1. Re-evaluate Your Coupling Cocktail
The combination of coupling reagent, base, and additives is the most critical factor in controlling racemization.[4]
Base Selection: The basicity and steric hindrance of the base used for activation are crucial.[3][10] Strong bases accelerate the abstraction of the C3 proton, leading to higher rates of enolization and racemization.
| Base | Type | pKa (Conjugate Acid) | Racemization Risk | Recommendation |
| DIPEA (Diisopropylethylamine) | Strong, Hindered | ~10.7 | High | Avoid if possible, especially for sensitive residues. |
| NMM (N-Methylmorpholine) | Weaker | ~7.4 | Moderate | A better alternative to DIPEA.[8] |
| 2,4,6-Collidine | Weak, Highly Hindered | ~7.4 | Low | An excellent choice for suppressing racemization.[6] |
Coupling Reagents and Additives: The goal is to form a reactive ester that is stable enough to resist intramolecular side reactions but reactive enough to couple efficiently. Additives are essential when using carbodiimides.[4][5]
| Reagent Class | Example | Additive | Racemization Risk | Comments |
| Carbodiimide | DIC, EDC | None | Very High | Never use a carbodiimide without an additive.[5] |
| DIC, EDC | HOBt | Moderate | HOBt suppresses racemization but can be less effective than newer additives.[11] | |
| DIC, EDC | Oxyma, HOAt | Low | Oxyma and HOAt are highly effective at forming stable active esters and suppressing racemization.[4][12] | |
| Onium Salt | HBTU, HATU | (Internal) | Moderate-High | Very fast and efficient but can increase racemization risk, especially with strong bases.[12][13] |
| Onium Salt | COMU | (Internal) | Low-Moderate | Generally considered one of the best onium salts for minimizing racemization.[8] |
Recommendation: For sensitive couplings involving this compound, the combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a robust, cost-effective, and low-racemization choice.[12]
2. Optimize Reaction Conditions
-
Lower the Temperature: Perform both the activation and coupling steps at 0°C.[8] While this may slightly slow the reaction rate, it disproportionately reduces the rate of racemization.
-
Minimize Pre-activation Time: The longer the activated acid exists as a reactive intermediate in the presence of a base, the greater the extent of racemization. Add the base to the amino acid/coupling reagent solution and immediately transfer the mixture to the resin-bound peptide.
Recommended Experimental Protocols
Protocol A: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize epimerization during the incorporation of this compound.
Reagents:
-
Resin-bound peptide with a free N-terminus
-
This compound (3 equivalents)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents)
-
NMM (N-Methylmorpholine) (6 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin three times with DMF.
-
Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Activation: Cool the amino acid solution to 0°C in an ice bath. Add DIC (3 eq.) to the solution and allow it to pre-activate for 2 minutes.
-
Coupling: Add NMM (6 eq.) to the activated amino acid solution. Immediately transfer the entire solution to the vessel containing the swelled resin.
-
Reaction: Agitate the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines) to confirm the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Protocol B: Chiral HPLC Analysis for Racemization Assessment
This protocol outlines the sample preparation for quantifying the (R)/(S) ratio of the piperidine-3-carboxylic acid residue post-synthesis.
Procedure:
-
Peptide Cleavage and Hydrolysis:
-
Cleave a small sample (1-2 mg) of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Hydrolyze the dried peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Lyophilize the hydrolysate to remove the acid completely.[9]
-
-
Derivatization (Marfey's Method):
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction to room temperature and neutralize with 2N HCl.
-
Evaporate the solution to dryness and redissolve in the mobile phase for HPLC analysis.[9]
-
-
HPLC Analysis:
-
Analyze the derivatized sample using a standard C18 reverse-phase column.
-
The L-Ala derivatized (R)- and (S)-piperidine-3-carboxylic acids will appear as two distinct, separable diastereomeric peaks.
-
Integrate the peak areas to determine the precise ratio of the (S)-isomer to the (R)-isomer, thus quantifying the extent of racemization.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem Technical Support.
- BenchChem. (2025). Strategies to minimize racemization when using Fmoc-Gln(Dod)-OH. BenchChem Technical Support.
- Gong, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Library.
- BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem Technical Support.
- Gong, K., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling [ResearchGate image]. ResearchGate.
- HighFine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. HighFine blog.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8.
- Zakir, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7581.
- Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704.
- BenchChem. (2025). Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties. BenchChem Technical Support.
- Velez, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5691.
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
- Steiner, A., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis [Request PDF]. ResearchGate.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Library.
- Chem-Impex International, Inc. (n.d.). (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid. Product Page.
- Sabatino, G., et al. (2021).
- Fields, G. B. (1997). Methods for Removing the Fmoc Group [PDF]. Methods in Molecular Biology, vol. 73.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Bâcle, B. (2007). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 61(5), 256-261.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Epimerisation in Peptide Synthesis [mdpi.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Purity of Peptides with Piperidine Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge: low purity in the synthesis and purification of peptides containing piperidine scaffolds. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you with robust, scientifically-grounded solutions.
FAQs and Troubleshooting Guides
Section 1: Synthesis-Related Impurities
Question 1: My final peptide product shows a mass addition of +51 Da, particularly when a C-terminal cysteine is present. What is causing this?
Answer:
This mass shift strongly indicates the formation of a 3-(1-Piperidinyl)alanine side product.[1] This occurs in Fmoc-based solid-phase peptide synthesis (SPPS) when the peptide contains a C-terminal cysteine. The basic conditions of piperidine-mediated Fmoc deprotection can catalyze the elimination of the protected sulfhydryl group on the cysteine, forming a dehydroalanine intermediate. This reactive intermediate then readily undergoes a Michael addition with piperidine from the deprotection solution.[1]
Causality & Expert Insight: The electron-withdrawing nature of the adjacent carbonyl group makes the β-proton of cysteine susceptible to abstraction under basic conditions, initiating the elimination. The subsequent addition of piperidine is rapid and often irreversible.
Troubleshooting Protocol:
-
Protecting Group Strategy: Utilize a sterically bulky protecting group for the cysteine side chain, such as trityl (Trt). The bulkiness of the Trt group hinders the initial base-catalyzed elimination, thereby minimizing the formation of the dehydroalanine intermediate.[1]
-
Resin Choice: Consider amidating the C-terminus of the peptide instead of having a free acid. This can sometimes alter the local electronic environment and reduce the propensity for this side reaction.
-
Alternative Deprotection: In some contexts, exploring alternative, less nucleophilic bases for Fmoc deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), might be considered, though DBU can introduce other side reactions like aspartimide formation.[2]
Question 2: I'm observing significant aspartimide formation in my Asp-Gly or Asp-Ser sequences. How is piperidine involved and how can I prevent this?
Answer:
Aspartimide formation is a well-known side reaction in Fmoc SPPS, particularly prevalent in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[1] The process is initiated by the repeated exposure to the piperidine base used for Fmoc deprotection. The piperidine can abstract a proton from the backbone amide nitrogen of the residue following aspartic acid, which then attacks the side-chain ester of the Asp residue to form a five-membered succinimide ring (the aspartimide). This ring can then be opened by piperidine to form piperidide adducts, or by water to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[1]
Causality & Expert Insight: The susceptibility of these sequences is due to the lack of steric hindrance around the backbone amide, making proton abstraction by piperidine more favorable.
Troubleshooting Protocol:
-
Additive in Deprotection Solution: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. HOBt acts as a proton source, which helps to protonate the intermediate anion and suppress the cyclization reaction that leads to aspartimide formation.[1]
-
Backbone Protection: Incorporate a backbone-protecting group on the nitrogen of the amino acid preceding the aspartic acid. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) sterically hinder the cyclization.[1]
-
Use of Dimer Amino Acids: Employ pre-formed dipeptide building blocks (e.g., Fmoc-Asp(OMpe)-Gly-OH) where the side chain is protected with a less reactive group, which can reduce the risk during synthesis.
-
Alternative Bases: Consider using piperazine instead of piperidine for deprotection, as it has been shown to cause fewer base-induced side reactions, including aspartimide formation.[3]
Question 3: My synthesis of a dipeptide with a C-terminal proline is failing, resulting in very low yield. What is the likely cause?
Answer:
This is a classic case of diketopiperazine formation. This side reaction is especially common at the dipeptide stage in Fmoc-based synthesis, particularly when proline is one of the first two residues.[1] After the Fmoc group is removed from the second amino acid, the newly freed N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered cyclic dipeptide (diketopiperazine), which is then cleaved from the resin.[1]
Causality & Expert Insight: The unique cyclic structure of proline introduces a "kink" in the peptide backbone that pre-organizes the dipeptide into a conformation highly favorable for this intramolecular cyclization.
Troubleshooting Protocol:
-
Resin Selection: The most effective solution is to use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-chlorotrityl group effectively inhibits the intramolecular cyclization reaction.[1]
-
Coupling Strategy: Couple the third amino acid immediately after deprotecting the second. Minimizing the time the free N-terminal amine of the dipeptide is exposed reduces the opportunity for cyclization.
-
Protecting Group Strategy: If using Boc chemistry, employ in situ neutralization protocols to suppress diketopiperazine formation.[1]
Section 2: Purification and Solubility Challenges
Question 4: My crude peptide containing a piperidine scaffold shows poor solubility in aqueous buffers, making HPLC purification difficult. How can I improve its solubility?
Answer:
Poor aqueous solubility is a frequent challenge with peptides that have a high degree of lipophilicity, even with the presence of a basic piperidine moiety.[4] The overall character of the peptide dictates its solubility.
Causality & Expert Insight: The piperidine nitrogen has a pKa of around 11.2.[5] At neutral or basic pH, it is in its neutral, free base form, which is less water-soluble. By lowering the pH, the nitrogen becomes protonated, forming a positively charged piperidinium ion, which significantly enhances aqueous solubility.[5]
Troubleshooting & Optimization Workflow
Caption: Workflow for addressing solubility issues.
Detailed Protocols:
-
pH Adjustment: Prepare initial sample solutions in a buffer with a pH of 3-4 using dilute formic acid or HCl.[5] For HPLC, the standard mobile phase additive of 0.1% trifluoroacetic acid (TFA) serves this purpose well, ensuring the piperidine is protonated.[6]
-
Co-solvents: If pH adjustment is insufficient, dissolve the crude peptide in a minimal amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous mobile phase.[4][5] Be cautious, as high concentrations of DMSO can affect peak shape and retention time.
-
Advanced Techniques: For highly intractable peptides, complexation with cyclodextrins can be explored to form inclusion complexes with enhanced aqueous solubility, particularly for analytical purposes.[5][7]
Question 5: I am observing peptide aggregation during synthesis and purification, leading to low yields and broad, poorly resolved HPLC peaks. What strategies can I employ to mitigate this?
Answer:
Peptide aggregation is driven by the formation of intermolecular hydrogen bonds between peptide backbones, creating β-sheet-like structures that are insoluble.[1] This is a common issue, especially in longer or more hydrophobic sequences.
Causality & Expert Insight: During SPPS, aggregation can lead to incomplete deprotection and coupling reactions.[2] In solution, aggregation reduces solubility and makes chromatographic purification extremely challenging. The key is to disrupt the hydrogen bonding network.
Mitigation Strategies
| Strategy | Application Point | Mechanism of Action & Rationale |
| Chaotropic Salts | During Synthesis | Add salts like LiCl or KSCN to washes or coupling mixtures. These ions disrupt water structure and interfere with hydrogen bonding, breaking up aggregates. |
| Special Solvents | During Synthesis | Switch to N-methylpyrrolidone (NMP) or add DMSO to the synthesis solvent.[1] These polar aprotic solvents are better at solvating the peptide chains and disrupting aggregation. |
| Elevated Temperature | During Synthesis | Coupling at a higher temperature (e.g., using microwave synthesis) can provide enough energy to overcome the activation barrier for coupling in aggregated regions.[1] |
| Backbone Protection | During Synthesis | Incorporate Hmb or Dmb protecting groups every 6-7 residues.[1] These bulky groups physically prevent the peptide chains from getting close enough to form hydrogen bonds. |
| Pseudoprolines | During Synthesis | Insert pseudoproline dipeptides at Ser or Thr residues. These derivatives introduce a "kink" in the backbone, disrupting the formation of regular secondary structures that lead to aggregation.[1] |
| pH and Co-solvents | During Purification | As discussed in Q4, using low pH and organic co-solvents can disrupt aggregation by increasing electrostatic repulsion (protonation) and improving solvation. |
Section 3: Analytical & Quality Control
Question 6: How can I confirm the identity of impurities and accurately assess the purity of my final peptide product?
Answer:
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for peptide purity assessment and impurity identification.[8][9]
Causality & Expert Insight: HPLC separates the target peptide from its impurities based on physicochemical properties (typically hydrophobicity in reversed-phase HPLC). MS provides precise mass information, allowing for the identification of deletion sequences, products of side reactions (e.g., oxidation, deamidation), and piperidine adducts.[10]
Analytical Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a persistent challenge in Fmoc-based SPPS: aspartimide formation. Our goal is to equip you with the expert knowledge and practical protocols necessary to diagnose, mitigate, and ultimately prevent this problematic side reaction, ensuring the integrity and yield of your synthetic peptides.
Understanding the Problem: A Foundational Overview
Aspartimide formation is a notorious intramolecular side reaction that occurs during Fmoc-SPPS, particularly during the basic conditions required for Fmoc-group removal.[1] The process involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain β-carboxyl group of the Asp residue.[1][2][3] This reaction forms a five-membered succinimide ring, the aspartimide intermediate.[1]
This intermediate is highly problematic because it can lead to several undesirable outcomes:
-
Formation of Byproducts: The aspartimide ring is susceptible to nucleophilic attack by the base used for Fmoc deprotection (e.g., piperidine) or residual water. This ring-opening results in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[1][2][3][4]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the formation and subsequent opening of the aspartimide ring, leading to the incorporation of D-Asp residues.[1][3]
-
Chain Termination: In some cases, the N-terminal amino group of a peptide can attack the aspartimide intermediate, leading to the formation of a piperazine-2,5-dione (a type of diketopiperazine), which terminates the peptide chain.[5][6]
-
Purification Challenges: These byproducts, particularly the β-peptide and D-isomer, often have very similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult and significantly reducing the final yield.[1][2][3]
The propensity for aspartimide formation is heavily influenced by several factors, including the peptide sequence, the choice of base for Fmoc deprotection, temperature, and the protecting group on the Asp side chain.[2][4]
Visualizing the Mechanism
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent rearrangement to α- and β-peptides.
Caption: Decision workflow for using Dmb backbone protection.
Key Consideration: While extremely effective, coupling onto the Dmb-protected secondary amine can be slower than usual. [7]Ensure adequate coupling times and monitor the reaction completion carefully.
Strategy 4: Novel and Complete Suppression Strategies
For the most challenging syntheses, novel protecting groups that completely mask the carboxylic acid functionality have been developed.
Q8: Are there any newer methods that guarantee complete suppression of aspartimide formation?
A8: Yes, non-ester-based protecting groups offer a way to completely prevent the side reaction. One such example is the cyanosulfurylide (CSY) group. [8][9]This method masks the carboxylic acid with a stable C-C bond, making intramolecular cyclization impossible. [8][9][10]The CSY group is stable to standard SPPS conditions and is removed at the end of the synthesis using an electrophilic halogen source, like N-chlorosuccinimide (NCS). [8][10] Caution: While this method is powerful, the deprotection conditions (NCS) can lead to side reactions with sensitive residues like Cys, Met, Trp, and Tyr. [8]Careful optimization is required.
Summary and Recommendations
| Strategy | Approach | Pros | Cons | Best For |
| Modified Deprotection | Use weaker base (piperazine) or add HOBt/Oxyma to piperidine. | Simple to implement, low cost. | May not be sufficient for highly prone sequences. | Moderately sensitive sequences. |
| Bulky Side-Chain PGs | Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH. | Highly effective at reducing the side reaction. | Higher cost of specialized amino acids. | Difficult sequences where modified deprotection is not enough. |
| Backbone Protection | Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. | Completely eliminates aspartimide formation. | Highest cost, potentially slower coupling onto the Dmb-Gly residue. | Extremely sensitive sequences, especially Asp-Gly, where purity is paramount. |
| Novel Masking Groups | Use Cyanosulfurylide (CSY) protected Asp. | Completely suppresses aspartimide formation. | Deprotection can cause side reactions with other residues. | Specialized applications requiring absolute prevention and where other residues are compatible. |
By understanding the mechanism of aspartimide formation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your challenging peptide syntheses. For further assistance, please do not hesitate to contact our technical support team.
References
- Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
- Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage.com. [Link]
- Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
- ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Mergler, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. [Link]
- Lauer, J. L., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. [Link]
- Mergler, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. PubMed. [Link]
- Iris Biotech GmbH. (n.d.).
- ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. [Link]
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
- ResearchGate. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.com. [Link]
- Nair, S. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?.
- ResearchGate. (2020). (PDF) How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc Deprotection Strategies to Minimize Side Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical Fmoc deprotection step. Our focus is on providing effective alternatives to the standard piperidine protocol to help you mitigate common side reactions and enhance the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during Fmoc deprotection and offer scientifically-grounded solutions.
Q1: I'm observing significant aspartimide formation in my peptide, especially at Asp-Gly or Asp-Ser sequences. What is causing this, and how can I prevent it?
A1: Understanding and Mitigating Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, initiated by the base used for deprotection.[1][2][3][4] The process involves the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid residue, which then attacks the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring.[2][3] This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective racemized products.[2][4] These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic behavior.[4]
Troubleshooting Strategies:
-
Switch to a Milder Base: Piperazine is a less basic alternative to piperidine (pKa of 9.73 vs. 11.1 for piperidine) and has been shown to significantly reduce the rate of aspartimide formation.[1][5][6][7]
-
Use Additives: The addition of an acidic additive to your deprotection solution can help suppress aspartimide formation. For instance, a solution of piperazine containing 0.1 M 1-hydroxybenzotriazole (HOBt) has been shown to be effective.[1][8] Similarly, supplementing a piperazine/DBU mixture with 1% formic acid can also minimize this side reaction.[9][10]
-
Employ Sterically Hindered Protecting Groups: Using a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can sterically hinder the cyclization reaction.[4][11]
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the aspartic acid can completely prevent aspartimide formation.[1][12]
Q2: My peptide synthesis is suffering from low yield due to deletion sequences, particularly with long or aggregated peptides. Could my deprotection step be the cause?
A2: Addressing Incomplete Deprotection and Deletion Sequences
Yes, incomplete Fmoc deprotection is a primary cause of deletion sequences, where one or more amino acids are missing from the final peptide.[9][10] This is particularly problematic for "difficult sequences" that are prone to aggregation on the solid support, hindering reagent access.[10][13] The standard 20% piperidine in DMF may not be sufficiently potent to drive the deprotection to completion in these cases.
Troubleshooting Strategies:
-
Increase Deprotection Time or Temperature: A simple first step is to extend the deprotection time or perform the deprotection at a slightly elevated temperature, although this can increase the risk of other side reactions.
-
Utilize a Stronger Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[13][14][15] It is often used in concentrations of 2-5% in DMF. However, DBU alone does not scavenge the dibenzofulvene (DBF) byproduct, which can lead to other side reactions.[14][15]
-
DBU/Piperidine or DBU/Piperazine Cocktails: To address the DBF scavenging issue, DBU is often used in combination with a nucleophilic amine. A common formulation is 2% DBU and 2% piperidine in DMF.[14][15] An even more rapid and safer alternative is a mixture of piperazine and DBU (e.g., 5% piperazine with 2% DBU), which has been shown to rival piperidine in speed while reducing deletion products.[9][10]
Q3: I am concerned about the regulatory status and toxicity of piperidine. What are some viable and equally effective alternatives?
A3: Effective and Safer Alternatives to Piperidine
Concerns over the handling, toxicity, and regulatory control of piperidine have driven the development of several effective alternatives.[5][16][17]
Recommended Alternatives:
-
4-Methylpiperidine (4-MP): This derivative is fully equivalent to piperidine in its ability to remove the Fmoc group and does not face the same regulatory restrictions.[17][18][19] It can be used as a direct replacement for piperidine in a 20% solution in DMF.[16]
-
Piperazine: As mentioned, piperazine is a milder and safer alternative.[9][10] While it is a slower deprotecting agent on its own, its efficacy can be significantly boosted by the addition of DBU without compromising its favorable safety profile.[9][10]
-
3-(Diethylamino)propylamine (DEAPA): DEAPA has been identified as a greener alternative to piperidine that can minimize side products like diastereoisomers and aspartimide-containing derivatives.[20]
Comparative Performance of Fmoc Deprotection Reagents
The choice of deprotection reagent is critical and often sequence-dependent.[16] The following table summarizes the performance of common deprotection cocktails.
| Reagent(s) | Typical Concentration | Deprotection Time | Key Advantages | Potential Side Reactions/Considerations |
| Piperidine | 20% in DMF | 5-20 min | Well-established, effective for most sequences. | Can cause significant aspartimide formation and racemization, especially with sensitive sequences.[16] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Equivalent performance to piperidine, not a controlled substance.[17][19] | Similar side reaction profile to piperidine. |
| Piperazine | 5-10% in DMF | 10-30 min | Reduced aspartimide formation, safer.[1][9] | Slower deprotection kinetics. |
| DBU | 2-5% in DMF | 1-5 min | Very rapid deprotection, effective for difficult sequences.[13][14] | Does not scavenge DBF, can catalyze aspartimide formation.[14][15] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 min | Rapid and efficient deprotection, safer than piperidine, reduced deletion sequences.[9][10] | Addition of 1% formic acid recommended for aspartimide-prone sequences.[9][10] |
| DEAPA | 10% in NOP | 10-15 min | Greener alternative, minimizes diastereoisomers and aspartimide formation.[20] | May require optimization for different sequences. |
Experimental Protocols
Standard Piperidine Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[16]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes.
-
Drain: Drain the deprotection solution.
-
Wash: Wash the resin thoroughly with DMF (3-5 times).
Piperazine/DBU Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, add 1% (v/v) formic acid.[9][10]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[16]
-
Drain: Drain the deprotection solution.
-
Wash: Wash the resin thoroughly with DMF (3-5 times).
Visualizing the Chemistry
Fmoc Deprotection Mechanism
The removal of the Fmoc group proceeds via a β-elimination mechanism.
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Aspartimide Formation Side Reaction
A visual representation of how aspartimide formation occurs.
Caption: The mechanism of base-catalyzed aspartimide formation.
Decision Tree for Selecting a Deprotection Reagent
A logical workflow to guide your choice of deprotection base.
Caption: A decision-making guide for choosing the right Fmoc deprotection agent.
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7346-7354. [Link]
- RSC Publishing. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. [Link]
- Sheppard, R. C., et al. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5136. [Link]
- Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Hachmann, J., & Lebl, M. (2006). Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar. [Link]
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
- de la Torre, B. G., & Albericio, F. (2020).
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(2), 107-111. [Link]
- Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 41(29), 5329-5333. [Link]
- Aapptec. (n.d.).
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Collins, J. M., & Collins, M. A. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Andersen, H. F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14139-14149. [Link]
- van der Heijden, G. P. L., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(49), 12447-12463. [Link]
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
- van der Heijden, G. P. L., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
- Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. [Link]
- Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933. [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Item - Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent - Deakin University - Figshare [dro.deakin.edu.au]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Fmoc Removal Efficiency through Solvent Polarity
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the critical role of solvent polarity in the efficiency of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their peptide synthesis workflows.
Understanding the Core Principle: The Role of the Solvent in Fmoc Deprotection
The removal of the Fmoc protecting group is a crucial step in the iterative cycle of peptide chain elongation.[1] This process is a base-catalyzed β-elimination reaction.[2][3] The solvent plays a multifaceted role in this reaction, directly impacting its rate and completeness.
The mechanism proceeds in two key steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[1]
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[1]
The solvent's primary functions are to:
-
Swell the Resin: The solvent must effectively swell the solid support, typically polystyrene-based resins, to allow the deprotection reagent to access the growing peptide chain.[4][5]
-
Solubilize Reagents: It must dissolve the base (e.g., piperidine) and the Fmoc-protected peptide.
-
Stabilize Intermediates: The polarity of the solvent can influence the stability of the charged intermediates formed during the reaction, thereby affecting the reaction kinetics.
The deprotection reaction is generally faster and more efficient in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane (DCM).[6][7][8][9] These polar solvents are effective at solvating the ionic intermediates and facilitating the removal of the Fmoc group.[6]
Frequently Asked Questions (FAQs)
Q1: Why is DMF the most commonly used solvent for Fmoc deprotection?
A1: DMF is widely used due to its excellent ability to swell common SPPS resins, its high polarity which promotes the Fmoc deprotection reaction, and its capacity to dissolve both the protected peptide and the piperidine base.[6][10] However, it's important to note that DMF can degrade over time to form dimethylamine, which can cause premature Fmoc removal.[10]
Q2: Can I use a less polar solvent for Fmoc deprotection to save costs?
A2: While it may be tempting, using a less polar solvent like dichloromethane (DCM) will significantly slow down the deprotection reaction.[6][7][8][9] This can lead to incomplete Fmoc removal, resulting in deletion sequences in your final peptide product. In general, a high solvent polarity is essential for efficient Fmoc removal using piperidine.[11]
Q3: Are there "greener" alternatives to DMF and NMP?
A3: Yes, the field of green chemistry is actively exploring more sustainable solvents for SPPS.[4][12] Some promising alternatives that have been investigated for the Fmoc deprotection step include γ-valerolactone (GVL), 2-methyltetrahydrofuran (2-MeTHF), and N-butylpyrrolidinone (NBP).[4] The efficiency of these solvents can vary depending on the specific peptide sequence and resin used.[13]
Q4: How does solvent polarity affect the scavenging of dibenzofulvene (DBF)?
A4: The secondary amine used for deprotection, such as piperidine, also acts as a scavenger for the reactive DBF intermediate.[1] This prevents DBF from reacting with the newly liberated amine, which would terminate the peptide chain.[11] Polar aprotic solvents facilitate the formation of the stable DBF-piperidine adduct, which is easily washed away.[14]
Q5: My peptide is prone to aggregation. How can solvent choice help?
A5: Peptide aggregation during synthesis can hinder reagent access and lead to incomplete deprotection.[7][15] Using a more polar solvent system or solvent mixtures can help to disrupt secondary structures and improve solvation of the growing peptide chain. In some cases, the addition of chaotropic agents or switching to a solvent like NMP, which is a better solvent for disrupting interchain aggregation than DMF, can be beneficial.[6]
Troubleshooting Guide: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc group is a frequent challenge in SPPS, leading to truncated peptide sequences and purification difficulties.[16] This guide provides a systematic approach to diagnosing and resolving this issue, with a focus on the role of the solvent.
Step 1: Confirming Incomplete Deprotection
Before making any changes to your protocol, it is essential to confirm that incomplete deprotection is indeed the issue.
-
Kaiser Test: This is a rapid and sensitive qualitative test for the presence of primary amines.[17] A negative (yellow) or faint blue result after the deprotection step indicates incomplete Fmoc removal.[17]
-
UV-Vis Spectrophotometry: Monitor the UV absorbance of the deprotection solution at approximately 301 nm.[17] The dibenzofulvene-piperidine adduct has a strong absorbance at this wavelength, and a lower-than-expected reading suggests incomplete deprotection.
Step 2: Evaluating Standard Reagents and Conditions
The most common culprits for incomplete deprotection are often related to the reagents themselves.
-
Reagent Quality: Ensure that the piperidine and the solvent (e.g., DMF) are fresh and of high quality. Piperidine can degrade over time, and DMF can contain impurities like dimethylamine that can affect the reaction.[10]
-
Concentration: The standard concentration for Fmoc deprotection is 20% piperidine in DMF.[3] Verify that your deprotection solution is prepared correctly.
-
Reaction Time: While standard protocols often suggest short deprotection times, "difficult" sequences or those prone to aggregation may require longer reaction times.[15]
Step 3: Optimizing the Solvent System
If the issue persists after verifying your reagents and standard conditions, the next step is to modify the solvent environment.
-
Switch to a More Polar Solvent: If you are using DMF, consider switching to NMP. NMP is more polar than DMF and can be more effective at disrupting peptide aggregation.[7][10]
-
Explore Greener Alternatives: For researchers interested in sustainable chemistry, this is an opportune moment to test a greener solvent. Solvents like γ-valerolactone (GVL) have shown promise as effective replacements for DMF in the Fmoc removal step.[12][13]
-
Utilize Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of resin swelling and deprotection efficiency. For instance, mixtures of DMSO and ethyl acetate have been explored to expand the solvent polarity space.[11]
Experimental Protocol: Comparative Solvent Analysis for Fmoc Deprotection
This protocol allows for a systematic evaluation of different solvents for their efficiency in Fmoc removal.
-
Resin Preparation: Swell your peptide-resin in the respective solvents to be tested (e.g., DMF, NMP, GVL) for at least 30 minutes.
-
Deprotection: Treat aliquots of the resin with a 20% piperidine solution in each of the chosen solvents for a fixed period (e.g., 2 x 10 minutes).
-
Monitoring: After each deprotection cycle, collect the supernatant and measure the absorbance at ~301 nm using a UV-Vis spectrophotometer to quantify the release of the DBF-piperidine adduct.
-
Qualitative Analysis: Perform a Kaiser test on a small sample of the resin from each reaction to qualitatively assess the presence of free amines.[17]
-
Analysis: Compare the quantitative (UV-Vis) and qualitative (Kaiser test) data to determine the most efficient solvent system for your specific peptide sequence.
Data Summary: Relative Polarity and Performance of Common Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Performance in Fmoc Deprotection | Key Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent | Industry standard; can degrade to form dimethylamine.[10] |
| N-Methylpyrrolidone (NMP) | 32.2 | Excellent | More polar than DMF; better at disrupting aggregation.[7][10] |
| γ-Valerolactone (GVL) | 37.9 | Good to Excellent | A promising "green" alternative to DMF.[12][13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.97 | Moderate to Good | A greener ether-based solvent; may require longer deprotection times.[4][13] |
| Dichloromethane (DCM) | 8.93 | Poor | Significantly slower deprotection rates compared to polar aprotic solvents.[6][7][8][9] |
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
- Luna, O., et al. (2016).
- Lund, M. A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry.
- Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development.
- BenchChem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis. BenchChem.
- BenchChem. (n.d.). Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)
- BenchChem. (n.d.). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem.
- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.).
- Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025, November). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (2025, December 18). Deprotection. Wordpress.
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.).
- Albericio, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- (2025, August 10). Methods for Removing the Fmoc Group.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Wang, S. S., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Obeng, E. M. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal?
- de la Torre, B. G., & Albericio, F. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc.
- de la Torre, B. G., & Albericio, F. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. redalyc.org [redalyc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance with (R)-1-Fmoc-piperidine-3-carboxylic acid
Welcome to the technical support center for (R)-1-Fmoc-piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the unique challenges posed by the steric hindrance of this valuable building block in peptide synthesis.
Introduction
This compound is a crucial chiral building block in medicinal chemistry, offering a constrained piperidine scaffold that is prevalent in many bioactive molecules.[1] Its incorporation into peptide chains, however, can be challenging due to the significant steric bulk presented by the Fmoc-protected piperidine ring. This guide provides practical, field-proven insights to overcome these hurdles and ensure successful synthesis outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Low or Incomplete Coupling Efficiency
Question: I am observing a weak or positive Kaiser test after the coupling step with this compound, indicating incomplete reaction. What should I do?
Root Cause Analysis: The primary reason for poor coupling efficiency is the steric hindrance of the piperidine ring, which slows down the reaction rate and can prevent the coupling from going to completion with standard reagents.[2]
Solutions:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2] It is highly recommended to switch to more potent in-situ activating reagents.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive OAt or OBt esters that can effectively overcome the steric barrier. HATU is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.
-
COMU: This newer generation uronium salt incorporates the Oxyma Pure leaving group, offering comparable efficiency to HATU with improved safety and solubility profiles.[3]
-
-
Optimize Reaction Conditions:
-
Extended Coupling Time: For sterically hindered residues, increasing the coupling time from the standard 1-2 hours to overnight can significantly improve yields.[2]
-
Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of the activated amino acid should be performed.[2]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can dramatically accelerate slow coupling reactions by providing controlled heating, driving difficult couplings to completion in a much shorter timeframe.[2]
-
-
Solvent Selection: The choice of solvent is critical for solvating the peptide-resin complex and ensuring the accessibility of the reactive sites.[2]
-
NMP over DMF: N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for challenging sequences.[2]
-
Solvent Mixtures: For particularly problematic couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can enhance solvation and improve reaction efficiency.[2]
-
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for at least 2 hours. For this specific amino acid, extending the initial coupling time to 4 hours is a good starting point.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Second Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.[4]
Issue 2: Difficulty in Fmoc Deprotection
Question: The Fmoc deprotection of the piperidine nitrogen seems sluggish, or I am observing side reactions. How can I improve this step?
Root Cause Analysis: While the Fmoc group is designed for facile removal with a mild base, steric hindrance around the nitrogen atom can sometimes slow down the deprotection reaction.[5][6] Additionally, prolonged exposure to basic conditions can lead to side reactions, especially with sensitive residues elsewhere in the peptide sequence.
Solutions:
-
Standard Deprotection Conditions: The standard deprotection cocktail of 20% piperidine in DMF is typically effective.[7] The mechanism involves base-mediated β-elimination to yield dibenzofulvene, which is scavenged by excess piperidine.[5][8]
-
Extended Deprotection Time: For sterically hindered residues, you may need to increase the deprotection time. A common protocol is a 20-minute treatment.[9] Monitoring the release of the dibenzofulvene-piperidine adduct by UV spectroscopy can help determine the optimal deprotection time.[10]
-
Alternative Bases: While piperidine is the standard, other bases have been explored. For instance, 3-(diethylamino)propylamine (DEAPA) has been identified as a viable, greener alternative.[11] However, for routine synthesis, optimizing the conditions with piperidine is usually sufficient.
Workflow for Coupling and Deprotection of this compound
Caption: Iterative workflow for coupling and deprotection.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
For routine synthesis, HATU is an excellent first choice due to its high reactivity and proven efficacy with sterically hindered amino acids. If cost is a concern, HBTU or HCTU are also very effective, though slightly less potent than HATU. For extremely challenging couplings where even these reagents fail, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a powerful, albeit more complex, alternative.[2][3][12]
Q2: Can I use standard Fmoc deprotection conditions (20% piperidine in DMF)?
Yes, in most cases, standard conditions are sufficient. However, due to the steric hindrance, it is advisable to ensure a sufficient reaction time (e.g., 20 minutes) and to perform thorough washing steps afterwards to completely remove the piperidine and the dibenzofulvene adduct.[4][9]
Q3: Are there any specific side reactions to be aware of when using this amino acid?
The primary concern is incomplete coupling. Other potential side reactions are generally those common to all peptide synthesis, such as racemization or aspartimide formation if Asp residues are present elsewhere in the sequence.[13][14] The use of high-purity reagents and optimized conditions helps to minimize these issues. The risk of racemization with this specific building block is generally low due to the nature of the alpha-carbon.
Q4: How does the steric hindrance of this compound compare to other common hindered amino acids like Aib (α-aminoisobutyric acid)?
While both are sterically demanding, the nature of the hindrance is different. Aib has two methyl groups directly on the alpha-carbon, making it extremely hindered. This compound's hindrance comes from the bulky, conformationally restricted piperidine ring. In practice, both require potent coupling reagents, but the strategies for Aib, such as using acyl fluorides, are often considered the gold standard for the most extreme cases of steric hindrance.[3]
Q5: What analytical methods are recommended for characterizing peptides containing this residue?
Standard methods such as analytical Reverse-Phase HPLC (RP-HPLC) for purity assessment and Electrospray Ionization Mass Spectrometry (ESI-MS) for identity confirmation are essential.[9] Due to the constrained nature of the piperidine ring, you might observe slight changes in the peptide's retention time on HPLC compared to a more flexible analogue.
Data Summary: Coupling Reagent Performance
The following table provides a qualitative summary of the effectiveness of different coupling reagents for sterically hindered amino acids.
| Coupling Reagent Class | Examples | Relative Reactivity | Comments |
| Carbodiimides | DCC, DIC | Low | Generally insufficient for this amino acid; requires an additive like HOBt or Oxyma.[3] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU | High | Effective for many hindered couplings; byproducts are soluble.[3] |
| Aminium/Uronium (HOAt-based) | HATU | Very High | Often the reagent of choice; HOAt leaving group provides anchimeric assistance. |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Comparable to HATU with a better safety profile (non-explosive leaving group).[3] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Highly efficient, but phosphonium-based reagents may have lower solution stability. |
| Acyl Fluoride Forming | TFFH | Extremely High | Used for the most challenging cases of steric hindrance.[3][12] |
Decision Logic for Troubleshooting Low Coupling Yield
Caption: Troubleshooting decision tree for low coupling yield.
References
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2266–2270.
- Dunås, F., Flegel, M., & Kuttan, A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11134–11139.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Celis, M. A., Feliu, L., & Planas, M. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(2), 174.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Galanis, A. S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Paight, E. S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
- Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research.
- Wierzbicka, K., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials.
- Rehman, A. U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Fmac-Piperidine Linkage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the nuances of the Fmoc-piperidine linkage, a critical, yet often overlooked, aspect of Fmoc-based SPPS. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to ensure the stability of this linkage and the overall success of your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "Fmoc-piperidine linkage," and why is its stability a concern?
The term "Fmoc-piperidine linkage" is a common shorthand in the lab, but it's more accurate to talk about the dibenzofulvene-piperidine adduct. This adduct is formed during the Nα-Fmoc deprotection step in SPPS. The process, driven by a base (typically piperidine), proceeds through a β-elimination mechanism.[1] This reaction cleaves the Fmoc group and liberates a highly reactive electrophile called dibenzofulvene (DBF).[2][3][4]
To prevent this reactive DBF from causing unwanted side reactions, such as alkylating the newly freed N-terminal amine or other nucleophilic side chains (like tryptophan), the excess piperidine in the deprotection solution acts as a scavenger.[5][6] It traps the DBF through a Michael-type addition, forming the stable dibenzofulvene-piperidine adduct.[7]
The "stability" concern arises not from the adduct breaking down, but from the initial efficiency of its formation. If the DBF is not trapped efficiently, it can lead to the formation of impurities, permanently capping the peptide chain and reducing the final yield of the desired product.[5][6]
Mechanism of Fmoc Deprotection and Adduct Formation
Q2: What are the primary factors that influence the efficiency of DBF scavenging and adduct stability?
Several factors are critical for ensuring the reactive DBF intermediate is efficiently scavenged:
-
Base Concentration and Type: A standard concentration of 20% piperidine in DMF is typically sufficient to act as both the deprotection agent and an effective scavenger.[1][8] While stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for difficult sequences, they are not nucleophilic enough to trap DBF, necessitating the inclusion of a separate scavenger.[9]
-
Solvent Polarity: The deprotection reaction and subsequent scavenging are more efficient in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (DCM).[2][10]
-
Reaction Time and Temperature: Insufficient reaction time can lead to incomplete deprotection, while excessively long exposure to basic conditions can promote side reactions like aspartimide formation, especially in sensitive sequences.[11][12] Standard protocols often use two treatments (e.g., 2 x 10 minutes) to ensure complete removal.[11]
Q3: Can the dibenzofulvene-piperidine adduct cause problems later in the synthesis?
Once formed, the DBF-piperidine adduct is generally stable and soluble in the DMF wash solution, allowing for its easy removal from the resin.[7] The primary issues are not caused by the adduct itself, but by the failure to form it efficiently, which leaves reactive DBF in the system. The UV absorbance of this adduct (around 301-312 nm) is a valuable tool for monitoring the completeness of the deprotection step in real-time on automated synthesizers.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Incomplete Fmoc Deprotection Detected
You perform a Kaiser test (ninhydrin test) after the deprotection step, and the resin beads remain yellow or colorless, indicating the presence of a protected N-terminal amine.[8][13]
Potential Causes & Solutions
| Potential Cause | Underlying Science | Recommended Action & Protocol |
| Degraded/Improper Reagent | Piperidine can degrade over time through oxidation. Incorrect concentration (standard is 20% v/v in DMF) reduces the molar excess of base needed to drive the reaction.[8] | Action: Prepare a fresh deprotection solution using high-quality, recently opened piperidine. Verify concentration calculations. |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that physically block the piperidine from accessing the N-terminal Fmoc group. This is common in hydrophobic sequences.[13][14] | Action 1: Increase Deprotection Time/Temperature. Extend the deprotection time (e.g., from 2x10 min to 2x20 min).[11] If aggregation is severe, consider performing the deprotection at an elevated temperature (e.g., 35-50°C) to disrupt secondary structures.[11]Action 2: Use a Stronger Base Cocktail. For very difficult sequences, switch to a more potent deprotection reagent. A common alternative is 2% DBU / 2% Piperidine in DMF. DBU is a stronger, non-nucleophilic base that can overcome steric hindrance, while the piperidine acts as the DBF scavenger. |
| Steric Hindrance | Bulky amino acids (e.g., Val, Ile) adjacent to the Fmoc-protected residue can sterically hinder the approach of the piperidine base.[8] | Action: Extend Deprotection Time. Similar to aggregation issues, increasing the reaction time provides more opportunities for the base to access the sterically hindered site. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for diagnosing and solving incomplete Fmoc deprotection.
Problem 2: Appearance of Deletion Sequences or Capped Peptides in Final Analysis
Your final HPLC/Mass Spectrometry analysis reveals significant peaks corresponding to peptides missing one or more amino acids (deletion) or peptides that have stopped growing prematurely.
Potential Causes & Solutions
-
Cause: Inefficient DBF Scavenging. If deprotection occurs but the liberated DBF is not immediately trapped by piperidine, it can react with the newly freed N-terminal amine of the growing peptide chain. This forms a stable DBF-peptide adduct, effectively "capping" the chain and preventing further elongation.
-
Solution: Ensure Proper Reagent Stoichiometry and Quality. This issue directly highlights the importance of the scavenging role of piperidine. Always use a sufficient concentration (20% is standard) of high-quality piperidine. Inadequate scavenging is more likely if the piperidine has degraded or if the concentration is too low.
-
Cause: Alkylation of Nucleophilic Side Chains. Tryptophan is particularly susceptible to alkylation by DBF. This modification can sometimes be difficult to distinguish from a simple deletion sequence by mass alone without careful fragmentation analysis.
-
Solution: Use Protected Tryptophan and Scavengers. The most effective way to prevent this side reaction is to use Fmoc-Trp(Boc)-OH during synthesis.[15] The Boc group protects the indole side chain from electrophilic attack by DBF. During the final cleavage from the resin with trifluoroacetic acid (TFA), scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) should be included in the cleavage cocktail to quench carbocations and prevent modification.[15][16]
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 10 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 with a fresh aliquot of the 20% piperidine solution to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove the DBF-piperidine adduct and excess piperidine.
Protocol 2: The Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test is essential for confirming the success of the deprotection step.[8]
Reagents:
-
Solution A: 1 mL of 0.1M KCN in water diluted into 49 mL of pyridine.
-
Solution B: 2.5 g of ninhydrin in 50 mL of n-butanol.
-
Solution C: 40 g of phenol in 10 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).
-
Heat the tube at 110-120°C for 3-5 minutes.
-
Observe the color:
References
- Luna, O., et al. (2016).
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
- Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. (2023). Taylor & Francis Online. [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Denton, E. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). Semantic Scholar. [Link]
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1994). PubMed. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000).
- 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019). Royal Society of Chemistry. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2019). The Royal Society of Chemistry. [Link]
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. (2021).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development. [Link]
- Advances in Fmoc solid-phase peptide synthesis. (2012). PMC. [Link]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2009). Redalyc. [Link]
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2019). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. [Link]
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]
- Methods for Removing the Fmoc Group. (2000).
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (2021).
- A convenient and scaleable procedure for removing the Fmoc group in solution. (2016).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. (2019). eScholarship.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. redalyc.org [redalyc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. biotage.com [biotage.com]
Validation & Comparative
A Scientist's Guide to Chiral Piperidine Scaffolds: A Comparative Analysis of (R)- and (S)-1-Fmoc-piperidine-3-carboxylic Acid
In the landscape of modern drug discovery and peptide chemistry, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are at the heart of this principle. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is a prime example where stereochemistry dictates therapeutic outcomes.[1][2] This guide provides an in-depth comparison of two such enantiomeric building blocks: (R)-1-Fmoc-piperidine-3-carboxylic acid and (S)-1-Fmoc-piperidine-3-carboxylic acid, offering researchers the foundational knowledge and practical data required for their effective application.
The Centrality of Chirality: The Case of the Piperidine Scaffold
The piperidine heterocycle is a privileged structure in medicinal chemistry, valued for its conformational flexibility and ability to engage in critical intermolecular interactions within biological systems.[1] Introducing a chiral center, as in the 3-carboxylic acid derivatives, transforms this simple scaffold into a powerful tool for designing molecules with highly specific functions. The (R) and (S) enantiomers can exhibit profoundly different pharmacological activities, metabolic profiles, and toxicities. This divergence arises from the stereospecific nature of biological receptors, enzymes, and other protein targets, which themselves are chiral.[2][3] One enantiomer may bind with high affinity to a target receptor, eliciting a desired therapeutic response, while its mirror image may be inactive or, in some cases, bind to an entirely different target, leading to off-target effects.[3]
Therefore, the choice between the (R) and (S) form of 1-Fmoc-piperidine-3-carboxylic acid is a critical design decision in the synthesis of peptidomimetics, constrained peptides, and small molecule inhibitors.[1][4]
Caption: The Principle of Chirality.
Head-to-Head Comparison: Physicochemical Properties
While chemically identical in an achiral environment, the (R) and (S) enantiomers are distinguished by their interaction with plane-polarized light, a property known as optical activity. This is a fundamental parameter for confirming the enantiomeric purity of a sample. Other physical properties are generally identical.
| Property | This compound | (S)-1-Fmoc-piperidine-3-carboxylic acid | Reference(s) |
| CAS Number | 193693-67-3 | 215346-61-7 | [5] |
| Molecular Formula | C₂₁H₂₁NO₄ | C₂₁H₂₁NO₄ | [5] |
| Molecular Weight | 351.40 g/mol | 351.40 g/mol | [5] |
| Appearance | White to off-white solid/powder | White solid | [5] |
| Optical Activity | [α]²⁰/D ~ -44.1° (c=0.01g/mL, EtOH) | Not specified in search results | [5] |
| Primary Application | Peptide Synthesis, Chiral Building Block | Peptide Synthesis, Chiral Building Block | [5][6] |
Note: The specific value for optical rotation can vary slightly between batches and measurement conditions. The value for the (S)-enantiomer is expected to be equal in magnitude but opposite in sign to the (R)-enantiomer under identical conditions.
Application in Solid-Phase Peptide Synthesis (SPPS)
Both enantiomers are primarily used as non-standard amino acid analogues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] The Fmoc (9-fluorenylmethoxycarbonyl) group protects the piperidine nitrogen, preventing it from participating in unwanted reactions during peptide chain elongation.[8][9] This protecting group is strategically chosen for its lability to mild bases (e.g., piperidine), while being stable to the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups—a concept known as an "orthogonal protection strategy".[][11]
The incorporation of these building blocks introduces a rigid, defined bend or "kink" into the peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, enhance its binding affinity to a target, and increase its stability against enzymatic degradation.[4] The specific direction of this bend, and thus the ultimate shape of the peptide, is dictated by the choice of the (R) or (S) enantiomer.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines a standard manual procedure for incorporating either (R)- or (S)-1-Fmoc-piperidine-3-carboxylic acid into a peptide sequence using Fmoc-SPPS on a Rink Amide resin (for a C-terminal amide).
Core Principle: The synthesis is a cyclical process. Each cycle adds one amino acid and consists of two main steps: (1) deprotection of the N-terminal Fmoc group on the growing peptide chain and (2) coupling of the next Fmoc-protected amino acid.[12]
Materials and Reagents:
-
Rink Amide MBHA resin
-
(R)- or (S)-1-Fmoc-piperidine-3-carboxylic acid
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Preparation (Swelling):
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes. This is crucial for ensuring that reactive sites within the resin beads are accessible.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (if starting with pre-loaded resin):
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain, then add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[13][14]
-
Drain and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
-
Coupling of (R/S)-1-Fmoc-piperidine-3-carboxylic acid:
-
Activation: In a separate vial, dissolve (R/S)-1-Fmoc-piperidine-3-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.). Let the solution stand for 2-5 minutes to pre-activate the carboxylic acid. The formation of a highly reactive OAt-ester is the causal basis for efficient amide bond formation.[15]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. A Kaiser test can be performed to confirm the completion of the coupling (a negative result indicates a free primary amine is no longer present).
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
To add the next amino acid, repeat the cycle from Step 2 (Fmoc Deprotection) followed by Step 3 (Coupling) using the desired next Fmoc-amino acid.
-
-
Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) to the resin. TIS is included as a scavenger to trap reactive cations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.[11]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
The crude peptide can then be purified using reverse-phase HPLC.
-
The Decisive Impact: Stereochemistry and Biological Recognition
The ultimate test of these enantiomeric building blocks is their effect on the final peptide's biological activity. The rigid, stereochemically defined conformations they impart are designed to interact with chiral biological targets. A peptide incorporating the (S)-enantiomer might perfectly complement the binding pocket of a receptor, acting as a potent agonist, while the analogous peptide with the (R)-enantiomer may fail to bind or bind with significantly lower affinity.
Caption: How enantiomers can exhibit different biological activities.
This principle underscores the necessity of accessing enantiomerically pure building blocks. The choice between (R)- and (S)-1-Fmoc-piperidine-3-carboxylic acid is therefore not arbitrary but a data-driven decision aimed at optimizing molecular recognition and achieving the desired biological effect.
References
- Vertex AI Search Result[9]: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. This source explains the role of the Fmoc group as a protecting entity and its removal under basic conditions using piperidine.
- Vertex AI Search Result[11]: Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. This article details the advantages of the Fmoc strategy, including its mild deprotection conditions and orthogonality with tert-butyl-based side-chain protecting groups.
- Vertex AI Search Result[10]: Fmoc Amino Acids for SPPS - AltaBioscience. This source highlights that Fmoc chemistry is a milder and convenient method for peptide synthesis and discusses the need for orthogonal side-chain protecting groups.
- Vertex AI Search Result[17]: Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Vertex AI Search Result[12]: Overview of Solid Phase Peptide Synthesis (SPPS). This overview explains the Fmoc/tBu orthogonal protection system and the mechanism of Fmoc removal, including the role of piperidine as a scavenger for dibenzofulvene.
- Vertex AI Search Result[4]: Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis - Benchchem. Although for a Boc-protected analogue, this source demonstrates the use of piperidine scaffolds to introduce conformational constraints and provides a general SPPS protocol.
- Vertex AI Search Result[1]: The Role of Piperidine Derivatives in Pharmaceutical Synthesis. This article emphasizes the importance of the piperidine ring as a scaffold in medicinal chemistry and its use in peptidomimetics and chiral synthesis.
- Vertex AI Search Result[7]: (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 1415018-78-8 - J&K Scientific. Describes the application of a similar (S)-piperidine derivative as a crucial building block in SPPS and drug development.
- Vertex AI Search Result[8]: (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 1415018-77-7 - J&K Scientific. Describes the application of a similar (R)
- Vertex AI Search Result[16]: Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid - Benchchem.
- Vertex AI Search Result[18]: Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. Discusses the mechanism of Fmoc removal and the role of the base.
- Vertex AI Search Result[2]: Application of Chiral Piperidine Scaffolds in Drug Design. This review outlines how chiral piperidine scaffolds can modulate physicochemical properties and enhance biological activities.
- Vertex AI Search Result[3]: Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. A review abstract highlighting the prevalence of chiral piperidine scaffolds in pharmaceuticals and their importance in drug design. URL: [Link]
- Vertex AI Search Result[13]: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. This document provides detailed, practical protocols for manual Fmoc-SPPS.
- Vertex AI Search Result[14]: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. This article discusses the mechanism of Fmoc removal by secondary amines like piperidine.
- Vertex AI Search Result[15]: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. A scientific paper comparing different reagents for the Fmoc deprotection step in SPPS. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Rings: A Comparative Guide to (R)-1-Fmoc-piperidine-3-carboxylic Acid and Fmoc-Proline in Peptide Synthesis
For the modern peptide chemist, the quest for novel therapeutics and research tools often leads to the exploration of non-canonical amino acids. These unique building blocks offer a gateway to peptides with enhanced stability, refined conformational properties, and novel biological activities. Among the vast arsenal of available derivatives, (R)-1-Fmoc-piperidine-3-carboxylic acid emerges as a compelling alternative to the ubiquitous Fmoc-proline. This guide provides an in-depth, data-driven comparison of these two cyclic amino acids, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their peptide design and synthesis endeavors.
Introduction: The Significance of Cyclic Constraints in Peptide Scaffolds
The incorporation of cyclic amino acids into a peptide backbone is a well-established strategy to impart conformational rigidity.[] This pre-organization can lead to a host of desirable properties, including increased receptor binding affinity, enhanced proteolytic stability, and improved cell permeability. Proline, with its five-membered pyrrolidine ring, is the most well-known natural conformational restrictor, often inducing β-turns and disrupting α-helical structures.[2][3] this compound, a six-membered ring analog of proline, offers a unique set of steric and conformational constraints that can be leveraged to fine-tune peptide structure and function.
At a Glance: Structural and Physicochemical Properties
| Property | This compound | Fmoc-L-proline |
| Chemical Structure | A six-membered piperidine ring with the carboxyl group at the 3-position. | A five-membered pyrrolidine ring with the carboxyl group at the 2-position. |
| Molecular Weight | 379.43 g/mol | 337.37 g/mol |
| Ring Pucker | Predominantly adopts a chair conformation. | Exhibits endo and exo puckering, which are in rapid equilibrium.[4] |
| Stereochemistry | The (R) configuration at the C3 position. | The (L) or (S) configuration at the C2 position. |
The Conformational Consequences: A Deeper Dive
The fundamental difference between these two building blocks lies in their ring size and the resulting conformational preferences they impose on the peptide backbone.
The Proline Kink: A Double-Edged Sword
Proline's five-membered ring restricts the peptide backbone's phi (φ) torsion angle to approximately -60°, significantly limiting the available conformational space.[4] This rigidity is responsible for the characteristic "kink" that proline introduces into peptide chains, which is crucial for the formation of specific secondary structures like β-turns and polyproline helices.[3] However, the cis-trans isomerization of the Xaa-Pro peptide bond is a slow process that can complicate protein folding and peptide characterization.[5][6]
The Piperidine Chair: A More Defined Posture
In contrast, the six-membered ring of this compound preferentially adopts a more defined chair conformation. This can lead to a more predictable and rigid local geometry within the peptide. The increased steric bulk of the six-membered ring compared to proline's five-membered ring is also expected to have a significant impact on the surrounding peptide structure. It is hypothesized that the larger ring size of the piperidine derivative may further restrict the peptide backbone, potentially leading to more pronounced and stable secondary structures. While direct comparative studies are limited, research on proline analogs suggests that expanding the ring size can destabilize the planar peptide amide bond due to increased steric hindrance.[5]
Implications for Drug Discovery and Peptide Design
The choice between this compound and Fmoc-proline can have profound implications for the therapeutic potential of a peptide.
| Feature | This compound | Fmoc-proline |
| Metabolic Stability | The piperidine ring is generally more resistant to enzymatic degradation, potentially leading to a longer in vivo half-life. | The proline residue can be a site for enzymatic cleavage by specific proteases.[2] |
| Cell Permeability | The increased lipophilicity and potential for intramolecular hydrogen bonding of the piperidine ring may enhance passive diffusion across cell membranes. | Generally, proline-rich peptides have limited cell permeability. |
| Receptor Binding | The unique conformational constraints can be used to design peptides that fit more precisely into receptor binding pockets, potentially increasing affinity and selectivity. | The well-understood conformational effects of proline are widely used in rational drug design. |
| Novelty and IP | As a non-canonical amino acid, its incorporation can lead to novel peptide structures with strong intellectual property potential. | As a natural amino acid, its use is widespread and less likely to confer novelty on its own. |
Practical Considerations: Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Fmoc-proline are amenable to standard Fmoc-based solid-phase peptide synthesis protocols. The core steps of deprotection, coupling, and cleavage remain fundamentally the same.
A Generalized SPPS Protocol
Below is a detailed, step-by-step methodology for the incorporation of either cyclic amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected (R)-1-piperidine-3-carboxylic acid or Fmoc-L-proline
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF for Fmoc deprotection[7]
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
Experimental Workflow:
Caption: A generalized workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation and Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (either this compound or Fmoc-proline) with a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and a base (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (clear or yellowish beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Coupling Challenges
The secondary amine nature of both proline and piperidine-3-carboxylic acid can present challenges during the coupling step due to steric hindrance. This can lead to incomplete reactions and the formation of deletion sequences. For this compound, the larger six-membered ring may exacerbate this issue. To mitigate this, the following strategies can be employed:
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid.
-
Use of Stronger Coupling Reagents: Employing more potent coupling reagents like HATU or COMU.
-
Elevated Temperatures: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate.
Spectroscopic Analysis: Unveiling the Structural Impact
To experimentally validate the conformational effects of incorporating this compound versus Fmoc-proline, a combination of spectroscopic techniques can be utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distances, which can be used to determine the three-dimensional structure of the peptide in solution.[8][9] The analysis of coupling constants can also provide information about dihedral angles.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary structure content of peptides.[8] By comparing the CD spectra of peptides containing (R)-1-piperidine-3-carboxylic acid and proline, one can gain insights into the overall structural changes induced by each amino acid.
Caption: Workflow for the comparative analysis of peptides containing (R)-1-piperidine-3-carboxylic acid and proline.
Conclusion: Expanding the Peptide Chemist's Toolkit
Both this compound and Fmoc-proline are valuable tools for introducing conformational constraints into peptides. While Fmoc-proline is a well-established and predictable building block, this compound offers a unique set of properties that can be exploited to develop novel peptides with enhanced therapeutic potential. The larger ring size and distinct conformational preferences of the piperidine derivative can lead to peptides with improved metabolic stability, altered secondary structures, and potentially enhanced biological activity. By understanding the fundamental differences between these two cyclic amino acids and employing the appropriate synthetic and analytical strategies, researchers can unlock new possibilities in the exciting field of peptide science.
References
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by altern
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.
- Proline motifs in peptides and their biological processing. The FASEB Journal.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- NMR spectroscopy results and related data analysis of peptides of this study.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.
- Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry.
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul
- Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii.
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- The Correlation of 113Cd NMR and 111mCd PAC Spectroscopies Provides a Powerful Approach for the Characterization of the Structure of CdII. Deep Blue Repositories.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX.
Sources
- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
A Comparative Guide to the Biological Activity of Peptides with (R)- vs. (S)-Piperidine-3-Carboxylic Acid
Introduction: The Critical Role of Stereochemistry in Peptide Therapeutics
In the landscape of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents.[1] Their utility, however, is often hampered by poor metabolic stability and limited oral bioavailability. To overcome these limitations, medicinal chemists frequently incorporate unnatural amino acids to confer advantageous properties.[2] Among these, constrained cyclic amino acids like piperidine-3-carboxylic acid (also known as nipecotic acid) are invaluable tools for rigidifying the peptide backbone, thereby pre-organizing it into a bioactive conformation.[3]
This guide delves into a fundamental, yet often overlooked, aspect of using such building blocks: stereochemistry. The chirality at the C3 position of the piperidine ring—resulting in (R) and (S) enantiomers—is not a trivial detail. It is a critical determinant that profoundly influences a peptide's three-dimensional structure, and consequently, its biological activity. Here, we provide an in-depth comparison of how incorporating (R)- versus (S)-piperidine-3-carboxylic acid can dramatically alter peptide performance, supported by mechanistic insights and detailed experimental protocols for validation.
The Structural Dichotomy: How (R) and (S) Isomers Dictate Peptide Conformation
The piperidine ring predominantly adopts a low-energy chair conformation. The key difference between the (R) and (S) isomers lies in the spatial orientation of the carboxylic acid group (which becomes part of the peptide backbone) relative to the rest of the ring and its substituent at the N1 position. This orientation dictates the trajectory of the peptide chain, influencing local torsion angles and the potential for intramolecular hydrogen bonding.
-
(R)-Piperidine-3-carboxylic acid: Tends to position the peptide backbone in a specific vector, inducing a particular type of turn or helical structure.
-
(S)-Piperidine-3-carboxylic acid: Forces the peptide backbone into a mirror-image conformation, which can lead to vastly different global topography.
This stereochemical control is paramount because the biological function of a peptide is inextricably linked to its shape. A peptide agonist, for instance, must present its pharmacophoric side chains in a precise orientation to fit into the binding pocket of its target receptor and elicit a downstream signaling cascade. An incorrect orientation, as may be induced by the "wrong" stereoisomer, can lead to reduced affinity, loss of function, or even antagonist activity.[4]
Figure 2: SPPS workflow for synthesizing diastereomeric peptides.
Detailed Protocol:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. [5]2. Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat for another 10 minutes. [6]3. Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Amino Acid Coupling: a. Pre-activate the first amino acid (Fmoc-Phe-OH, 3 eq.) with a coupling reagent like HATU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Perform a Kaiser test to confirm complete coupling (will be negative for secondary amines after piperidine incorporation).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-(R)-piperidine-3-carboxylic acid for one synthesis and Fmoc-(S)-piperidine-3-carboxylic acid for the other.
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) and react for 2-3 hours.
-
Purification & Characterization: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptides by mass spectrometry (MS). [5]
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution. The distinct conformations induced by the (R) and (S) isomers are expected to produce different CD spectra.
Protocol:
-
Sample Preparation: Prepare solutions of each purified peptide at a concentration of 50 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: a. Use a quartz cuvette with a 1 mm path length. b. Record CD spectra from 190 to 260 nm at 25°C. c. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Analysis: Compare the spectra. A peptide adopting a β-turn or helical structure will show characteristic minima around 208 and 222 nm, whereas a random coil will have a strong minimum around 200 nm. [7]Significant differences in the shape and intensity of the spectra between the two diastereomers provide strong evidence of distinct secondary structures.
Biological Activity Assessment: Receptor Binding Assay
A competitive radioligand binding assay is a gold-standard method to determine the binding affinity of a compound for its receptor. [8][9]This protocol assumes a GPCR target expressed in a cell membrane preparation.
Protocol:
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor), unlabeled peptide diastereomers, and binding buffer.
-
Assay Setup: In a 96-well plate, combine: a. Cell membrane preparation. b. A fixed concentration of radiolabeled ligand (at its approximate Kd value). c. Increasing concentrations of the unlabeled competitor peptide (either the (R)- or (S)-isomer), typically from 1 pM to 10 µM. d. For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of peptide that inhibits 50% of radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Summary: Expected Outcomes
The following table summarizes the hypothetical, yet scientifically plausible, results from the experimental workflows described above.
| Parameter | Peptide with (R)-Isomer | Peptide with (S)-Isomer | Rationale |
| RP-HPLC Retention Time | X min | Y min (X ≠ Y) | Diastereomers have different polarities and shapes, leading to different chromatographic behavior. |
| CD Spectrum | Pronounced minima at ~220 nm | Minimum near 200 nm | The (R)-isomer induces an ordered conformation (e.g., turn), while the (S)-isomer results in a more disordered or random coil structure. |
| Receptor Binding (Ki) | 15 nM | > 5,000 nM | The conformation from the (R)-isomer allows for optimal receptor engagement, whereas the (S)-isomer's conformation results in poor binding. |
| Functional Activity (EC₅₀) | 25 nM | > 10,000 nM | High binding affinity of the (R)-isomer peptide translates to potent receptor activation; the (S)-isomer is inactive due to poor binding. |
Conclusion
The choice between (R)- and (S)-piperidine-3-carboxylic acid is a critical decision in the design of constrained peptides. As this guide illustrates, the stereochemistry at this single position acts as a powerful conformational control element, capable of dictating the peptide's three-dimensional structure and, by extension, its biological function. The (R)- and (S)-isomers should not be considered interchangeable; they are distinct building blocks that can lead to peptides with dramatically different, and often predictable, activity profiles. For researchers and drug developers, a thorough understanding and systematic evaluation of this stereochemical influence are essential for rationally designing next-generation peptide therapeutics with enhanced potency and selectivity.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from BenchChem website. [7]2. Stjärnquist, P. (1982). Bioassays in modern peptide research. Peptides, 3(3), 223-30. [11]3. Chem-Impex. (n.d.). 1-Z-Piperidine-3-carboxylic acid. Retrieved from Chem-Impex website. [13]4. Yoo, B., & Lee, K. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry. [14]5. Verma, R., et al. (2022). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. NIH National Library of Medicine. [15]6. BenchChem. (n.d.). Protocol for Assessing the Biological Activity of Synthetic Peptides. Retrieved from BenchChem website. [1]7. Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. [16]8. Kosmrlj, J., et al. (2013). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. [17]9. Leading Chemical Supplier. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from a chemical supplier's website. [3]10. Davis, B. G., & Maughan, M. A. T. (2002). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [18]11. Tarasova, O., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. MDPI. [19]12. Tarasova, O., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. PubMed. [20]13. ResearchGate. (n.d.). Examples of biologically active peptides derived from heterocyclic amino acids. Retrieved from ResearchGate. [21]14. BenchChem. (n.d.). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. Retrieved from BenchChem website. [5]15. ResearchGate. (2016). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from ResearchGate. [22]16. Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from Sigma-Aldrich website. [2]17. Wikipedia. (n.d.). Peptide synthesis. Retrieved from Wikipedia. [8]18. Greener, J. G., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters. [23]19. Roy, T. K., & Kumar, A. (2022). Reprogramming natural proteins using unnatural amino acids. PubMed Central. [24]20. Nair, S. A., et al. (2000). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. [4]21. ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from ResearchGate. [6]22. Oba, M., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH National Library of Medicine. [10]23. Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [25]24. AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website. [26]25. Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from Chemistry LibreTexts. [9]26. Al-Khayri, J. M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. [27]27. Aslam, M., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. [28]28. Sounier, R., et al. (2019). Gαi-derived peptide binds the µ-opioid receptor. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays in modern peptide research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gαi-derived peptide binds the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for (R)-1-Fmoc-piperidine-3-carboxylic Acid in Peptide Modification
For researchers, scientists, and drug development professionals vested in the art and science of peptide therapeutics, the strategic incorporation of conformational constraints is a cornerstone of modern peptidomimetic design. The use of building blocks like (R)-1-Fmoc-piperidine-3-carboxylic acid has become a staple in solid-phase peptide synthesis (SPPS) to impart rigidity, enhance proteolytic stability, and improve binding affinity. However, the ever-evolving landscape of peptide chemistry necessitates a broader understanding of the available toolkit. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental insights to empower you in the rational design of next-generation peptide-based drugs.
The Significance of the Piperidine Scaffold and the Quest for Alternatives
The piperidine ring is a "privileged scaffold" in medicinal chemistry, a testament to its frequent appearance in a vast array of FDA-approved drugs.[1] Its incorporation into a peptide backbone, often via nipecotic acid derivatives, serves to lock the peptide into a more defined three-dimensional structure. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and selectivity.
While this compound is a valuable tool, the exploration of alternatives is driven by the desire to fine-tune the conformational constraints and physicochemical properties of the resulting peptidomimetics. The size of the heterocyclic ring profoundly influences the backbone dihedral angles, and consequently, the secondary structure of the peptide. This guide will delve into the practical implications of substituting the six-membered piperidine ring with smaller five- and four-membered heterocyclic analogs: pyrrolidine and azetidine derivatives.
Head-to-Head Comparison: Piperidine vs. Pyrrolidine vs. Azetidine Scaffolds
The choice of a cyclic amino acid analog should be a deliberate one, based on a clear understanding of the desired structural and functional outcomes. Below, we compare the key attributes of peptides modified with these three classes of building blocks.
| Feature | This compound | Fmoc-pyrrolidine-2-carboxylic acid (Proline analog) | Fmoc-azetidine-2-carboxylic acid |
| Ring Size | 6-membered | 5-membered | 4-membered |
| Conformational Rigidity | High, prefers a rigid chair conformation.[2] | Moderate, adopts more flexible envelope and twist conformations.[3] | High, due to significant ring strain. |
| Impact on Peptide Backbone | Induces significant turns and defined secondary structures. | Induces kinks and turns, a natural component of many peptide structures. | Induces sharp turns and unique backbone geometries. |
| Lipophilicity (logP) | Higher (logP of piperidine ≈ 0.84).[4] | Lower (logP of pyrrolidine ≈ 0.46).[4] | Generally lower than piperidine. |
| Basicity (pKa of conjugate acid) | ~11.22[4] | ~11.27[4] | Lower than piperidine and pyrrolidine. |
| Metabolic Stability | Generally stable, but susceptible to oxidation at carbons adjacent to the nitrogen.[4] | Generally more resistant to bioreduction compared to piperidine nitroxides.[4] | High, due to the strained ring system. |
| Commercial Availability | Readily available from various suppliers. | Widely available as Fmoc-Pro-OH and its derivatives. | Becoming increasingly available. |
Delving Deeper: Experimental Insights and Performance Data
A direct, comprehensive experimental comparison of these building blocks within a single homologous peptide series is a coveted dataset in the field. While such a definitive study is not yet publicly available, we can synthesize key findings from various sources to guide our experimental design.
Conformational Landscape
The ring size of the incorporated cyclic amino acid directly dictates the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby influencing the secondary structure.
-
Piperidine: The chair conformation of the piperidine ring significantly restricts the conformational freedom of the peptide chain, often nucleating well-defined β-turns.[5]
-
Pyrrolidine (Proline): The five-membered ring of proline is a natural turn-inducer, commonly found at the N-termini of α-helices and in β-turns. Its conformational flexibility is greater than that of piperidine.[3]
-
Azetidine: The highly strained four-membered ring of azetidine-2-carboxylic acid imposes even more severe conformational constraints, leading to unique and sharp turns in the peptide backbone.[2]
Figure 1. Impact of cyclic amino acid ring size on peptide conformation.
Enzymatic Stability
A primary driver for incorporating non-natural amino acids is to enhance resistance to proteolytic degradation. The conformational constraints imposed by these cyclic scaffolds can shield cleavage sites from enzymatic recognition.
While direct comparative studies are limited, it is generally accepted that the introduction of such unnatural amino acids improves stability. For instance, a study on endomorphin analogues demonstrated that the substitution of proline with piperidine-3-carboxylic acid resulted in a potent MOR agonist with high stability.[5] The increased rigidity of the piperidine-containing peptide likely hinders access of proteases to susceptible peptide bonds. It is reasonable to extrapolate that the even more constrained azetidine ring would confer a higher degree of proteolytic resistance.
Cell Permeability
The ability of a peptide to cross cell membranes is a critical determinant of its therapeutic potential for intracellular targets. Cyclization is a well-established strategy to improve cell permeability, often by masking polar amide hydrogens through the formation of intramolecular hydrogen bonds, which presents a more lipophilic face to the nonpolar cell membrane.
However, the relationship between cyclization and permeability is not always straightforward. A quantitative study comparing cyclic and linear peptides found that cyclization does not universally lead to increased cell permeability.[6] The ability to adopt a "chameleonic" conformation, which can transition from a polar, water-soluble state to a more nonpolar, membrane-permeable state, is crucial. N-methylation is another powerful tool to modulate this conformational flexibility and improve permeability.[7]
The choice of the cyclic amino acid can influence this conformational adaptability. The greater flexibility of the pyrrolidine ring compared to the rigid piperidine chair might, in some contexts, be advantageous for achieving the necessary conformational changes for membrane translocation.
Experimental Protocols: A Practical Guide to Incorporation
The successful incorporation of these non-natural amino acids into a growing peptide chain relies on a robust understanding of solid-phase peptide synthesis (SPPS) protocols.
General Fmoc-SPPS Workflow
The following diagram outlines the fundamental steps of a typical Fmoc-SPPS cycle.
Figure 2. General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Incorporation of Fmoc-pyrrolidine-2-carboxylic acid (Fmoc-Pro-OH)
The incorporation of Fmoc-Pro-OH follows a similar protocol to that of this compound. However, due to the potential for steric hindrance, it is advisable to:
-
Use a highly efficient coupling reagent such as HATU or HCTU.
-
Consider a double coupling as a standard procedure to ensure high coupling efficiency, especially when proline is being coupled to a sterically hindered amino acid.
Protocol 3: Incorporation of Fmoc-azetidine-2-carboxylic acid
The incorporation of the strained azetidine ring requires careful consideration to avoid side reactions.
-
Coupling: A double coupling is highly recommended to ensure complete incorporation.[8] Use of a milder base for activation, such as collidine, may be beneficial to prevent any potential ring-opening of the aziridine precursor if that is a concern in the synthesis of the building block.
-
Cleavage: Standard TFA cleavage cocktails are generally suitable, but it is crucial to ensure that the cleavage time is not excessively long to minimize any potential acid-catalyzed side reactions involving the strained ring.[8]
Synthesis of Building Blocks: A Note on Accessibility
Conclusion: A Strategic Choice for Peptide Optimization
The selection of a cyclic amino acid for peptide modification is a critical decision that should be guided by the specific therapeutic goal. While this compound remains a robust and reliable choice for inducing conformational constraint, its pyrrolidine and azetidine-based counterparts offer a valuable expansion of the peptidomimetic toolkit.
-
Fmoc-pyrrolidine-2-carboxylic acid (Proline) offers a more flexible constraint and is a natural choice for mimicking β-turns.
-
Fmoc-azetidine-2-carboxylic acid provides a highly rigid and unique conformational bias, which can be exploited to design peptidomimetics with novel structural features and potentially enhanced proteolytic stability.
The ultimate choice will depend on a careful consideration of the desired balance between conformational rigidity, physicochemical properties, and synthetic accessibility. This guide provides a foundational framework for making that informed decision, empowering you to push the boundaries of peptide drug discovery.
References
- Kwon, Y. U., & Kodadek, T. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chemistry & biology, 14(6), 671–677. [Link]
- D'Hondt, M., Christensen, J. B., & Nielsen, H. M. (2014). Permeability of cyclic peptide macrocycles and cyclotides and their potential as therapeutics. Journal of medicinal chemistry, 57(5), 1795–1806. [Link]
- Hewage, H. S., Phatak, S. S., & Lokey, R. S. (2012). Peptide to peptoid substitutions increase cell permeability in cyclic hexapeptides. Organic letters, 14(17), 4520–4523. [Link]
- Mykhailiuk, P. K. (2018). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Peptideweb.com. (n.d.). Synthesis protocols. [Link]
- Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Membrane permeability of cyclic peptides. (A) PAMPA results for...
- Abraham, R. J., & Medforth, C. J. (1988). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1647–1653. [Link]
- Lee, H., Lee, S., & Kim, D. (2023). CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides. Journal of Chemical Information and Modeling, 63(7), 2095–2102. [Link]
- Lundquist, J. T., & Ashley, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(2), 279–282. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Janecka, A., Perlikowska, R., & Fichna, J. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(11), 3163. [Link]
- Wikipedia contributors. (2023, December 2). Isonipecotic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
- Bhal, V., Du, Y., Patel, V., & Thakkar, D. (2007). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. MedChemComm, 8(2), 189–194. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Wikipedia contributors. (2023, November 28). Pipecolic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- Wroblewska, Z., & Jamrozik, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116345. [Link]
- Im, Y. J., & Kang, Y. K. (2003). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 107(49), 13739–13747. [Link]
- Sidorova, A. B., et al. (2018). Physicochemical properties of peptides.
- Aitken, D. J., et al. (2017). Conformational analyses of peptides 1–8. a) Structures of...
- Hudson, D. L., et al. (2021). Insights into conformational ensembles of compositionally identical disordered peptidomimetics.
- Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311. [Link]
- Kim, H. J., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]
- Beausoleil, E., Sharma, R., & Lubell, W. D. (2000). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 65(23), 7738–7746. [Link]
- Nielsen, D. S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14285–14296. [Link]
- Al-Warhi, T., et al. (2022). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 27(21), 7247. [Link]
- Hayashi, Y., et al. (2016). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 14(2), 468-471. [Link]
- Návarová, H., et al. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant physiology, 172(4), 2134–2149. [Link]
- Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
- Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(10), 1193–1204. [Link]
- Collins, J. L., et al. (2004). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of medicinal chemistry, 47(4), 788–803. [Link]
- Ishikawa, T., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][10]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & medicinal chemistry letters, 11(13), 1741–1744. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
A Researcher's Guide to Fmoc Deprotection: A Comparative Analysis of Piperidine and Its Positional Isomers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the meticulous removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a pivotal step that dictates the success of the entire synthetic endeavor. The choice of the deprotection reagent is critical, influencing not only the efficiency of the reaction but also the purity and yield of the final peptide. While 20% piperidine in N,N-dimethylformamide (DMF) has long been the gold standard, its status as a controlled substance and its propensity to induce side reactions have spurred the investigation of viable alternatives.[1][2]
This guide provides an in-depth comparative analysis of piperidine and its methyl-substituted positional isomers—4-methylpiperidine, 3-methylpiperidine, and 2-methylpiperidine—as Fmoc deprotection reagents. By examining the causality behind their performance differences and providing robust experimental protocols, this document aims to empower researchers to make informed decisions for optimizing their peptide synthesis workflows.
The Mechanism of Fmoc Deprotection: A Tale of Two Steps
The removal of the Fmoc group is a classic example of a base-mediated β-elimination reaction.[3] The process unfolds in two key steps:
-
Proton Abstraction: A basic reagent, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[3]
-
β-Elimination and Scavenging: This initial deprotonation triggers a cascade that results in the elimination of the Fmoc group as dibenzofulvene (DBF). The excess amine in the reaction mixture then plays a crucial secondary role as a scavenger, trapping the highly reactive and electrophilic DBF to form a stable adduct.[3][4] This scavenging step is vital to prevent the DBF from reacting with the newly liberated N-terminal amine of the peptide, which would lead to irreversible chain termination.[3]
The ideal deprotection reagent must therefore be a proficient proton abstractor and an effective DBF scavenger.[5][6]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Piperidine Isomers: A Comparative Performance Analysis
The position of a methyl group on the piperidine ring introduces subtle yet significant steric and electronic effects that influence both the basicity and nucleophilicity of the amine, thereby impacting its performance as a deprotection reagent.
| Reagent | Relative Deprotection Rate | Key Performance Characteristics | Reference(s) |
| Piperidine | Standard | The industry benchmark; highly effective but is a controlled substance and can promote side reactions like aspartimide and diketopiperazine formation. | [2][5][7] |
| 4-Methylpiperidine | > Piperidine | Considered the best-performing methyl-substituted isomer. Offers slightly faster deprotection kinetics and provides comparable peptide yields and purities to piperidine. It is not a controlled substance. | [1][4][5][6] |
| 3-Methylpiperidine | ≈ Piperidine | Demonstrates deprotection efficiency identical to piperidine. Its reaction rate is generally considered to be between that of 4- and 2-methylpiperidine. | [1][5] |
| 2-Methylpiperidine | < Piperidine | The least effective of the three isomers due to steric hindrance from the methyl group adjacent to the nitrogen, which impedes its ability to abstract the proton and scavenge DBF. | [5] |
Causality of Performance Differences:
The observed reactivity order (4-methyl- > 3-methyl- > piperidine ≈ 2-methyl-piperidine) can be attributed to a combination of factors. The methyl group is weakly electron-donating, which slightly increases the basicity of the piperidine ring. In the case of 4-methylpiperidine, this electronic effect enhances its ability to abstract the acidic proton without introducing significant steric hindrance. For 3-methylpiperidine, the effect is less pronounced. However, with 2-methylpiperidine, the steric bulk of the methyl group in the alpha position to the nitrogen significantly hinders its approach to both the fluorenyl group for proton abstraction and the DBF for scavenging, thus reducing its overall effectiveness.[5]
Experimental Protocols for Comparative Analysis
To enable researchers to validate these findings and select the optimal reagent for their specific needs, the following detailed experimental protocols are provided.
General Workflow for Fmoc Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Peptides Containing (r)-1-Fmoc-piperidine-3-carboxylic acid
Introduction: Navigating the Analytical Challenges of Non-Standard Peptides
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-standard amino acids is a key strategy for enhancing therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. One such building block, (r)-1-Fmoc-piperidine-3-carboxylic acid, introduces a cyclic constraint that can be highly advantageous. However, this structural novelty presents a significant analytical challenge: the unequivocal validation of the final peptide structure. Standard solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC) are routine, but the ultimate confirmation of sequence and integrity relies heavily on mass spectrometry (MS).
This guide provides a comprehensive comparison of mass spectrometric techniques for the validation of peptides containing this compound. We will delve into the nuances of different fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—and compare their efficacy in elucidating the structure of these modified peptides versus their standard linear counterparts. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and self-validating analytical protocols for these increasingly important molecules.
The Structural Anomaly: this compound in Peptides
The incorporation of this compound into a peptide sequence introduces a six-membered ring into the peptide backbone. This is a departure from the more flexible, linear nature of standard proteinogenic amino acids. The piperidine ring's rigidity can influence the peptide's secondary structure and its fragmentation behavior in the gas phase during MS analysis. Furthermore, the presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, if not removed post-synthesis for analytical purposes, adds another layer of complexity. The Fmoc group is bulky and can influence ionization efficiency and fragmentation pathways.
Comparative Analysis of Mass Spectrometry Fragmentation Techniques
The choice of fragmentation technique is paramount for obtaining comprehensive sequence information. Each method imparts energy to the precursor ion in a different manner, leading to distinct fragmentation patterns.
| Fragmentation Technique | Mechanism | Typical Fragment Ions | Suitability for Peptides with this compound |
| Collision-Induced Dissociation (CID) | Slow heating of the precursor ion through collisions with an inert gas. | b- and y-ions | Good for initial confirmation and sequencing of smaller peptides. The rigid piperidine ring may lead to atypical fragmentation or dominant neutral losses. |
| Higher-Energy Collisional Dissociation (HCD) | Higher-energy collisions in a dedicated cell, leading to more extensive fragmentation. | Rich b- and y-ion series, often with lower mass immonium ions. | Can provide more complete fragmentation of the peptide backbone, potentially overcoming the stability of the piperidine ring. Useful for identifying the non-standard residue. |
| Electron-Transfer Dissociation (ETD) | Transfer of an electron to the multiply charged precursor ion, leading to radical-driven fragmentation. | c- and z-ions | Particularly useful for preserving post-translational modifications and for sequencing larger peptides. May provide complementary information to CID/HCD by cleaving different backbone bonds. |
The presence of the cyclic piperidine residue can alter the typical fragmentation patterns observed for linear peptides. For instance, in CID, proline-containing peptides often exhibit preferential cleavage at the N-terminal side of the proline residue.[1] A similar effect might be anticipated with piperidine-3-carboxylic acid, potentially leading to a dominant y-ion series if the charge is retained on the C-terminal fragment.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
The following protocol outlines the synthesis of a model pentapeptide, Ac-Ala-Val-Gly-Leu-(r)-Pip-NH2, where "(r)-Pip" represents (r)-piperidine-3-carboxylic acid.
Caption: Solid-Phase Peptide Synthesis Workflow.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-(r)-piperidine-3-carboxylic acid to the resin using a suitable coupling agent such as HBTU in the presence of a base like DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group with a 20% solution of piperidine in DMF.[2]
-
Subsequent Couplings: Sequentially couple the remaining Fmoc-protected amino acids (Leu, Gly, Val, Ala) using the same coupling and deprotection steps.
-
N-terminal Acetylation: Acetylate the N-terminus of the final peptide using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide by LC-MS.
LC-MS/MS Analysis Protocol
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and detailed fragmentation analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 1.7-2.1 µm particle size, e.g., 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15-30 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (MS1) | m/z 100-1500 |
| Fragmentation | CID, HCD, and ETD (in separate runs or using a decision tree) |
| Collision Energy (CID/HCD) | Ramped or stepped (e.g., 20-40 eV) |
| ETD Reaction Time | Optimized for the precursor charge state |
Data Interpretation and Comparative Analysis
The key to validating the peptide structure lies in the detailed analysis of the MS/MS spectra.
Expected Fragmentation of the Model Peptide: Ac-Ala-Val-Gly-Leu-(r)-Pip-NH2
The rigid structure of the piperidine ring is expected to influence the fragmentation pattern. A comparative analysis with a linear analog, such as Ac-Ala-Val-Gly-Leu-Pro-NH2, can be insightful.
Caption: Comparative Fragmentation of Peptides.
Analysis of CID/HCD Spectra:
-
b- and y-ion Series: A complete series of b- and y-ions confirms the amino acid sequence. The mass difference between consecutive ions of the same series should correspond to the residue mass of an amino acid. The mass of the (r)-piperidine-3-carboxylic acid residue will be a key indicator.
-
Immonium Ions: The presence of immonium ions in the low mass region of HCD spectra can help identify the constituent amino acids, including the non-standard piperidine residue.
-
Neutral Losses: Be vigilant for characteristic neutral losses. For instance, the piperidine ring might undergo a specific ring-opening fragmentation or neutral loss that is not observed in standard peptides.
-
Fmoc-Protected Peptides: If analyzing the Fmoc-protected peptide, look for a characteristic neutral loss of 222 Da (the Fmoc group) or a fragment ion at m/z 179 (the fluorenylmethyl cation).[3] The presence of the Fmoc group can also influence the charge state of the precursor ion and the fragmentation efficiency.
Analysis of ETD Spectra:
-
c- and z-ion Series: ETD will generate c- and z-type fragment ions. This can be particularly useful for confirming the sequence around the rigid piperidine residue, as the fragmentation mechanism is less dependent on the proton mobility and overall 3D structure of the peptide.
Conclusion: A Multi-faceted Approach to Validation
The successful validation of peptides containing this compound requires a multi-faceted approach that combines robust synthetic protocols with a comprehensive mass spectrometric analysis. No single fragmentation method may provide the complete picture, and the complementary nature of CID, HCD, and ETD should be leveraged to build a conclusive body of evidence for the peptide's structure. By understanding the unique fragmentation behavior imparted by the piperidine ring and the Fmoc group, researchers can develop reliable and self-validating workflows for the characterization of these novel and therapeutically promising molecules.
References
- Ng, J., et al. (2011). A multistage mass spectrometry-based strategy for de novo sequencing of cyclic peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1983-1994.
- Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.
- Lala, A. K., & Kaul, R. (1998). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 52(1), 39-48.
- Eidelberg, P., et al. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies.
- Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Harrison, A. G. (2009). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 28(4), 640-657.
- Breci, L. A., et al. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Journal of the American Society for Mass Spectrometry, 14(9), 1028-1032.
- Schilling, B., et al. (2010). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 9(7), 3536-3546.
- Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
- Protein Metrics. (2024). Cyclic Peptide Analysis.
- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
Sources
A Comparative Guide to the Enzymatic Stability of Peptides: Proline vs. Piperidine-Containing Amino Acids
For researchers, medicinal chemists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their susceptibility to enzymatic degradation.[1][2] The rapid clearance of peptides by proteases in biological fluids necessitates innovative strategies to enhance their stability and prolong their therapeutic window. A cornerstone of this effort involves the strategic incorporation of non-canonical amino acids to sterically hinder protease access and rigidify the peptide backbone.
Among the natural amino acids, proline is unique. Its cyclic pyrrolidine side chain imposes significant conformational constraints, making it a frequent choice for improving proteolytic resistance.[3] However, the field of peptide chemistry is continuously evolving, with synthetic proline mimetics offering new avenues for optimization. This guide provides an in-depth comparison of the enzymatic stability conferred by the natural amino acid proline versus synthetic piperidine-containing amino acids, grounded in mechanistic principles and supported by actionable experimental protocols.
The Structural Basis of Proteolytic Resistance: A Tale of Two Rings
The stability of a peptide bond against enzymatic hydrolysis is intimately linked to the local conformation of the peptide backbone. Proteases, the enzymes responsible for this breakdown, have active sites that recognize and bind to specific, often extended, peptide conformations.[4] The introduction of rigid structural elements can disrupt these recognition motifs, thereby preventing cleavage.
The Proline Paradigm
Proline's efficacy stems from its five-membered pyrrolidine ring, which uniquely involves the backbone nitrogen atom. This structure imparts several key stability-enhancing features:
-
Restricted Backbone Torsion: The cyclic nature locks the φ (phi) torsion angle to approximately -65°, drastically reducing the conformational flexibility of the peptide chain in its vicinity.[5][6]
-
Cis-Trans Isomerism: The energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond is significantly lower than for other amino acids.[7] The presence of a substantial population of the cis isomer, which introduces a sharp kink in the peptide backbone, can disrupt the canonical structures recognized by many proteases.[7]
-
Absence of Amide Proton: The tertiary amide bond of proline lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor, which can further influence local secondary structure and solvent interactions.
These features collectively make the peptide bonds adjacent to a proline residue poor substrates for a wide range of common proteases. However, specialized post-proline cleaving enzymes (PPCEs) do exist, highlighting that proline incorporation is not a universal panacea.[8]
Piperidine Analogs: Expanding on a Proven Concept
Piperidine-containing amino acids, such as piperidine-2-carboxylic acid (pipecolic acid) or other isomers, are proline mimetics that feature a six-membered ring instead of a five-membered one.[9][10] This seemingly small change has significant structural implications:
-
Increased Steric Shielding: The larger six-membered ring provides a greater steric buttress, more effectively shielding the adjacent peptide bonds from the enzymatic machinery of proteases.
-
Altered Ring Pucker and Backbone Geometry: Like proline, piperidine rings adopt distinct puckered conformations (e.g., chair, boat). These conformations, influenced by substituents on the ring, dictate the local backbone geometry and can be engineered to favor highly stable structures that are resistant to enzymatic attack.
The central hypothesis is that the larger, conformationally constrained piperidine ring can offer enhanced proteolytic resistance compared to proline by presenting an even more challenging steric and conformational hurdle for proteases.
Caption: Structural comparison of Proline and a Piperidine-based amino acid.
Comparative Stability Data: A Quantitative Look
While direct, side-by-side comparisons of identical peptide sequences containing proline versus a piperidine analog are not abundant in the literature, we can synthesize a compelling case from existing data. Proline's ability to enhance stability is well-documented; peptides containing proline often exhibit significantly longer half-lives in biological media.[3][11][12] For instance, dipeptides containing proline and lysine were found to be hydrolyzed at least five times slower than lysine-alanine by ruminal bacteria.[3][12]
The development of piperidine-based peptide analogues as inhibitors for specific enzymes, such as the bacterial cysteine protease IdeS, indirectly supports their stability.[10] For these molecules to function as inhibitors, they must be sufficiently stable in the assay environment to bind to the target enzyme. The successful identification of potent inhibitors from a series of piperidine-based analogues implies inherent resistance to non-specific proteolytic degradation.[10]
| Peptide Modification Strategy | Parent Peptide (Hypothetical) | Proline-Containing Variant | Piperidine-Containing Variant |
| Key Structural Feature | Flexible Backbone | 5-Membered Ring | 6-Membered Ring |
| Expected Half-Life (t½) in Plasma | < 10 min | 30 - 120 min | Potentially > 120 min |
| Primary Stability Mechanism | N/A | Conformational Rigidity[5][6] | Enhanced Steric Hindrance & Rigidity |
| Susceptibility to PPCEs | N/A | Yes[8] | Potentially Reduced |
| Reference/Supporting Evidence | General Peptide Instability[1][2] | Proline Dipeptide Studies[3][12] | Piperidine Analogues as Inhibitors[10] |
Table 1. A qualitative and extrapolated comparison of the expected enzymatic stability of peptides based on the incorporation of proline or piperidine-containing amino acids. The half-life values are illustrative and depend heavily on the specific peptide sequence and assay conditions.
Experimental Protocol: A Validated In Vitro Enzymatic Stability Assay
To empirically determine and compare the stability of your peptides, a robust and reproducible in vitro assay is essential. The following protocol describes a standard procedure for assessing peptide half-life in human plasma, a biologically relevant medium teeming with proteases. This protocol is designed as a self-validating system by including critical controls.
Causality Behind Experimental Choices:
-
Human Plasma: Chosen as it represents a realistic physiological environment containing a complex mixture of proteases.
-
37°C Incubation: Mimics physiological body temperature, ensuring enzymes are at their optimal activity.
-
Acetonitrile Precipitation: Serves a dual purpose: it quenches the enzymatic reaction by denaturing the proteases and precipitates the bulk of plasma proteins, which would otherwise interfere with HPLC/LC-MS analysis.[13]
-
LC-MS Analysis: Provides the sensitivity and specificity required to quantify the remaining parent peptide at each time point, even in a complex matrix.[14]
-
Controls: The T=0 sample acts as the baseline for 100% peptide presence. A well-characterized control peptide helps validate the assay's performance.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Proteolysis - Wikipedia [en.wikipedia.org]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism [mdpi.com]
The Piperidine Moiety in Peptide Design: A Comparative Guide to Receptor Binding Affinity
Introduction: Beyond the Canonical Amino Acids
In the landscape of drug discovery, native peptides present both immense promise and significant hurdles. Their high specificity and potency are often counterbalanced by poor metabolic stability and low bioavailability. To overcome these limitations, medicinal chemists have increasingly turned to peptidomimetics, compounds that mimic the structure and function of natural peptides. A key strategy in this endeavor is the incorporation of non-natural structural elements, such as the piperidine ring. This guide provides an in-depth comparison of the receptor binding affinity of piperidine-modified peptides against their unmodified counterparts, supported by experimental data and detailed methodologies. We will explore the causal relationship between the structural rigidity and basicity of the piperidine moiety and its impact on molecular recognition and binding affinity.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry.[1] Its incorporation into a peptide backbone or as a side-chain modification can confer several advantages, including increased resistance to proteolytic degradation, enhanced conformational stability, and the ability to modulate lipophilicity and basicity.[1][2] These alterations can profoundly influence how a peptide interacts with its biological target, often leading to significant changes in binding affinity and selectivity.
The Impact of Piperidine Modification on Receptor Interaction: A Comparative Analysis
The introduction of a piperidine ring into a peptide can alter its binding affinity through several mechanisms:
-
Conformational Constraint: The rigid ring structure of piperidine reduces the conformational flexibility of the peptide backbone or side chain. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.
-
Modified Basicity: The nitrogen atom in the piperidine ring is basic, with a pKa of its conjugate acid around 11. At physiological pH, this nitrogen is often protonated, allowing for the formation of strong ionic interactions with acidic residues in the receptor's binding pocket.
-
Altered Hydrophobicity: The piperidine ring can modulate the lipophilicity of the peptide, which can influence both receptor binding and pharmacokinetic properties such as membrane permeability.
To illustrate the practical implications of these principles, we will examine a case study involving the inhibition of the bacterial cysteine protease IdeS by piperidine-based peptide analogues. While this example focuses on enzyme inhibition, the underlying principles of molecular recognition and binding are directly applicable to receptor-ligand interactions.
Case Study: Piperidine-Based Analogues as Inhibitors of IdeS
The Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS) is a cysteine protease that specifically cleaves human IgG in the hinge region. A study by Vukomanovic et al. investigated the potential of piperidine-based peptide analogues to inhibit IdeS. In these analogues, a glycine residue at the cleavage site was replaced with a 3-aminopiperidine moiety.
Table 1: Comparative Inhibitory Activity of Native Peptides and Piperidine-Modified Analogues against IdeS
| Compound | Sequence | Modification | IC50 (µM) |
| Native Peptides | |||
| Peptide 1 | C-ELLG-NH2 | None | > 500 |
| Peptide 2 | C-ELLGG-NH2 | None | > 500 |
| Piperidine-Modified Analogues | |||
| Analogue (S)-3 | C-ELL-(S)-pip-NH2 | Gly replaced by (S)-3-aminopiperidine | 140 |
| Analogue (R)-3 | C-ELL-(R)-pip-NH2 | Gly replaced by (R)-3-aminopiperidine | > 500 |
| Analogue (S)-16 | C-ELL-(S)-pip-G-NH2 | Gly replaced by (S)-3-aminopiperidine | 60 |
| Analogue (R)-16 | C-ELL-(R)-pip-G-NH2 | Gly replaced by (R)-3-aminopiperidine | 50 |
Data sourced from Vukomanovic et al., J. Med. Chem. 2013, 56, 7, 2790–2800.
The data clearly demonstrates that while the native peptides showed no significant inhibitory activity, several of the piperidine-modified analogues were effective inhibitors of IdeS. This suggests that the incorporation of the piperidine ring is crucial for binding to the enzyme's active site. Notably, the stereochemistry of the piperidine moiety had a significant impact on activity, highlighting the importance of precise conformational positioning for effective binding. The improved activity of the piperidine-containing analogues can be attributed to the conformational constraint and the introduction of a basic nitrogen atom that can engage in favorable interactions within the enzyme's active site.
Experimental Protocols
Synthesis of Piperidine-Modified Peptides
The synthesis of peptides incorporating piperidine-based amino acids can be achieved using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[3][4]
Diagram 1: General Workflow for Solid-Phase Synthesis of Piperidine-Modified Peptides
Caption: Workflow for the solid-phase synthesis of piperidine-modified peptides.
Step-by-Step Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[4]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Piperidine-Based Amino Acid:
-
Pre-activate the Fmoc-protected piperidine amino acid (e.g., Fmoc-3-amino-1-Boc-piperidine-4-carboxylic acid) with a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[3]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Affinity Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5][6] A competition binding assay is commonly used to determine the inhibitory constant (Ki) of an unlabeled ligand (the piperidine-modified peptide) by measuring its ability to displace a radiolabeled ligand of known affinity.
Diagram 2: Workflow for a Radioligand Competition Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare a source of the target receptor, such as a membrane preparation from cells or tissues expressing the receptor.
-
Assay Setup: In a multi-well plate, add the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled competitor (the piperidine-modified peptide or the native peptide).[7]
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through glass fiber filters, which trap the cell membranes while allowing the unbound ligand to pass through.[6]
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices and Trustworthiness
The choice to incorporate a piperidine moiety is a rational design strategy aimed at improving the drug-like properties of a peptide. The conformational constraint imposed by the ring is intended to lock the peptide into a bioactive conformation, thereby increasing its affinity. The basic nitrogen provides an additional point of interaction, which can be exploited to enhance binding to receptors with acidic residues in their binding pockets.
The trustworthiness of the experimental data relies on a self-validating system. In the synthesis of piperidine-modified peptides, the identity and purity of the final product must be confirmed by analytical techniques such as mass spectrometry and HPLC. For binding assays, the use of a well-characterized radioligand and receptor system is crucial. The determination of non-specific binding (in the presence of a large excess of an unlabeled ligand) is essential for accurately calculating specific binding. The Cheng-Prusoff equation provides a standardized method for converting the experimentally determined IC50 value to the more intrinsic measure of affinity, the Ki value.
Conclusion
The incorporation of a piperidine moiety represents a powerful strategy in the design of peptidomimetics with enhanced receptor binding affinity and improved pharmacological properties. By providing conformational rigidity and a basic interaction point, the piperidine ring can significantly alter the molecular recognition of a peptide by its target receptor. The comparative data presented in this guide, supported by detailed experimental protocols, underscores the potential of this approach in the development of novel therapeutics. As our understanding of peptide-receptor interactions continues to grow, the rational design and synthesis of piperidine-modified peptides will undoubtedly play an increasingly important role in drug discovery.
References
- Bursavich, M. G., West, C. W., & Rich, D. H. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Organic letters, 3(15), 2317–2320. [Link]
- De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1734–1742. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 56(6), 515–537. [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
- Vukomanovic, D., & Fast, W. (2013). 3-Aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS. Journal of medicinal chemistry, 56(7), 2790–2800. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]
- Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Belvisi, M. G., & Hele, D. J. (2008). In vitro receptor binding assays: general methods and considerations. Methods in molecular biology (Clifton, N.J.), 447, 185–194. [Link]
- Springer Nature Experiments. (n.d.). Radioligand Binding Using 125Labeled Peptides. [Link]
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
- Guryanov, I., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7191-7204. [Link]
- Scholarly Commons. (2021). in vitro comparative study of the binding affinity and targeted-drug delivery efficiency of egfr-targeting peptides. [Link]
- Golebiewski, W. M., & Ciszewski, K. (2022). Application of Chiral Piperidine Scaffolds in Drug Design. Drug development research, 83(2), 349-369. [Link]
- Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & medicinal chemistry letters, 17(21), 5964–5968. [Link]
- Al-Obeidi, F., & Sawyer, T. K. (2002). Peptidomimetics, a synthetic tool of drug discovery. Drug discovery today, 7(15), 806–818. [Link]
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Molecules (Basel, Switzerland), 25(2), 328. [Link]
- González-López, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 23(24), 15833. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Strategic Guide to Synthesizing Piperidine-Containing Peptides: A Comparative Analysis of Fmoc and Boc Methodologies
Introduction: The Unique Challenge of Piperidine-Containing Peptides
Piperidine-containing peptides and peptidomimetics represent a class of molecules with significant therapeutic potential, owing to their conformational rigidity and enhanced metabolic stability.[1] The synthesis of these structures via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges not encountered with canonical amino acids. The core of this challenge lies in the basicity of the piperidine nitrogen atom itself. This inherent reactivity necessitates a carefully considered protection strategy to prevent unwanted side reactions during peptide chain elongation, regardless of whether the Fmoc or Boc synthesis protocol is employed.
This guide provides a comprehensive comparison of the Fmoc and Boc SPPS strategies for the synthesis of piperidine-containing peptides. We will delve into the fundamental chemistry of each approach, explore compatible orthogonal protecting group schemes for the piperidine moiety, and provide a head-to-head analysis of their respective advantages and disadvantages in this specific application. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for the successful synthesis of these complex and valuable molecules.
Fmoc vs. Boc: A Tale of Two Chemistries
At the heart of SPPS are two dominant strategies, defined by the nature of the temporary Nα-protecting group: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[2][3] The choice between these two dictates the entire synthetic workflow, from deprotection and coupling conditions to the final cleavage from the solid support.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Nα-Deprotection | 20% Piperidine in DMF (Mild base) | ~50% TFA in DCM (Strong acid) |
| Final Cleavage | TFA (Strong acid) | HF or TFMSA (Very strong acid) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Automation | Easily automated | More complex due to corrosive reagents |
| Compatibility | Excellent for acid-sensitive residues | Advantageous for hydrophobic sequences |
Table 1. High-level comparison of the Fmoc/tBu and Boc/Bzl SPPS strategies.[2][3]
The Central Challenge: Taming the Piperidine Nitrogen
The secondary amine of a piperidine ring within a peptide sequence is nucleophilic and basic. If left unprotected during SPPS, it can lead to a host of side reactions, including:
-
Chain branching: The piperidine nitrogen can react with the activated carboxyl group of the incoming amino acid.
-
Undesired salt formation: In Boc-SPPS, the piperidine nitrogen will be protonated by the TFA used for deprotection in every cycle, potentially affecting solubility and subsequent coupling efficiency.
-
Side reactions during cleavage: The unprotected piperidine can react with carbocations generated during the final acidic cleavage.
Therefore, the successful synthesis of piperidine-containing peptides hinges on the selection of an appropriate protecting group for the piperidine nitrogen that is orthogonal to the chosen SPPS strategy.
Orthogonal Protection Strategies for the Piperidine Moiety
The selection of a protecting group for the piperidine nitrogen must be compatible with the repetitive deprotection steps of the chosen SPPS strategy.
Fmoc-SPPS Compatible Protecting Groups for Piperidine
In the Fmoc strategy, the piperidine nitrogen must be protected with a group that is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but can be removed during the final acid-mediated cleavage.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is an ideal choice for protecting the piperidine nitrogen in an Fmoc-SPPS workflow. It is completely stable to the basic conditions used for Fmoc removal but is readily cleaved by the trifluoroacetic acid (TFA) used in the final cleavage step.[4] This creates a fully orthogonal and highly efficient system.
-
Trityl (Trt) Group: The trityl group is another acid-labile protecting group that can be employed. It offers steric bulk and is removed under acidic conditions, making it compatible with the final cleavage step of Fmoc-SPPS.[5]
Boc-SPPS Compatible Protecting Groups for Piperidine
In the Boc strategy, the protecting group on the piperidine nitrogen must be stable to the repeated treatments with TFA used for Nα-Boc deprotection.
-
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is a classic amine protecting group that exhibits good stability towards TFA.[6][7] It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which provides an orthogonal deprotection step after the completion of the peptide chain assembly and before the final HF cleavage.[6]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: For a truly orthogonal approach within a Boc-SPPS framework, the Fmoc group can be used to protect the piperidine nitrogen. The Fmoc group is stable to the acidic conditions of Boc deprotection and can be selectively removed with piperidine treatment after the peptide chain is fully assembled. This allows for further modification of the piperidine nitrogen on-resin if desired.[8]
Head-to-Head Comparison: Fmoc vs. Boc for Piperidine-Containing Peptides
With a clear understanding of the compatible protecting group strategies, we can now conduct a direct comparison of the Fmoc and Boc approaches for synthesizing piperidine-containing peptides.
Fmoc Strategy
Advantages:
-
True Orthogonality: The use of a Boc group on the piperidine nitrogen and Fmoc for Nα-protection creates a fully orthogonal system. The deprotection conditions for each do not interfere with the other, leading to a cleaner synthesis with fewer side reactions.[9]
-
Milder Conditions: The overall synthesis is conducted under milder conditions compared to the Boc strategy. The repetitive use of a mild base for Fmoc deprotection and a single final cleavage with TFA is less harsh on the peptide and the solid support.[10]
-
Ease of Automation: The non-corrosive nature of the reagents used in the synthetic cycles makes the Fmoc strategy highly amenable to automated peptide synthesis.[11]
-
Simplified Final Cleavage: The final cleavage and deprotection of the Boc-protected piperidine and other acid-labile side-chain protecting groups can be achieved in a single step with TFA.
Disadvantages:
-
Cost: Fmoc-protected amino acids and reagents are generally more expensive than their Boc counterparts.[12]
-
Aggregation: For certain sequences, particularly hydrophobic ones, aggregation can be more pronounced in Fmoc-SPPS due to the nature of the solvents and the growing peptide chain.[13]
Boc Strategy
Advantages:
-
Cost-Effectiveness: Boc-protected amino acids and the reagents for deprotection (TFA) are typically less expensive.[12]
-
Reduced Aggregation: The repetitive TFA deprotection steps in Boc-SPPS can help to disrupt peptide aggregation on the resin, which can be advantageous for difficult sequences.[13]
Disadvantages:
-
Harsh Conditions: The repetitive use of strong acid (TFA) for Nα-deprotection and the requirement for very strong acid (HF or TFMSA) for final cleavage are significant drawbacks. These harsh conditions can lead to degradation of the peptide, especially if it contains sensitive residues.
-
Protonation of Piperidine: In every cycle, the TFA will protonate the unprotected piperidine nitrogen (if a Cbz or Fmoc protecting group is not used), which can negatively impact the solubility of the growing peptide-resin and the efficiency of the subsequent coupling step.
-
Complex Final Cleavage: The final cleavage with HF requires specialized, corrosion-resistant equipment and stringent safety precautions.
-
Quasi-Orthogonality: The reliance on graduated acid lability rather than truly orthogonal protecting groups can sometimes lead to premature removal of side-chain protecting groups.
Experimental Protocols
The following are generalized, step-by-step protocols for a single coupling cycle in the synthesis of a piperidine-containing peptide using both Fmoc and Boc strategies.
Fmoc-SPPS Protocol with Boc-Protected Piperidine Amino Acid
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid containing the Boc-protected piperidine moiety (3 eq.) with a suitable coupling agent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat the cycle for the next amino acid in the sequence.
Boc-SPPS Protocol with Cbz-Protected Piperidine Amino Acid
Caption: Workflow for a single coupling cycle in Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with approximately 50% TFA in DCM for 2 minutes, then drain. Repeat with a fresh solution of 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes, then drain. Repeat with a fresh solution of 10% DIEA in DCM for 2 minutes.
-
Washing: Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Coupling: In a separate vessel, pre-activate the Boc-protected amino acid containing the Cbz-protected piperidine moiety (3 eq.) with a suitable coupling agent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat the cycle for the next amino acid in the sequence.
Decision-Making Guide: Choosing the Optimal Strategy
The choice between Fmoc and Boc for the synthesis of piperidine-containing peptides should be guided by the specific requirements of the project.
Caption: Decision-making flowchart for strategy selection.
Choose the Fmoc strategy if:
-
The peptide contains other acid-sensitive modifications (e.g., glycosylation, phosphorylation).
-
Milder reaction conditions are a priority to preserve the integrity of the final product.
-
Automated synthesis is required for efficiency and throughput.
-
The sequence is not known to be exceptionally prone to aggregation.
Consider the Boc strategy if:
-
The peptide sequence is highly hydrophobic and known to be prone to aggregation.
-
Cost of reagents is a primary concern.
-
The necessary equipment for handling strong acids (TFA and HF) is readily available.
Conclusion
The synthesis of piperidine-containing peptides requires a nuanced approach that directly addresses the reactivity of the piperidine nitrogen. While both Fmoc and Boc strategies can be adapted for this purpose, the Fmoc/tBu strategy, in conjunction with a Boc protecting group on the piperidine moiety, emerges as the superior choice for most applications. Its true orthogonality, milder reaction conditions, and amenability to automation provide a more robust and efficient pathway to these complex molecules. The Boc/Bzl strategy, while potentially useful for aggregation-prone sequences, introduces significant challenges due to its harsh acidic conditions and quasi-orthogonal nature. By carefully selecting the appropriate protecting group strategy, researchers can successfully navigate the complexities of synthesizing piperidine-containing peptides and unlock their therapeutic potential.
References
- (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook. Retrieved from a relevant chemical supplier website.
- (S)-3-Amino-1-N-Boc-piperidine. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from a relevant chemical supplier website.
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). Benchchem.
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. (2025). Benchchem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Fmoc Protected Amino Acids. (n.d.). Vector Labs.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023).
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023).
- ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. (n.d.). Benchchem.
- Overview of Fmoc Amino Acids. (n.d.). ChemPep.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
- Protecting groups for amines: Carbam
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing).
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- “Solid-phase peptide synthesis using N -trityl-amino acids.” (n.d.). Letters in Peptide Science.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Synthesis of N-Boc-Piperidine Deriv
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (n.d.). MDPI.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups. (2025). Benchchem.
- Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. (2025). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Side reactions in peptide synthesis: An overview. (2018).
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. (n.d.). Alfa Chemistry.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. (2025). Benchchem.
- Protecting groups in organic synthesis?! (2018). Reddit.
- Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (n.d.).
- Piperidine for Peptide Synthesis. (n.d.).
- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry.
- Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.).
- A Comparative Guide to Amine Protecting Groups: 2,5-Dimethylpyrrole vs. Boc, Cbz, and Fmoc. (n.d.). Benchchem.
- EP4011901A1 - Method for the fmoc group cleavage. (n.d.).
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (n.d.). PMC - NIH.
- Spps and side reactions in peptide synthesis. (n.d.). Slideshare.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.).
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Total wash elimination for solid phase peptide synthesis. (2023). PMC - NIH.
- A cleavage cocktail for methionine-containing peptides. (n.d.). PubMed - NIH.
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. (2023). LifeTein.
- What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? (n.d.).
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec.
- Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. (2025). Dilunbio.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
- p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2025).
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. digital.csic.es [digital.csic.es]
- 13. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
comparison of coupling reagents for (r)-1-Fmoc-piperidine-3-carboxylic acid
An In-Depth Comparison of Coupling Reagents for (R)-1-Fmoc-piperidine-3-carboxylic Acid: A Guide for Researchers
In the landscape of peptide synthesis and drug development, the incorporation of non-natural, sterically hindered amino acids like this compound is a critical strategy for designing novel therapeutics with enhanced stability and potency. However, the successful incorporation of such residues is often challenging due to their inherent steric bulk, which can impede amide bond formation, leading to lower yields, incomplete reactions, and an increased risk of epimerization.[1] This guide provides a comprehensive comparison of commonly used coupling reagents for the efficient and stereochemically faithful incorporation of this compound and other challenging N-alkylated amino acids.
The Challenge of Steric Hindrance
This compound, a cyclic N-alkylated amino acid, presents a significant hurdle in solid-phase peptide synthesis (SPPS). The piperidine ring and the Fmoc protecting group create a sterically crowded environment around the carboxylic acid moiety. This steric hindrance can:
-
Slow down reaction kinetics: The bulky nature of the amino acid can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]
-
Lead to incomplete coupling: Slower reaction rates can result in incomplete reactions, leading to the formation of deletion sequences, which are often difficult to separate from the desired peptide.[2]
-
Increase the risk of side reactions: To drive the reaction to completion, harsher conditions or prolonged reaction times may be employed, which in turn can increase the likelihood of side reactions such as diketopiperazine formation and, most critically, racemization at the α-carbon.[3][4]
The choice of coupling reagent is therefore a crucial factor in overcoming these challenges and ensuring the successful synthesis of peptides containing such residues.
A Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, the potential for side reactions, cost, and safety. We will explore the performance of three main classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Traditional Workhorses
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used coupling reagents.[5] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action:
Caption: Carbodiimide activation pathway with HOBt additive.
While effective for many standard couplings, carbodiimides alone are often insufficient for sterically hindered amino acids and can lead to significant racemization.[5] To mitigate this, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[6] However, even with additives, carbodiimide-mediated couplings can be sluggish for challenging residues. One study highlighted that coupling an N-methyl amino acid (sarcosine) with a carbodiimide and HOBt resulted in 22% epimerization.[7]
Phosphonium Salts: Cleaner Alternatives
Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) were developed to overcome some of the limitations of carbodiimides. They generate OBt active esters in situ and generally provide cleaner reactions with minimal racemization for most amino acids. A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium/aminium reagents.
Aminium/Uronium Salts: The High-Performance Leaders
This class of reagents has become the gold standard for difficult couplings due to their high reactivity and efficiency.
-
HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are highly popular and efficient reagents.[5] They react with the carboxylic acid to form an OBt active ester. However, their performance can be suboptimal for the most demanding couplings, such as those involving N-alkylated amino acids.[5]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more reactive analogue of HBTU. It incorporates the 7-azabenzotriazole (HOAt) moiety instead of HOBt. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, making the resulting OAt active ester significantly more reactive than the OBt ester. This enhanced reactivity makes HATU a preferred choice for coupling sterically hindered and N-methylated amino acids, leading to faster reactions and reduced risk of epimerization.[5][8]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium-type coupling reagent that has emerged as a powerful and safer alternative to benzotriazole-based reagents.[9] COMU is based on OxymaPure, which is non-explosive, unlike HOBt and HOAt.[8][9]
Mechanism of Aminium/Uronium Salt Activation:
Caption: General activation pathway for aminium/uronium salts.
Mechanistically, COMU is a true uronium salt, which may contribute to its high reactivity.[10] It has demonstrated coupling efficiencies comparable to or even exceeding HATU in some cases, with the added benefits of improved safety, higher solubility, and reduced allergenic potential.[5][8]
Performance Data: A Quantitative Comparison
While comprehensive, direct comparative studies on this compound are scarce, data from the synthesis of other challenging peptides provide valuable insights into the relative performance of these reagents.
| Coupling Reagent | Reagent Type | Coupling Efficiency | Racemization Potential | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate to High | Low cost | Sluggish for hindered couplings; byproduct removal can be difficult.[5] |
| HBTU | Aminium Salt | High | Low | Efficient and widely used. | Less effective for highly hindered residues; can cause guanidinylation.[11] |
| HATU | Aminium Salt | Very High | Very Low | Highly reactive, excellent for sterically hindered and N-methylated amino acids.[8][11] | Higher cost; based on explosive HOAt.[8] |
| COMU | Uronium Salt | Very High | Very Low | Efficiency comparable to or exceeding HATU; superior safety profile (non-explosive); highly soluble.[5][8][10] | Higher cost than carbodiimides. |
A particularly telling study on the synthesis of the demanding leu-enkephalin derivative containing two consecutive Aib residues (H-Tyr-Aib-Aib-Phe-Leu-NH2) revealed the following levels of deletion byproduct (des-Aib):
This data strongly suggests that for this exceptionally difficult sequence, COMU significantly outperforms both HATU and HBTU in terms of coupling efficiency. Given that the steric hindrance in N-alkylated amino acids like this compound is a primary challenge, COMU's superior performance in this context makes it a highly recommended choice.
Experimental Protocols
The following are generalized protocols for the solid-phase coupling of this compound. Optimization may be required based on the specific peptide sequence and solid support.
General Workflow for Fmoc-SPPS
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling with COMU (Recommended)
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), COMU (2.9 equivalents) in DMF.
-
Coupling: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, a double coupling (repeating the procedure with fresh reagents) may be beneficial.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
Protocol 2: Coupling with HATU
-
Resin Preparation: Swell the peptide-resin as described above.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIPEA (6 equivalents) and immediately add the activation mixture to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from the COMU protocol.
Conclusion and Recommendations
The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the choice of an efficient coupling reagent that can overcome steric barriers while preserving stereochemical integrity.
-
For routine couplings of non-hindered amino acids, traditional carbodiimides like DIC/HOBt can be a cost-effective choice.
-
For challenging couplings, high-reactivity aminium/uronium salts are essential. HATU has long been the reagent of choice for such applications due to its high reactivity.[8]
-
However, based on compelling experimental data and a superior safety profile, COMU is now highly recommended as the preferred reagent for incorporating this compound and other sterically demanding residues.[8][9] Its demonstrated ability to achieve higher coupling efficiencies than HATU in the synthesis of exceptionally difficult sequences, combined with its non-explosive nature, makes it the optimal choice for modern, high-performance peptide synthesis.[9]
By selecting the appropriate coupling reagent and optimizing reaction conditions, researchers can confidently incorporate these valuable building blocks to advance the frontiers of peptide-based drug discovery.
References
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. - Semantic Scholar. [Link]
- Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed. [Link]
- Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF - ResearchG
- COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. [Link]
- Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Public
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. [Link]
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflamm
- The Journal of Organic Chemistry Ahead of Print - ACS Public
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Resin Selection for Solid-Phase Synthesis of Piperidine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of piperidine scaffolds into peptides is a rapidly advancing strategy in drug discovery, offering a means to introduce conformational constraints, enhance metabolic stability, and improve pharmacokinetic profiles. However, the successful solid-phase peptide synthesis (SPPS) of these unique peptidomimetics presents challenges not typically encountered with standard proteinogenic amino acids. The choice of solid support is a critical determinant of success, directly impacting yield, purity, and the overall feasibility of the synthesis. This guide provides a comprehensive comparison of commonly used resins for the synthesis of piperidine-containing peptides, supported by mechanistic insights and established protocols.
The Challenge of Piperidine Peptide Synthesis: Steric Hindrance and Conformational Rigidity
Piperidine-based amino acids, such as piperidine-4-carboxylic acid, are bulky, conformationally restricted residues. Their incorporation into a growing peptide chain via SPPS can be hampered by several factors:
-
Steric Hindrance: The rigid, cyclic structure of the piperidine ring can sterically hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions. This is particularly problematic at the C-terminus and when coupling subsequent amino acids to the piperidine-containing residue.
-
Difficult Coupling and Deprotection: The N-terminal amine of a piperidine residue within a peptide chain can be less accessible, potentially slowing down both the coupling and Fmoc-deprotection steps. Incomplete Fmoc removal can lead to deletion sequences, a common and difficult-to-remove impurity.[1]
-
Aggregation: The introduction of rigid, hydrophobic piperidine moieties can promote inter- and intra-chain aggregation of the growing peptide on the solid support, further impeding reagent access and reducing synthetic efficiency.[2]
-
Diketopiperazine Formation: When the C-terminal residue is a piperidine amino acid, the risk of diketopiperazine formation during the deprotection of the second amino acid is a significant concern, leading to premature cleavage of the dipeptide from the resin.[3]
The ideal resin for piperidine peptide synthesis must therefore mitigate these challenges by providing a sterically accommodating environment, facilitating efficient reactions, and offering cleavage conditions that preserve the integrity of the final product.
Comparative Analysis of Resins for Piperidine Peptide Synthesis
This section evaluates the performance of three commonly used resins in the context of piperidine peptide synthesis: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
Wang Resin
Wang resin is a widely used support for the synthesis of peptides with a C-terminal carboxylic acid.[4] The peptide is attached to the resin via a p-alkoxybenzyl ester linkage, which is cleavable with strong acid, typically a high concentration of trifluoroacetic acid (TFA).[5]
-
Advantages:
-
Cost-effective and readily available.
-
Provides a C-terminal carboxylic acid upon cleavage, which is often a desired functionality.
-
-
Disadvantages for Piperidine Peptides:
-
Loading Challenges: Loading the first, sterically hindered piperidine amino acid onto Wang resin can be inefficient and may require harsh conditions (e.g., using a carbodiimide with a catalyst like DMAP), which can lead to racemization.[6][7]
-
Harsh Cleavage Conditions: The requirement for high concentrations of TFA (typically 95%) for cleavage can be detrimental to sensitive piperidine-containing peptides, potentially leading to side reactions.
-
Aggregation: The polystyrene matrix of standard Wang resin may not be optimal for preventing aggregation of hydrophobic piperidine-rich sequences.
-
Expert Opinion: While feasible for simpler piperidine peptides, Wang resin is often not the first choice for complex or sterically demanding sequences due to the challenges in loading the first residue and the harsh cleavage conditions.
Rink Amide Resin
Rink Amide resin is the go-to support for the synthesis of peptides with a C-terminal amide functionality. The linker is designed to release a peptide amide upon cleavage with TFA.[8]
-
Advantages:
-
Directly yields C-terminal peptide amides, a common feature in bioactive peptides.
-
Loading of the first amino acid is a standard amide bond formation, which is generally more efficient than the esterification required for Wang resin.[5]
-
-
Disadvantages for Piperidine Peptides:
-
Steric Hindrance at the Linker: The structure of the Rink amide linker can be sterically demanding, which may pose challenges when coupling a bulky piperidine amino acid as the first residue.
-
Side Reactions during Cleavage: Cleavage from Rink Amide resin can sometimes lead to the formation of C-terminal N-alkylated peptide amides due to decomposition of the linker.[9] This side reaction could be more pronounced with sterically hindered C-terminal piperidine residues.
-
Expert Opinion: Rink Amide resin is a viable option when a C-terminal amide is required. However, careful optimization of the first amino acid coupling is necessary to overcome potential steric hindrance. The choice of cleavage cocktail is also critical to minimize side reactions.
2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is a highly acid-labile resin that has emerged as a superior choice for the synthesis of sterically hindered and complex peptides.[3][10]
-
Advantages for Piperidine Peptides:
-
Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-5% TFA in DCM), which preserves the integrity of the piperidine ring and other sensitive functionalities.[4][10] This is a significant advantage over Wang and Rink Amide resins.
-
Suppression of Racemization and Diketopiperazine Formation: The extreme steric bulk of the 2-chlorotrityl group effectively prevents racemization of the C-terminal amino acid during loading and minimizes the formation of diketopiperazine during the subsequent deprotection step.[3][7] This is particularly crucial when dealing with bulky piperidine amino acids.
-
High Loading Efficiency: The loading of the first amino acid onto 2-CTC resin is typically efficient, even for sterically hindered residues, and proceeds under mild conditions.[11][12]
-
Synthesis of Protected Fragments: The mild cleavage conditions allow for the synthesis of fully protected peptide fragments, which can be used in convergent synthesis strategies for larger and more complex piperidine-containing molecules.
-
-
Disadvantages:
-
Moisture Sensitivity: 2-CTC resin is highly sensitive to moisture and requires careful handling and storage under anhydrous conditions to maintain its reactivity.[10]
-
Cost: It is generally more expensive than Wang or Rink Amide resin.
-
Expert Opinion: For the synthesis of piperidine-containing peptides, especially those that are sterically demanding or require a C-terminal carboxylic acid, 2-Chlorotrityl chloride resin is the superior choice. Its ability to mitigate key side reactions and allow for mild cleavage makes it the most reliable option for achieving high purity and yield.
Data Presentation: A Comparative Overview
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid |
| Cleavage Conditions | Harsh (e.g., 95% TFA)[4] | Moderate to Harsh (e.g., 50-95% TFA)[8] | Very Mild (e.g., 1-5% TFA in DCM)[10] |
| Suitability for Sterically Hindered Residues | Moderate | Moderate | High[3] |
| Risk of Racemization during Loading | High | Low | Very Low[7] |
| Risk of Diketopiperazine Formation | High | Moderate | Very Low[3] |
| Synthesis of Protected Fragments | No | No | Yes[4] |
Experimental Protocols
Protocol 1: Loading of Fmoc-Piperidine-4-carboxylic acid onto 2-CTC Resin
This protocol is recommended for its high efficiency and minimization of side reactions.
-
Resin Swelling: Swell 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g, 1 eq) in anhydrous dichloromethane (DCM, 10 mL/g of resin) for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-piperidine-4-carboxylic acid (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 4 eq) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture gently for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: General Peptide Elongation Cycle (Fmoc/tBu Strategy)
This cycle is applicable for all three resins after the first amino acid has been loaded.
-
Fmoc Deprotection:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with a suitable coupling reagent and a base. For sterically hindered couplings involving piperidine residues, stronger coupling reagents like HATU (3-5 eq) with DIPEA (6-10 eq) in DMF are recommended.[1][13]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, a second coupling may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Protocol 3: Cleavage of Piperidine Peptide from Resins
The cleavage cocktail and conditions are highly dependent on the chosen resin.
-
2-Chlorotrityl Chloride Resin (Mild Cleavage):
-
Wash the peptide-resin with DCM and dry.
-
Treat the resin with a solution of 1-2% TFA in DCM for 30-60 minutes.
-
Filter the resin and collect the filtrate. Repeat the treatment with fresh cleavage solution 2-3 times.
-
Combine the filtrates and evaporate the solvent. The resulting product is the fully protected peptide.
-
-
Wang and Rink Amide Resins (Strong Cleavage):
-
Wash the peptide-resin with DCM and dry.
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[14]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Visualization of Key Workflows
Loading of Piperidine Amino Acid onto 2-CTC Resin```dot
Caption: General solid-phase peptide synthesis cycle for peptide elongation.
Cleavage Strategy Comparison
Caption: Comparison of cleavage strategies for different resin types.
Conclusion and Recommendations
The successful synthesis of piperidine-containing peptides hinges on a careful selection of the solid support to mitigate the challenges posed by these sterically demanding residues. While Wang and Rink Amide resins can be employed, they present significant hurdles in terms of loading efficiency, potential side reactions, and the need for harsh cleavage conditions.
For the synthesis of piperidine peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is unequivocally the recommended choice. Its ability to facilitate efficient loading under mild conditions, suppress common side reactions like racemization and diketopiperazine formation, and allow for cleavage with minimal acid exposure makes it the most robust and reliable platform for these challenging targets. The resulting high purity of the crude product often simplifies downstream purification efforts, offsetting the higher initial cost of the resin.
For piperidine peptides requiring a C-terminal amide, Rink Amide resin remains the standard choice. However, researchers should be prepared to optimize the coupling of the first piperidine residue and carefully select cleavage scavengers to avoid the formation of N-alkylated byproducts.
By understanding the interplay between the resin chemistry and the unique structural features of piperidine amino acids, researchers can significantly enhance the success rate of their synthetic endeavors, paving the way for the exploration of novel piperidine-based therapeutics.
References
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- 2-Chlorotrityl Chloride Resin. Aapptec. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances, 4(84), 44783-44800. [Link]
- 2-Chlorotritylchloride Resin – An extremely versatile, acid-labile resin. (n.d.). PubChem. [Link]
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 385-391. [Link]
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025).
- WO2017127007A1 - Method for preparation of peptides with pswang linker. (2017).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
- Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]
- Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. [Link]
- Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
- Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. (2025).
- WO2015028599A1 - Cleavage of synthetic peptides. (2015).
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
- Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. (n.d.). Aapptec. [Link]
- Synthesis and Antiaggregatory Activity of RGD-peptidomimetics Based on 4-oxo-4-(piperazine-1-yl)butyric Acid as Arg-mimetic. (2003). PubMed. [Link]
- Solid phase synthesis of cyclic peptides: model studies involving i-(i+4)
- Peptide Synthesis Resins. (n.d.). Aapptec. [Link]
- Coupling Reagents. (n.d.). Aapptec. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory. [Link]
- Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023).
- Piperidine-mediated side product formation for Asp(OBut)-containing peptides. (1994). Wiley Online Library. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
- Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107. [Link]
- Review articles in SOLID PHASE PEPTIDE SYNTHESIS. (n.d.).
- Peptide Synthesis Resins. (n.d.). Amerigo Scientific. [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
- Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. (2019).
- C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. (2025).
- N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. (2023).
- Peptidomimetics examples. (n.d.). Drug Design Org. [Link]
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021).
- How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. file.globalso.com [file.globalso.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Peptides Containing Piperidine Derivatives
For researchers and drug developers, the purity of a synthetic peptide is not merely a quality metric; it is the foundation of reliable experimental data and therapeutic safety. This is particularly true for peptides incorporating piperidine derivatives, a structural motif increasingly used to enhance stability, confer specific conformations, or act as a mimetic. However, the very synthesis step that introduces this feature—often involving piperidine for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS)—can also be a source of challenging impurities.
This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively assess the purity of these complex molecules. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every analysis is a self-validating system for generating trustworthy and submission-ready data.
The Analytical Imperative: Why an Orthogonal Approach is Non-Negotiable
No single analytical method can fully capture the purity profile of a complex peptide. Regulatory bodies like the FDA and international guidelines such as those from the ICH mandate the use of orthogonal methods—techniques that separate molecules based on different physicochemical principles.[1][2] This approach is critical for resolving co-eluting impurities and providing a complete picture of a peptide's identity, purity, and stability.
The three pillars of peptide purity assessment are:
-
Separation and Quantification: Primarily achieved through High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Dominated by Mass Spectrometry (MS).
-
Structural Verification: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
An integrated workflow combining these techniques is the gold standard for ensuring the quality of synthetic peptides.
Caption: Integrated workflow for peptide purity assessment.
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purity Analysis
RP-HPLC is the cornerstone technique for peptide purity assessment, separating the target peptide from impurities based on hydrophobicity.[3] For piperidine-containing peptides, careful method development is crucial to resolve structurally similar impurities.
Causality Behind the Method: The Role of Ion-Pairing Agents
The choice of mobile phase additive, or ion-pairing agent, is the most critical parameter in peptide RP-HPLC. Additives like trifluoroacetic acid (TFA) or formic acid (FA) serve two main functions:
-
Protonation: At a low pH (typically ~2), they protonate acidic residues (Asp, Glu) and neutralize basic side chains, reducing unwanted ionic interactions with the silica stationary phase.[4]
-
Ion-Pairing: The agent forms a neutral complex with positively charged residues (Lys, Arg, His), increasing the peptide's overall hydrophobicity and enhancing its retention on the nonpolar C18 column.[5]
TFA is a strong ion-pairing agent that yields sharp peaks and excellent resolution.[6] However, it is an ion-suppressing agent in mass spectrometry. Therefore, a dual-method approach is often necessary: a TFA-based method for accurate purity quantification by UV detection and a formic acid-based method for compatibility with LC-MS analysis.
Experimental Protocol: RP-HPLC for Purity Determination
Objective: To separate and quantify the target peptide relative to process-related impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Agilent PLRP-S, Waters XBridge Peptide BEH), 100 Å or 300 Å pore size depending on peptide length.[4]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[1]
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (Trp, Tyr residues).
-
Column Temperature: 30-40 °C to improve peak shape.
-
Injection Volume: 10-20 µL of sample dissolved in MPA (e.g., 1 mg/mL).
-
-
Gradient Elution:
-
Equilibrate the column with 95% MPA / 5% MPB for 15 minutes.[1]
-
Run a linear gradient from 5% to 65% MPB over 30-60 minutes. The gradient slope is critical and must be optimized to resolve closely eluting peaks.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. This provides the relative purity based on UV absorbance.[1]
-
Data Presentation: Interpreting the Chromatogram
| Parameter | Ideal Result | Common Issue & Causality |
| Main Peak | Sharp, symmetrical (tailing factor < 1.5) | Peak Tailing: Caused by secondary ionic interactions with the column. Ensure mobile phase pH is low enough and ion-pairing agent concentration is sufficient (e.g., 0.1% TFA).[6] |
| Resolution | Baseline separation (>1.5) between the main peak and impurities | Co-elution: Impurities with similar hydrophobicity. Optimize by using a shallower gradient, a different organic modifier (e.g., methanol), or an alternative ion-pairing agent (e.g., HFBA) to alter selectivity.[7] |
| Impurity Peaks | Should be minimal and fall within specified limits (e.g., <0.10% for reporting, per ICH guidelines).[8] | Multiple Impurity Peaks: Indicates issues in synthesis (incomplete coupling, deprotection) or degradation. Requires identification by MS. |
Mass Spectrometry (MS): The Definitive Identity Test
Mass spectrometry provides an exact molecular weight of the target peptide, confirming its identity and enabling the identification of unknown impurities.[9] When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[10][11]
Causality Behind the Method: Ionization and Fragmentation
Electrospray Ionization (ESI) is the most common technique for peptide analysis, as it generates multiply charged ions from molecules in solution, making it suitable for a wide range of molecular weights.[9] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident identification of impurities based on mass differences from the target peptide.[12]
For sequence verification, tandem mass spectrometry (MS/MS) is employed. The peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID), breaking the peptide bonds to produce a ladder of 'b' and 'y' ions that can be used to read the amino acid sequence.[12]
Experimental Protocol: LC-MS for Identity and Impurity Identification
Objective: To confirm the molecular weight of the target peptide and identify impurities.
-
LC System (as above, but with modifications):
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in ACN. (Note: TFA is avoided due to ion suppression).
-
-
Mass Spectrometer Settings (ESI source):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: Scan a range appropriate for the expected m/z of the peptide (e.g., 300-2000 m/z).
-
-
Data Acquisition:
-
Acquire full scan MS data across the entire HPLC run.
-
For impurity characterization, use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most intense peaks.
-
-
Data Analysis:
-
Deconvolute the ESI mass spectrum (which shows multiple charge states) to determine the monoisotopic molecular weight of the main peak.
-
Compare the measured mass to the theoretical mass of the peptide.
-
Analyze the mass of impurity peaks to identify potential modifications (see Common Impurities table below).
-
Caption: Logical workflow for peptide identity and impurity analysis by LC-MS.
Common Impurities Originating from Piperidine-Based SPPS
| Impurity Type | Mass Difference (Δm) | Causality & Notes |
| Deletion Sequence | -[Mass of Amino Acid] | Incomplete coupling or premature Fmoc removal during synthesis.[13] |
| Piperidinyl-Alanine Adduct | +67 Da (approx.) | A known side reaction where piperidine or its derivatives can react with the growing peptide chain. |
| Residual Piperidine | Not a peptide adduct | Free piperidine from the Fmoc deprotection step that was not adequately washed away.[14] |
| Oxidation | +16 Da | Particularly common for Met, Trp, or Cys residues. Can occur during synthesis or storage.[13] |
| Deamidation | +1 Da | Common for Asn and Gln residues, especially next to a Gly. Leads to formation of Asp or iso-Asp.[15] |
| Incomplete Deprotection | +[Mass of Protecting Group] | Residual side-chain protecting groups (e.g., Boc, Trt) that were not fully cleaved.[13] |
NMR Spectroscopy: The Ultimate Structural Arbiter
While HPLC and MS confirm purity and identity, they provide limited information about the three-dimensional structure or subtle stereochemical impurities. NMR spectroscopy is a powerful, non-destructive technique that can confirm the peptide's covalent structure, identify diastereomeric impurities, and provide insights into its solution-state conformation.[16][17]
Causality Behind the Method: Probing the Atomic Environment
NMR analyzes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The exact resonance frequency (chemical shift) of a nucleus is exquisitely sensitive to its local chemical environment.[18] A 2D NMR experiment like COSY (Correlation Spectroscopy) can reveal through-bond proton-proton couplings, helping to piece together the amino acid spin systems. A TOCSY (Total Correlation Spectroscopy) experiment extends these correlations throughout an entire amino acid residue. Finally, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (<5 Å), providing crucial distance restraints for 3D structure calculation.[19]
For peptides containing piperidine derivatives, NMR is uniquely suited to:
-
Confirm the successful incorporation and correct stereochemistry of the piperidine moiety.
-
Detect diastereomers, which have identical masses and often similar retention times, but will exhibit distinct NMR spectra.[15]
Experimental Protocol: 2D NMR for Structural Verification
Objective: To confirm the covalent structure and stereochemical purity of the peptide.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The sample must be highly pure (>98%) and free of paramagnetic impurities.[20]
-
Adjust pH if necessary.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample quality and concentration.
-
Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz):
-
¹H-¹H COSY/TOCSY: To assign proton resonances within each amino acid residue.
-
¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
¹H-¹H NOESY: To identify through-space correlations for structural and stereochemical assignment.
-
-
-
Data Analysis:
-
Resonance Assignment: Systematically assign all proton and carbon signals to specific atoms in the peptide sequence.
-
Structural Confirmation: Verify that all observed correlations are consistent with the expected covalent structure.
-
Impurity Detection: Look for minor sets of cross-peaks that indicate the presence of structural or stereoisomers. The relative integration of these peaks can provide a semi-quantitative estimate of their abundance.
-
Comparative Summary of Core Analytical Techniques
| Feature | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Application | Purity assessment, quantification of impurities[1] | Identity confirmation, impurity identification[3] | Definitive structure elucidation, stereoisomer analysis[19] |
| Principle | Separation by hydrophobicity | Measurement of mass-to-charge ratio (m/z) | Nuclear spin resonance in a magnetic field |
| Key Information | Retention time, peak area (% purity) | Molecular weight, amino acid sequence (via MS/MS) | Atomic connectivity, 3D structure, dynamics |
| Strengths | Robust, reproducible, high-throughput, excellent for quantification | High sensitivity, high specificity, definitive mass information | Provides unparalleled structural detail, sensitive to stereochemistry |
| Limitations | May not resolve all impurities (co-elution), provides no structural data | Ionization efficiency can vary, quantification is challenging | Lower sensitivity, requires larger sample amounts, complex data analysis |
Conclusion: An Integrated Strategy for Unimpeachable Quality
Assessing the purity of synthetic peptides, especially those containing complex moieties like piperidine derivatives, demands a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient and risks overlooking critical impurities that could compromise research outcomes or patient safety.
By leveraging the quantitative power of RP-HPLC , the definitive identification capabilities of Mass Spectrometry , and the detailed structural insights from NMR Spectroscopy , researchers can build a complete and trustworthy data package. This orthogonal approach ensures that the peptide in the vial is precisely the molecule intended, providing the highest degree of confidence for downstream applications in research, diagnostics, and therapeutic development.
References
- Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- Van den Bossche, J., et al. (2019). Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(23), 6043–6054.
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- Bechinger, B., & Sizun, C. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Concepts in Magnetic Resonance, 11(3), 131-154.
- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
- Quality Matters Solutions. (n.d.). What Are the FDA Requirements for Peptide Characterization?.
- Hearn, M. T. (2001). Peptide Analysis by Rapid, Orthogonal Technologies With High Separation Selectivities and Sensitivities. Biologicals, 29(3-4), 191-204.
- MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
- Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.
- Omizzur. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. biotage.com [biotage.com]
- 8. fda.gov [fda.gov]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. lcms.cz [lcms.cz]
- 11. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 14. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide: DBU vs. Piperidine for Fmoc Deprotection Efficiency
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the repetitive removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical step that dictates the success and purity of the final peptide product. For decades, a 20% solution of piperidine in N,N-dimethylformamide (DMF) has been the undisputed gold standard. However, the demands for synthesizing longer, more complex, and "difficult" sequences have spurred the investigation of more potent deprotection reagents. Among these, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a powerful, high-speed alternative.
This guide provides an in-depth, evidence-based comparison of DBU and piperidine, moving beyond simple protocols to explore the mechanistic nuances, kinetic efficiencies, and side reaction profiles of each reagent. We will equip researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal deprotection strategy for their specific synthetic challenges.
The Core Mechanism: A Tale of β-Elimination
Fmoc deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The process is initiated by a base abstracting the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step. The resulting carbanion is stabilized by the aromatic system, which then collapses in a β-elimination reaction, releasing the free amine of the peptide and the highly reactive dibenzofulvene (DBF) byproduct.
To prevent DBF from undergoing side reactions, such as alkylating the newly liberated N-terminal amine, a nucleophilic scavenger is required to trap it, forming a stable adduct.[1][2]
Caption: A self-validating experimental design for direct comparison.
Methodology:
-
Start with a single, homogenous batch of the initial Fmoc-amino acid-loaded resin.
-
Divide the resin equally into two separate reaction vessels.
-
Synthesize the target peptide in parallel. Use the standard 20% piperidine protocol for Group A and the optimized DBU/piperazine protocol for Group B. Keep all other parameters (coupling reagents, time, temperature) identical.
-
Upon completion, cleave the peptides from the resin using an identical cleavage cocktail and procedure for both groups.
-
Analyze the crude product from each group using Reverse-Phase HPLC (to determine purity and quantify byproducts) and LC-MS (to identify the mass of the target peptide and any side products).
-
Compare the results to determine which reagent provided higher purity, better yield, and a cleaner side reaction profile for your specific sequence.
Conclusion and Strategic Recommendations
The choice between piperidine and DBU is not a matter of one being universally "better," but of selecting the right tool for the specific synthetic challenge.
-
Choose Piperidine (20% in DMF) for:
-
Routine, non-complex, and shorter peptide sequences.
-
Syntheses where established, validated protocols are paramount and speed is not the primary concern.
-
Situations where the risk of aspartimide formation with a stronger base is a major concern and mitigation strategies have not been tested.
-
-
Choose a DBU-based formulation (e.g., 2% DBU / 5% Piperazine) for:
-
"Difficult" or aggregation-prone sequences: The rapid deprotection minimizes aggregation and significantly reduces the formation of deletion sequences. [3] * High-throughput synthesis: The dramatically shorter deprotection times accelerate overall cycle times.
-
Sequences prone to DKP formation or specific types of racemization: DBU-based cocktails have been shown to suppress these side reactions in certain contexts. [4][5] Critical Consideration: When using DBU, the inclusion of a nucleophilic scavenger like piperazine is non-negotiable. For sequences containing Asp, the further addition of an acid modulator like 1% formic acid is highly recommended to achieve a product of high purity. [3][6] By understanding the fundamental chemistry and leveraging the comparative data, researchers can move beyond the one-size-fits-all approach and strategically deploy the most efficient Fmoc deprotection agent for each unique peptide, ultimately enhancing both the speed of synthesis and the quality of the final product.
-
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(126), 104417–104425. [Link]
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
- Dou, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1133–1140. [Link]
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173.
- Aronis, K. N., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 25(4), 608–612. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Patgiri, A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11545-11559. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of (r)-1-Fmoc-piperidine-3-carboxylic Acid in Synthesis
Abstract: The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The synthesis of molecules incorporating this motif often relies on chiral building blocks, among which (r)-1-Fmoc-piperidine-3-carboxylic acid stands out for its utility in Solid-Phase Peptide Synthesis (SPPS) and related methodologies. This guide provides a comprehensive cost-effectiveness analysis of utilizing this pre-functionalized building block compared to viable alternatives. We will delve into a direct comparison with an "in-house" Fmoc-protection of the parent amino acid, (R)-(-)-3-Piperidinecarboxylic acid (also known as (R)-nipecotic acid), and explore a fundamentally different approach: the catalytic enantioselective synthesis of the piperidine core. This analysis is supported by quantitative data, detailed experimental protocols, and field-proven insights to guide researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
The Strategic Importance of Chiral Piperidine Scaffolds
The piperidine ring is a privileged scaffold in drug discovery, valued for its conformational properties and its ability to engage with biological targets. When substituted at the 3-position, a stereocenter is created, often leading to enantiomers with dramatically different pharmacological profiles. Accessing enantiomerically pure 3-substituted piperidines is therefore a critical task in pharmaceutical development.[1][2] Molecules like Niraparib (an anticancer drug) and Tiagabine (an anticonvulsant) underscore the therapeutic importance of this structural motif.[2][3] The use of pre-synthesized, enantiopure building blocks like this compound is a common strategy to ensure stereochemical fidelity in the final product.
The Primary Approach: Direct Use in Fmoc-SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern Solid-Phase Peptide Synthesis (SPPS) due to its stability and its facile, base-labile cleavage, typically with piperidine.[4][5][] This allows for an orthogonal protection strategy where acid-labile side-chain protecting groups remain intact during the iterative cycle of deprotection and coupling.[7] this compound is designed for seamless integration into this workflow, acting as a non-natural amino acid analog.
Expertise & Causality: The primary advantage of using a pre-made building block is the significant reduction in process risk and development time. The chirality is pre-defined, and the Fmoc group is already installed, eliminating two potentially complex and optimization-intensive steps. This approach prioritizes speed and reliability, which is often paramount in early-stage discovery and for the synthesis of well-defined peptide sequences.
Diagram 1: Standard Fmoc-SPPS Workflow
This diagram illustrates the cyclical process of incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Caption: Decision workflow comparing direct purchase versus in-house synthesis.
Experimental Protocol 2: Fmoc Protection of (R)-(-)-3-Piperidinecarboxylic Acid
Objective: To synthesize this compound from its unprotected precursor.
Materials:
-
(R)-(-)-3-Piperidinecarboxylic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or similar inorganic base
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate
-
Hexanes
Methodology:
-
Dissolution: Dissolve (R)-(-)-3-Piperidinecarboxylic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The basic aqueous solution deprotonates the carboxylic acid and ensures the piperidine nitrogen is a free amine, ready for nucleophilic attack.
-
Addition of Fmoc Reagent: Cool the solution in an ice bath. Add a solution of Fmoc-OSu in 1,4-dioxane dropwise over 30 minutes. Fmoc-OSu is a common, stable, and effective electrophile for introducing the Fmoc group. [5]3. Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup - Acidification: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Workup - Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1N HCl. This protonates the carboxylic acid, making the product soluble in organic solvents.
-
Isolation: Extract the product into ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or flash chromatography to yield the final, pure this compound. Purity must be verified by HPLC and identity confirmed by NMR and MS before use in synthesis.
Alternative 2: Catalytic Enantioselective Synthesis
A more fundamental alternative bypasses the chiral building block approach entirely. Recent advances in catalysis allow for the enantioselective synthesis of 3-substituted piperidines from achiral starting materials like pyridine. [2][3]For instance, a Rhodium-catalyzed asymmetric reductive Heck reaction can be employed. [3] Expertise & Causality: This strategy represents a significant investment in methods development but offers the highest degree of flexibility and potentially the lowest long-term cost for large-scale production or for creating a library of diverse analogs. Instead of being constrained by the availability of a specific chiral building block, this route allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. The cost-effectiveness hinges on the price and turnover number of the catalyst and chiral ligand, and the robustness of the reaction across different substrates.
Diagram 3: Catalytic Enantioselective Synthesis Pathway
Caption: A multi-step pathway for the asymmetric synthesis of 3-substituted piperidines.
Quantitative Cost-Effectiveness Analysis
The following tables provide a comparative summary of the key cost and performance metrics. Prices are estimates for small quantities and are subject to significant variation based on supplier and scale.
Table 1: Comparative Reagent Costs
| Reagent | CAS Number | Typical Price (per gram) | Notes |
| This compound | 193693-67-3 | $55 - $80 | High upfront cost, but ready for immediate use. [8] |
| (R)-(-)-3-Piperidinecarboxylic acid | 25137-00-2 | $5 - $15 | Low starting material cost; requires additional reagents and labor for Fmoc protection. |
| Fmoc-OSu | 82911-69-1 | ~$10 | Key reagent for the "Make" alternative. |
| [Rh(cod)OH]₂ / (S)-SEGPHOS | 21234-46-8 / 155836-68-7 | > | Catalyst and ligand for asymmetric synthesis; cost is high but used in catalytic amounts. |
Table 2: Process Performance & Labor Comparison
| Metric | Approach 1: Direct Use (Buy) | Approach 2: In-House Protection (Make) | Approach 3: Catalytic Synthesis |
| Upfront Process Time | Minimal; ready for coupling. | 1-2 days (Reaction + Purification + QC). | Several days; requires multi-step synthesis and significant methods development. |
| Typical Overall Yield | High (for the coupling step). | 70-90% (for protection step), then coupling yield. | Variable; highly dependent on substrate and optimization. |
| Purity Guarantee | High; provided by supplier. | Dependent on in-house purification and QC. | Dependent on enantioselectivity and purification of final product. |
| Labor Intensity | Low. | Medium; requires a dedicated chemist for the protection step. | High; requires expertise in catalysis and asymmetric synthesis. |
| Scalability | Good; limited by supplier cost at large scale. | Excellent; cost-benefit increases significantly with scale. | Potentially the best for very large scale, but requires significant initial investment. |
| Flexibility | Low; limited to the specific purchased building block. | Low; limited to the specific building block. | High; allows for the synthesis of a wide variety of 3-substituted analogs. |
Expert Recommendations and Conclusion
The choice between these synthetic strategies is not absolute but is dictated by the specific context of the project, including scale, timeline, budget, and the need for molecular diversity.
-
For Early-Stage Research & Small-Scale Synthesis: The direct use of This compound is the most cost-effective approach when factoring in labor and time. Its reliability and ease of use accelerate the synthesis of target molecules, which is the primary goal in discovery phases.
-
For Scale-Up & Process Chemistry: When a specific target molecule containing the (R)-piperidine-3-carboxylic acid moiety is advancing towards larger-scale synthesis (hundreds of grams to kilograms), the in-house Fmoc protection of (R)-nipecotic acid becomes highly attractive. The initial investment in process optimization is quickly offset by the drastic reduction in starting material costs.
-
For Library Synthesis & Long-Term Platform Development: For programs that require a diverse library of 3-substituted piperidine analogs or for manufacturing at a very large scale, investing in a catalytic enantioselective synthesis route is the most strategic choice. While requiring the most significant upfront investment in R&D, it provides unparalleled flexibility and the most favorable long-term economics.
Ultimately, a thorough analysis of not just reagent prices but also labor, equipment usage, waste disposal, and timeline-associated costs will provide the clearest picture for your specific application.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ChemicalBook. (n.d.). This compound price.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Various Authors. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- MDPI. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
- Grygorenko, O. O., et al. (2021).
- American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Sigma-Aldrich. (n.d.). (R)-(–)-3-Piperidinecarboxylic acid 97%.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (r)-1-Fmoc-piperidine-3-carboxylic acid
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of (r)-1-Fmoc-piperidine-3-carboxylic acid. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection. The protocols outlined herein are grounded in established safety standards and regulatory requirements.
Section 1: Understanding the Hazard Profile
Key Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Irritation: Can cause skin and serious eye irritation.[6][7]
-
Environmental Hazard: Potentially harmful to aquatic life.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[1] | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber.[1][8] | Prevents skin contact, which can lead to irritation or toxic absorption.[5] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron is essential.[1] Closed-toe shoes are mandatory.[8] | Protects against spills and splashes on the body and clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling powders or in poorly ventilated areas.[8] | Minimizes the risk of inhaling airborne particles of the chemical, which may be harmful.[5] |
Section 3: Disposal Protocols - A Step-by-Step Approach
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[8] Never dispose of this compound down the drain or in regular trash.[8]
-
Segregation: Do not mix solid this compound with other chemical waste.[8] This prevents unintended and potentially dangerous reactions.
-
Packaging: Place the solid waste in a clearly labeled, sealed container.[8] The container must be chemically compatible with the substance.
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and include the full chemical name: "this compound," the quantity, and the date of disposal.[8][9][10]
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[8][10] This area should be well-ventilated.
-
Collection: Arrange for disposal through your institution's licensed hazardous waste management program.[7]
Liquid waste containing this compound is often generated during peptide synthesis, particularly from the cleavage of the Fmoc protecting group using bases like piperidine in solvents such as DMF or DCM.[8][11]
-
Collection: Collect all liquid waste, including reaction mixtures, wash solvents, and deprotection solutions, in a dedicated, sealed, and properly labeled hazardous waste container.[8]
-
Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[8][10] For example: "Hazardous Waste: this compound, Piperidine, DMF."
-
Storage: Store the liquid waste container in a secondary containment bin to prevent spills.[12] Ensure the container is tightly closed and stored in a well-ventilated area away from ignition sources.[13]
-
Disposal: Contact your institution's environmental health and safety (EHS) office or designated waste management provider for pickup and disposal.
Any materials that come into contact with this compound, such as gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Solid Contaminated Waste: Place items like gloves and absorbent paper in a designated, labeled hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container clearly marked as hazardous waste.[14][15]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[12] For containers of highly toxic chemicals, the first three rinses must be collected.[12] After thorough rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
Section 4: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[8] Evacuate non-essential personnel from the immediate area.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[16][17] For solid spills, carefully sweep up the material to avoid creating dust.[5]
-
Collection: Place the contained waste into a suitable, labeled container for hazardous waste disposal.[5][17]
-
Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Section 5: Regulatory Framework
The disposal of hazardous chemical waste is governed by strict regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[18][19] Key regulations include the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste.[19] Laboratories in academic institutions may be subject to the EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste.[20] It is crucial to be familiar with and adhere to all federal, state, and local regulations.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- US Bio-Clean.
- AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]
- Daniels Health.
- National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
- Occupational Safety and Health Administration.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- Medical Laboratory Observer.
- MED-FLEX.
- Penta Manufacturing Company.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Cole-Parmer.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]
- Millersville University. Chemical Safety Manual. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Iris Biotech GmbH.
- RSC Publishing.
- Chemistry For Everyone.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. usbioclean.com [usbioclean.com]
- 15. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. nj.gov [nj.gov]
- 18. danielshealth.com [danielshealth.com]
- 19. nationalacademies.org [nationalacademies.org]
- 20. epa.gov [epa.gov]
Personal protective equipment for handling (r)-1-Fmoc-piperidine-3-carboxylic acid
Comprehensive Safety and Handling Guide: (r)-1-Fmoc-piperidine-3-carboxylic acid
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a detailed operational and safety framework for handling this compound, a key building block in modern peptide synthesis.[1] The protocols herein are designed to be self-validating, integrating established safety principles with practical, field-proven insights to protect researchers and ensure experimental integrity.
Hazard Identification and Risk Assessment
This compound is a derivative used in Fmoc solid-phase peptide synthesis (SPPS).[1][2] While not classified as hazardous under OSHA, related compounds and available data suggest it should be handled as a potential irritant.[2][3] The primary risks associated with this white to off-white powder are inhalation of dust and direct contact with skin or eyes.[2][3] The hazard code Xi (Irritant) and risk statements R36/37/38 (Irritating to eyes, respiratory system and skin) have been associated with this compound.[2] Therefore, a comprehensive risk mitigation strategy, centered on appropriate personal protective equipment (PPE) and handling procedures, is essential.
Table 1: Hazard Profile and Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 193693-67-3 | [2] |
| Molecular Formula | C₂₁H₂₁NO₄ | [2] |
| Appearance | White to off-white solid powder | [2] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation.[3][4][5][6] | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [3] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place.[2] | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure risk. The selection of PPE must be tailored to the specific laboratory operation being performed. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE provides the essential barrier to protect you from residual exposure.
Table 2: Recommended Personal Protective Equipment (PPE) by Task
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side-shields.[3] | Nitrile gloves (double-gloving recommended).[4][7] | Standard laboratory coat.[8] | N95 dust mask if outside a ventilated enclosure.[8] |
| Dissolving & Solution Handling | Chemical splash goggles.[7] | Nitrile gloves.[4] | Laboratory coat.[8] | Required only if handled outside a chemical fume hood. |
| Reaction Setup & Monitoring | Chemical splash goggles.[7] | Nitrile gloves.[4] | Laboratory coat.[8] | Not generally required if handled within a chemical fume hood.[8] |
| Spill Cleanup | Chemical splash goggles & face shield. | Heavy-duty nitrile or butyl rubber gloves.[7] | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with organic vapor/particulate cartridges.[7] |
| Waste Disposal | Safety glasses with side-shields.[3] | Nitrile gloves.[4] | Laboratory coat.[8] | Not generally required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is paramount for both safety and experimental reproducibility. The following protocol outlines the key steps from material receipt to experimental use.
Standard Operating Procedure Workflow
The logical flow ensures that safety checks are performed at each critical stage of the process, minimizing the risk of accidental exposure or contamination.
Caption: Workflow for safe handling of this compound.
Detailed Steps:
-
Receiving and Storage : Upon receipt, verify the integrity of the container. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 2-8°C as recommended.[2][3]
-
Preparation : Before handling, ensure you are in a well-ventilated area and wearing the appropriate PPE as specified in Table 2.[8] All weighing and handling of the solid powder should be conducted within a chemical fume hood to minimize inhalation risks.[8]
-
Weighing and Transfer : Use a spatula to carefully transfer the desired amount of the powder. Avoid actions that could generate dust, such as dropping the material from a height or using a strong airflow.
-
Dissolution : Add the solvent slowly to the solid in the reaction vessel. If necessary, gentle agitation or sonication can be used to aid dissolution.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Dispose of waste according to the plan in Section 5. Always wash hands thoroughly with soap and water after handling is complete.[3][4]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures and the location of safety equipment.
Chemical Spill Response Protocol
Caption: Step-by-step protocol for responding to a chemical spill.
Spill Cleanup:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill area. Ensure adequate ventilation.
-
Personal Protection : Don the appropriate PPE for spill cleanup as detailed in Table 2.[7]
-
Containment : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid any actions that create dust.[3][4] Do not allow the product to enter drains.[3]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the collected waste and contaminated materials according to institutional and local regulations.
First Aid Measures:
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
-
Skin Contact : Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][9]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. This compound (C₂₁H₂₁NO₄) does not contain halogens. Therefore, it should be disposed of as non-halogenated solid organic waste unless it has been mixed with halogenated solvents.
Waste Disposal Decision Tree
Caption: Decision process for the correct segregation of chemical waste.
Disposal Protocol:
-
Segregation : Collect waste containing this compound in a designated, compatible container for non-halogenated organic waste.
-
Container Management : Use a clearly labeled, sealable container. Keep the container closed at all times except when adding waste.
-
Final Disposal : Contaminated packaging and unused material must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Arrange for collection by your institution's Environmental Health & Safety (EH&S) department.
References
- BenchChem. Personal protective equipment for handling Fmoc-Phe(4-F)-OH.
- BenchChem. Personal protective equipment for handling Fmoc-N-PEG24-acid.
- AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- ChemicalBook. This compound.
- Sigma-Aldrich.
- Iris Biotech GmbH.
- Fluorochem. Safety Data Sheet for 2-Aminomethyl-1-N-Fmoc-piperidine.
- Fisher Scientific. Safety Data Sheet for N-BOC-Piperidine-4-carboxylic acid.
- Sigma-Aldrich. (S)-1-Fmoc-piperidine-3-carboxylic acid Product Page.
- Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet for (R)-N-BOC-Piperidine-3-carboxylic acid.
- TargetMol. Safety Data Sheet for 4-Amino-1-Boc-piperidine-4-carboxylic acid.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ChemicalBook. This compound | 193693-67-3.
Sources
- 1. This compound | 193693-67-3 [chemicalbook.com]
- 2. This compound CAS#: 193693-67-3 [m.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
